molecular formula C9H18 B044294 1,3,5-Trimethylcyclohexane CAS No. 1795-27-3

1,3,5-Trimethylcyclohexane

Cat. No.: B044294
CAS No.: 1795-27-3
M. Wt: 126.24 g/mol
InChI Key: ODNRTOSCFYDTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethylcyclohexane is a cyclic alkane with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . This compound, also known as hexahydromesitylene , exists as a mixture of stereoisomers, primarily the all-cis (1α,3α,5α) and trans-configurated forms such as (1α,3α,5β) . It is characterized by a density of 0.77 g/mL and a boiling point of approximately 140 °C (413 K) . Its physical properties make it a volatile compound, with a flash point of 19 °C, requiring careful handling and storage . In research, this compound serves as a valuable model compound and reagent. It is used in studies of reaction mechanisms, such as radical halogenation, where it yields multiple monohalogenated products due to its distinct primary and tertiary hydrogen environments . This reactivity is central to investigating selectivity and kinetics in organic synthesis. Furthermore, its well-defined thermodynamic data, including standard enthalpy of formation (ΔfH°gas) of -215.4 kJ/mol and critical temperature (Tc) of 602.2 K to 613.57 K , establishes it as a key component in physicochemical research for understanding the behavior of substituted cycloalkanes . It is also used in chromatography as a standard, with Kovats Retention Index values documented on non-polar stationary phases . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this flammable liquid with appropriate precautions in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNRTOSCFYDTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862763, DTXSID801025627, DTXSID901025632
Record name 1,3,5-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 1,3,5-Trimethylcyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13416
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1839-63-0, 1795-26-2, 1795-27-3
Record name 1,3,5-Trimethylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1839-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Trimethylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,trans-5-Trimethylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,cis-5-Trimethylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-trimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,3,5-Trimethylcyclohexane structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Bonding of 1,3,5-Trimethylcyclohexane

Introduction: Beyond the Flat Hexagon

For professionals in drug development and organic synthesis, a molecule's three-dimensional structure is not a trivial detail; it is the primary determinant of its function, reactivity, and interaction with biological systems. While often depicted as a simple planar hexagon, cyclohexane and its derivatives exist as a dynamic equilibrium of puckered, three-dimensional conformations. Understanding these structures is paramount. This guide provides a detailed exploration of this compound, a classic model for dissecting the principles of stereoisomerism and conformational analysis in substituted alicyclic systems. We will move beyond static representations to analyze the energetic landscape that dictates molecular preference, offering field-proven insights into why certain structures are favored and how these preferences can be experimentally verified.

The Stereoisomers of this compound

The substitution pattern of this compound gives rise to geometric isomerism. Unlike molecules with chiral centers, it does not exhibit optical isomerism.[1][2] Instead, the spatial arrangement of the methyl groups relative to the plane of the ring defines two distinct, non-interconvertible stereoisomers:

  • cis-1,3,5-Trimethylcyclohexane ((1α,3α,5α)-1,3,5-trimethylcyclohexane): All three methyl groups are on the same face of the cyclohexane ring.

  • trans-1,3,5-Trimethylcyclohexane ((1α,3α,5β)-1,3,5-trimethylcyclohexane): One methyl group is on the opposite face of the ring relative to the other two.

These two isomers have different physical properties and, as we will explore, vastly different conformational energies and stabilities.

Conformational Analysis: The Primacy of the Chair Conformation

To minimize both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the cyclohexane ring adopts a puckered "chair" conformation.[3] This chair structure can undergo a rapid interconversion process known as a "ring flip," which exchanges the two primary types of substituent positions: axial and equatorial.[4][5]

  • Axial positions: Bonds are parallel to the principal C3 symmetry axis of the ring.

  • Equatorial positions: Bonds point out from the "equator" of the ring.

A ring flip converts all axial positions to equatorial and vice versa.[6] While the two chair forms of unsubstituted cyclohexane are identical in energy, this is not the case for substituted derivatives like this compound.[7]

G cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 (Flipped) C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C1f C4->C1f Ring Flip C6 C5->C6 C6->C1 C1_ax C1_eq C4_ax C4_eq C2f C1f->C2f C3f C2f->C3f C4f C3f->C4f C5f C4f->C5f C6f C5f->C6f C6f->C1f C1f_ax C1f_eq C4f_ax C4f_eq

Figure 1: The cyclohexane ring flip interconverts axial (ax) and equatorial (eq) positions.

Energetic Analysis of cis-1,3,5-Trimethylcyclohexane

The cis isomer provides a stark illustration of conformational preference. A ring flip interconverts two distinct chair conformations: one with all three methyl groups in equatorial positions and one with all three in axial positions.

  • Diequatorial/Diequatorial/Diequatorial (e,e,e) Conformer: In this arrangement, all bulky methyl groups occupy the sterically unhindered equatorial positions, pointing away from the ring. This conformation is highly stable.

  • Diaxial/Diaxial/Diaxial (a,a,a) Conformer: Here, all three methyl groups are forced into the sterically crowded axial positions. Each axial methyl group experiences severe repulsive steric strain with the two other axial substituents on the same face of the ring. This is known as 1,3-diaxial interaction .[8][9]

This steric strain is energetically equivalent to two gauche-butane interactions for each axial methyl group.[10][11] The energetic cost of placing a single methyl group in an axial position, known as its A-value , is approximately 1.74 kcal/mol (7.3 kJ/mol).[12][13]

For the tri-axial conformer of cis-1,3,5-trimethylcyclohexane, the total steric strain is substantial. Each of the three axial methyl groups experiences 1,3-diaxial interactions with the other two axial methyl groups. This creates an extremely high-energy, unstable conformation. Consequently, the equilibrium lies overwhelmingly in favor of the tri-equatorial conformer, which is essentially free of this strain.

G E0 cis-(e,e,e) E1 trans-(a,e,e) p0 E0->p0 E_high cis-(a,a,a) p1 E1->p1 p2 E_high->p2 p_axis_start p_axis_end p_axis_start->p_axis_end Energy label_1 label_2

References

cis and trans isomers of 1,3,5-Trimethylcyclohexane explained

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,3,5-Trimethylcyclohexane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of this compound, focusing on the structural and energetic distinctions between its cis and trans isomers. As a fundamental molecule in stereochemical studies, its analysis offers critical insights into the principles of conformational analysis, steric hindrance, and thermodynamic stability in substituted cycloalkanes. This document is intended for researchers, scientists, and drug development professionals who leverage these principles in molecular design and analysis. We will delve into the conformational equilibria, the energetic penalties associated with axial substituents, and the spectroscopic techniques used for empirical differentiation.

Foundational Principles: Stereoisomerism in the Cyclohexane Scaffold

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, three-dimensional "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds). This chair conformation possesses two distinct types of substituent positions:

  • Axial (a): Six bonds oriented parallel to the principal C3 axis of the ring, alternating "up" and "down".

  • Equatorial (e): Six bonds oriented approximately perpendicular to the C3 axis, pointing out from the "equator" of the ring.

A crucial dynamic feature of the cyclohexane ring is the "ring flip," a rapid interconversion between two chair conformations. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chair forms are energetically identical. However, for substituted cyclohexanes like this compound, the two conformers are often not equivalent in energy.

Geometric Isomerism in this compound

This compound exists as two distinct geometric isomers, which are stereoisomers that are not mirror images of each other (diastereomers). Due to planes of symmetry within the molecule, neither the cis nor the trans isomer is chiral, and therefore, they do not have enantiomers.

  • cis-1,3,5-Trimethylcyclohexane: All three methyl groups are on the same face of the cyclohexane ring (i.e., all pointing "up" or all pointing "down").

  • trans-1,3,5-Trimethylcyclohexane: One methyl group is on the opposite face of the ring relative to the other two.

The seemingly subtle difference in the spatial arrangement of these methyl groups leads to profound differences in their thermodynamic stability, a direct consequence of their conformational preferences.

Conformational Analysis: A Tale of Two Isomers

The stability of a substituted cyclohexane is primarily dictated by the steric strain experienced by its substituents. The most significant destabilizing factor is the 1,3-diaxial interaction , a repulsive steric interaction between an axial substituent and the other two axial atoms (typically hydrogens) on the same face of the ring. This interaction is energetically costly, and molecules will preferentially adopt conformations that minimize these repulsions.

The Conformations of cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two distinct chair conformations that interconvert via a ring flip.

  • Triaxial Conformer: All three methyl groups occupy axial positions. This conformation is severely destabilized by three sets of 1,3-diaxial interactions between the bulky methyl groups.

  • Triequatorial Conformer: Following a ring flip, all three methyl groups occupy equatorial positions. This conformation is highly stable as it completely avoids the energetically unfavorable 1,3-diaxial interactions.

The energetic penalty for a single axial methyl group is approximately 7.6 kJ/mol (1.8 kcal/mol) due to two methyl-hydrogen 1,3-diaxial interactions. In the triaxial conformer of the cis isomer, the destabilization is significantly greater. Consequently, the conformational equilibrium lies overwhelmingly in favor of the triequatorial conformer, which is essentially the only conformation observed at room temperature.

G cluster_cis cis-1,3,5-Trimethylcyclohexane Equilibrium triaxial Triaxial Conformer (3 Axial Me groups) Highly Unstable triequatorial Triequatorial Conformer (3 Equatorial Me groups) Highly Stable triaxial->triequatorial Ring Flip (Strongly Favored) triequatorial->triaxial

Conformational equilibrium for cis-1,3,5-trimethylcyclohexane.
The Conformations of trans-1,3,5-Trimethylcyclohexane

The trans isomer presents a different conformational landscape. Due to its substitution pattern (two groups on one face, one on the other),

Conformational analysis of 1,3,5-Trimethylcyclohexane chair and boat forms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 1,3,5-Trimethylcyclohexane: Chair and Boat Forms

Abstract

The three-dimensional structure of cyclic molecules is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic drugs, serves as a paramount model for conformational analysis. This technical guide provides a comprehensive examination of the conformational landscape of this compound, a substituted cyclohexane that vividly illustrates the energetic principles governing steric interactions. We will dissect the chair and boat forms of its cis and trans isomers, quantify the energetic penalties of unfavorable arrangements, and detail the modern experimental and computational workflows used by researchers to elucidate these structural preferences. This guide is intended for scientists in chemical research and drug development who leverage a deep understanding of molecular conformation to design next-generation therapeutics.

The Foundational Principles of Cyclohexane Conformation

To minimize internal strain, the cyclohexane ring eschews a planar structure, which would enforce non-ideal 120° bond angles and suffer from significant torsional strain due to eclipsed carbon-hydrogen bonds.[1][2] Instead, it adopts a series of puckered, three-dimensional conformations. The energetic hierarchy of these forms is well-established, with the chair conformation representing the global energy minimum.[1][3]

The stability of the chair form arises from its near-perfect staggering of all adjacent C-H bonds and bond angles that are very close to the ideal tetrahedral angle of 109.5°, thereby eliminating both torsional and angle strain.[2][3] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six positions are parallel to the principal C3 symmetry axis of the ring.

  • Equatorial (e): Six positions are located around the "equator" of the ring.

Cyclohexane is not static; it undergoes a dynamic "ring flip," a rapid interconversion between two equivalent chair forms where all axial positions become equatorial and vice versa.[4][5] Other, less stable conformations include the boat , twist-boat , and half-chair forms. The boat conformation is destabilized by torsional strain from eclipsed bonds and a severe steric clash between the two "flagpole" hydrogens.[3][6] The twist-boat is an energy intermediate between the chair and boat, while the half-chair is a high-energy transition state.[1][3]

G Chair1 Chair (Lowest Energy) HalfChair1 Half-Chair (Transition State) Chair1->HalfChair1 Ring Flip TwistBoat Twist-Boat (Local Minimum) HalfChair1->TwistBoat TwistBoat->HalfChair1 Boat Boat (Transition State) TwistBoat->Boat Boat->TwistBoat HalfChair2 Half-Chair (Transition State) Boat->HalfChair2 HalfChair2->Boat Chair2 Chair (Lowest Energy) HalfChair2->Chair2 Chair2->HalfChair2 Interconversion

Caption: Energy landscape of cyclohexane interconversion.

Steric Strain and the A-Value Concept

When a substituent replaces a hydrogen atom on the ring, the two chair conformers generated by a ring flip are often no longer equal in energy.[7] Substituents larger than hydrogen generally prefer the more sterically spacious equatorial position.[8] The energetic penalty for a substituent occupying an axial position is primarily due to 1,3-diaxial interactions , which are steric repulsions between the axial substituent and the two other axial atoms (usually hydrogens) on the same face of the ring.[9]

This energy difference is quantified by the A-value , defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4][8][10] For a methyl group, the experimentally determined A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[8][10] This value corresponds to two gauche-butane interactions, each contributing about 0.9 kcal/mol of strain, that the axial methyl group has with the ring carbons.[9][11][12]

Conformational Analysis of this compound Isomers

This compound exists as two primary stereoisomers: cis, where all three methyl groups are on the same face of the ring, and trans, where one is on the opposite face relative to the other two.[13][14]

cis-1,3,5-Trimethylcyclohexane

The cis isomer provides a dramatic illustration of conformational preference. Its two possible chair conformations are:

  • Tri-equatorial (e,e,e): All three methyl groups occupy equatorial positions. In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups. This is an energetically favorable conformation.

  • Tri-axial (a,a,a): Following a ring flip, all three methyl groups are forced into axial positions. This conformation is severely destabilized by multiple steric clashes. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. More importantly, the three axial methyl groups are in close proximity to one another, resulting in highly unfavorable 1,3-diaxial methyl-methyl interactions.

The energy difference between these two conformers is substantial. While a simple summation of A-values would predict a strain of 3 x 1.74 = 5.22 kcal/mol, this fails to account for the severe repulsion between the axial methyl groups themselves. Experimental and computational data indicate that the strain energy of a single 1,3-diaxial methyl-methyl interaction is approximately 15.4 kJ/mol (3.7 kcal/mol) in addition to the methyl-hydrogen interactions. For the tri-axial conformer, the total strain energy is immense, with one study noting an energy difference of 46.4 kJ/mol (11.1 kcal/mol) between the two conformers.[15] Consequently, the equilibrium lies almost exclusively on the side of the tri-equatorial conformer.[13][16]

G cluster_cis cis-1,3,5-Trimethylcyclohexane Cis_EEE Tri-equatorial (e,e,e) (Highly Stable) Cis_AAA Tri-axial (a,a,a) (Highly Unstable) Cis_EEE->Cis_AAA Ring Flip

Caption: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

trans-1,3,5-Trimethylcyclohexane

For the trans isomer (two methyls on one face, one on the other), the two chair conformations are not energetically equivalent:

  • Di-equatorial, Mono-axial (e,e,a): Two methyl groups are equatorial, and one is axial. The total steric strain is primarily from the single axial methyl group, which is equal to its A-value: ~1.74 kcal/mol.

  • Mono-equatorial, Di-axial (a,a,e): After a ring flip, two methyl groups become axial, and one becomes equatorial. The strain in this conformer is significantly higher. It includes two A-values for the two axial methyl groups (2 x 1.74 = 3.48 kcal/mol) plus the additional strain from the 1,3-diaxial interaction between these two methyl groups (~3.7 kcal/mol). The total strain is approximately 7.18 kcal/mol.

Clearly, the (e,e,a) conformer is the more stable of the two, and it will be the predominant form at equilibrium.

G cluster_trans trans-1,3,5-Trimethylcyclohexane Trans_EEA Two Equatorial, One Axial (e,e,a) (More Stable) Trans_AAE One Equatorial, Two Axial (a,a,e) (Less Stable) Trans_EEA->Trans_AAE Ring Flip

Caption: Conformational equilibrium of trans-1,3,5-trimethylcyclohexane.

Analysis of Boat Conformations

While chair forms dominate, a complete analysis considers boat conformations. For any isomer of this compound, arranging the ring into a boat form would introduce significant flagpole interactions and torsional strain.[2][6] For the cis isomer, a boat conformation could place two methyl groups in flagpole positions, creating exceptionally high steric repulsion. For the trans isomer, similar flagpole or eclipsed interactions would also render boat forms highly unfavorable compared to the most stable chair conformation. Unless constrained within a larger polycyclic system, boat conformers of this compound are energetically inaccessible and do not contribute meaningfully to the overall conformational equilibrium at standard conditions.

Quantitative Summary of Conformational Energies

The relative stabilities can be summarized by comparing the calculated steric strain energies for each major chair conformer.

IsomerConformationAxial Methyl GroupsKey Steric InteractionsEstimated Strain Energy (kcal/mol)Relative Stability
cis e,e,e0None~0Most Stable Overall
a,a,a33 x (Me↔H) + 3 x (Me↔Me)~11.1[15]Highly Unstable
trans e,e,a11 x (Me↔H)~1.74Stable
a,a,e22 x (Me↔H) + 1 x (Me↔Me)~7.2Unstable

Note: Strain energies are relative to an unstrained, all-equatorial reference.

Methodologies for Conformational Analysis

The determination of conformational equilibria and energy barriers relies on a synergy of advanced experimental and computational techniques.[2]

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental tool for studying conformational dynamics.[17] At room temperature, the rapid ring flip of cyclohexanes averages the signals for axial and equatorial protons, typically resulting in a single, time-averaged resonance.[18][19] By lowering the temperature, this interconversion can be slowed. Below a certain point, the coalescence temperature , the rate of the ring flip becomes slow on the NMR timescale, and distinct signals for each conformer can be resolved.[19][20]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a high-purity sample of this compound in a suitable low-freezing point deuterated solvent (e.g., deuterated methanol, CD₂Cl₂).

  • Initial Spectrum: Acquire a ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

  • Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in controlled increments (e.g., 10 K steps).

  • Identify Coalescence: Observe the broadening and eventual splitting of the averaged signals into two distinct sets of resonances, corresponding to the two non-equivalent chair conformers.

  • Low-Temperature Spectrum: Acquire a high-resolution spectrum at a temperature where the exchange is fully frozen (e.g., < 173 K).

  • Quantification: Integrate the signals corresponding to each conformer. The ratio of the integrals directly provides the equilibrium constant (Keq = [major conformer]/[minor conformer]).

  • Thermodynamic Calculation: Use the Gibbs free energy equation, ΔG° = -RTln(Keq) , to calculate the energy difference between the conformers.[10][21]

G Prep Prepare Sample in Low-Temp Solvent RT_NMR Acquire Spectrum at Room Temperature (Averaged Signals) Prep->RT_NMR VT_NMR Lower Temperature in Variable Temp (VT) Unit RT_NMR->VT_NMR Freeze Acquire Spectrum below Coalescence (Resolved Signals) VT_NMR->Freeze Integrate Integrate Signals to Determine Population Ratio (Keq) Freeze->Integrate Calculate Calculate ΔG° (ΔG° = -RTlnKeq) Integrate->Calculate

Caption: Experimental workflow for VT-NMR conformational analysis.

Computational Protocol: Molecular Modeling

Computational chemistry provides invaluable insights into molecular geometries and energetics, complementing experimental data.[2][21]

Step-by-Step Methodology:

  • Structure Building: Construct the 3D structures of the relevant conformers (e.g., the (e,e,e) and (a,a,a) chairs of the cis isomer) using molecular modeling software.

  • Conformational Search (Optional but Recommended): For more complex systems, perform a systematic or stochastic conformational search to ensure all low-energy minima are identified.

  • Geometry Optimization: Optimize the geometry of each conformer using an appropriate level of theory. Molecular mechanics (e.g., MMFF94 force field) can be used for rapid initial optimization, followed by more accurate quantum mechanics methods like Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G* basis set).[20]

  • Energy Calculation: Perform a single-point energy calculation on each optimized geometry at a higher level of theory to obtain accurate electronic energies.

  • Frequency Calculation: Calculate vibrational frequencies to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermal corrections (zero-point vibrational energy, enthalpy, and entropy).

  • Determine Relative Gibbs Free Energies: Compare the calculated Gibbs free energies of the conformers to predict their relative populations and the ΔG° of the equilibrium, which can then be compared directly with experimental results.

G Build Build 3D Structures of Conformers Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Build->Opt Energy Single-Point Energy Calculation Opt->Energy Freq Frequency Calculation (Confirm Minima, Obtain Thermal Corrections) Energy->Freq Compare Compare Calculated Gibbs Free Energies (ΔG°) Freq->Compare Validate Validate with Experimental Data Compare->Validate

References

Stereochemistry of substituted cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Substituted Cyclohexanes

Abstract

The cyclohexane scaffold is a cornerstone of organic chemistry, prevalent in a vast array of natural products, pharmaceuticals, and materials.[1][2][3] Its deceptively simple formula, C₆H₁₂, belies a rich and complex three-dimensional stereochemistry that dictates its physical properties, reactivity, and biological function. Unlike planar aromatic rings, the saturated cyclohexane ring adopts a series of non-planar conformations to alleviate internal strain, with the "chair" conformation being the most stable. The orientation of substituents on this dynamic framework is not trivial; it governs molecular shape, stability, and how a molecule interacts with its environment. This guide provides a comprehensive exploration of the core principles of cyclohexane stereochemistry, from fundamental conformational analysis to the subtle stereoelectronic effects that influence equilibrium. We will delve into the quantitative assessment of steric strain, the analysis of multisubstituted systems, and the modern experimental and computational techniques used to study these dynamic structures. This content is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how three-dimensional structure at the cyclohexane core impacts molecular behavior.

The Imperative of Non-Planarity: Understanding Ring Strain

A planar hexagonal structure for cyclohexane is theoretically possible but energetically prohibitive.[2][4] Such a structure would necessitate C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons, leading to substantial angle strain.[2][5] Furthermore, all twelve carbon-hydrogen bonds would be fully eclipsed, introducing severe torsional strain.[2][4] To escape this high-energy state (over 84 kJ/mol of ring strain), the cyclohexane ring puckers, adopting several distinct three-dimensional conformations.[2]

The primary conformations are the Chair , Boat , Twist-Boat (or Skew-Boat), and Half-Chair .[5][6] Their relative stabilities are a direct consequence of how effectively they minimize angle and torsional strain. The chair conformation represents the global energy minimum, being virtually free of both types of strain, and is the predominant form at room temperature (99.99% in solution).[2][4][5]

  • Chair Conformation: Resembles a reclining chair and is the most stable conformation.[2][7] All C-C-C bond angles are approximately 109.5°, eliminating angle strain, and all C-H bonds on adjacent carbons are perfectly staggered, eliminating torsional strain.[8]

  • Boat Conformation: A higher-energy form created when two opposite carbons are bent towards the same side of the ring.[2][9] It suffers from torsional strain due to eclipsed C-H bonds and significant steric strain between the two "flagpole" hydrogens, which are forced into close proximity (1.83 Å).[2][6]

  • Twist-Boat Conformation: A more stable intermediate between the boat and chair forms. Twisting the boat conformation alleviates some of the flagpole interactions and torsional strain, making it about 23 kJ/mol less stable than the chair but more stable than the true boat.[2][9]

  • Half-Chair Conformation: The highest-energy conformation, acting as the transition state during the interconversion between chair and twist-boat forms.[2][5] It has considerable angle and torsional strain.

The order of stability is overwhelmingly: Chair > Twist-Boat > Boat > Half-Chair .[5][9]

The Chair Conformation: Axial vs. Equatorial Positions

A critical feature of the chair conformation is the existence of two distinct types of substituent positions: axial and equatorial .[4][8]

  • Axial (a): Six bonds that are parallel to the principal C₃ symmetry axis of the ring, pointing alternately straight up or straight down.[4][10]

  • Equatorial (e): Six bonds that point out from the "equator" of the ring, roughly within the plane of the ring.[4][10]

Each carbon atom in the chair has one axial and one equatorial bond. If the axial bond points "up," the equatorial bond on that same carbon will point slightly "down," and vice versa.[8]

cluster_legend Legend cluster_chair Axial and Equatorial Positions a Axial Bond e Equatorial Bond C1 C2 C1->C2 a1 C1->a1 a e1 C1->e1 e C3 C2->C3 a2 C2->a2 a e2 C2->e2 e C4 C3->C4 a3 C3->a3 a e3 C3->e3 e C5 C4->C5 a4 C4->a4 a e4 C4->e4 e C6 C5->C6 a5 C5->a5 a e5 C5->e5 e C6->C1 a6 C6->a6 a e6 C6->e6 e

Diagram 1: Axial (red) and Equatorial (blue) positions on a cyclohexane chair.

Dynamic Equilibrium: The Chair-Chair Interconversion (Ring Flip)

At room temperature, cyclohexane is not static. It undergoes a rapid conformational change known as a ring flip or chair-chair interconversion.[7][8] This process, which occurs about 1 million times per second, involves the conversion of one chair form into another equivalent chair form.[7][8] The most crucial consequence of a ring flip is that all axial positions become equatorial, and all equatorial positions become axial .[7][11] However, substituents that are pointing "up" relative to the ring's plane remain "up," and those pointing "down" remain "down."

The energy barrier for this interconversion is approximately 43-45 kJ/mol (about 10 kcal/mol), which is low enough for rapid exchange at ambient temperatures.[4][8][12] The pathway proceeds through the higher-energy twist-boat and half-chair conformations.

G cluster_axis E0 E_HC1 E0->E_HC1 E1 E4 E1->E4 E2 E3 E3->E1 E_HC2 E4->E_HC2 E_HC1->E3 E_HC2->E2 Chair1 Chair (A) TwistBoat1 Twist-Boat Boat Boat (TS) TwistBoat2 Twist-Boat Chair2 Chair (B) HalfChair1 Half-Chair (TS) HalfChair2 Half-Chair (TS) y_axis_start y_axis_end y_axis_start->y_axis_end x_axis_start x_axis_end x_axis_start->x_axis_end Reaction Coordinate label_chair 0 kJ/mol label_twist ~23 kJ/mol label_boat ~25-29 kJ/mol label_half ~43-45 kJ/mol

Diagram 2: Energy profile of cyclohexane chair-chair interconversion.

Monosubstituted Cyclohexanes and the A-Value

When a substituent replaces a hydrogen atom, the two chair conformations are no longer energetically equivalent.[13] For example, in methylcyclohexane, one conformer has the methyl group in an axial position, while the other has it in an equatorial position.[13]

Experimental data overwhelmingly show that the equatorial conformer is more stable.[13] The primary reason for this is 1,3-diaxial interaction , a form of steric strain between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[13][14][15] This unfavorable interaction is energetically analogous to a gauche interaction in butane.[13][16] An equatorial substituent projects away from the ring, avoiding this strain.[17]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[18]

ΔG° = G(axial) - G(equatorial) = -RTlnK

Where K is the equilibrium constant between the two conformers. A larger A-value signifies a greater preference for the equatorial position and indicates a sterically bulkier group.[18][19]

cluster_axial Axial Conformer (Higher Energy) cluster_equatorial Equatorial Conformer (Lower Energy) C1 C2 C1->C2 Subst CH₃ C1->Subst C3 C2->C3 C4 C3->C4 H3 H C3->H3 C5 C4->C5 C6 C5->C6 H5 H C5->H5 C6->C1 Subst->H3 Subst->H5 label_interaction 1,3-Diaxial Interactions C1e C2e C1e->C2e Subst_e CH₃ C1e->Subst_e C3e C2e->C3e C4e C3e->C4e C5e C4e->C5e C6e C5e->C6e C6e->C1e label_no_interaction No significant steric strain eq_arrow G start Start: Disubstituted Cyclohexane Molecule isomer 1. Identify Geometric Isomer (e.g., cis-1,3-dimethyl) start->isomer draw1 2. Draw Chair Conformer 1 isomer->draw1 flip 3. Perform Ring Flip draw1->flip analyze1 5a. Analyze Strain in Conformer 1 (Count 1,3-diaxial interactions) draw1->analyze1 draw2 4. Draw Chair Conformer 2 flip->draw2 analyze2 5b. Analyze Strain in Conformer 2 (Count 1,3-diaxial interactions) draw2->analyze2 compare 6. Compare Energies (Use A-values) analyze1->compare analyze2->compare end Identify Most Stable Conformer compare->end

References

An In-depth Technical Guide to 1,3,5-Trimethylcyclohexane: Properties, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1,3,5-trimethylcyclohexane (C₉H₁₈), a saturated cyclic hydrocarbon. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core physical and chemical properties, with a significant focus on its complex stereochemistry and conformational dynamics. We will explore its spectroscopic signature, synthesis pathways, reactivity, and practical applications, grounding all technical discussions in established scientific literature and validated data.

Introduction

This compound is a substituted cycloalkane that serves as a fundamental model for understanding the principles of stereoisomerism and conformational analysis in alicyclic systems. Its deceptively simple structure belies a rich stereochemical landscape that dictates its physical properties and chemical behavior. While not a direct therapeutic agent, its utility as a non-polar solvent, a model compound for reaction mechanism studies, and a potential component in advanced materials makes a thorough understanding of its characteristics essential for the modern researcher[1]. This guide synthesizes critical data to provide an authoritative resource on this important molecule.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a cyclohexane ring substituted with three methyl groups at the 1, 3, and 5 positions. This substitution pattern gives rise to two distinct geometric isomers (diastereomers): cis-1,3,5-trimethylcyclohexane and trans-1,3,5-trimethylcyclohexane. Neither of these isomers possesses a chiral center, and both are achiral overall due to internal planes of symmetry. Therefore, there are only two stereoisomers of this compound[2][3].

Geometric Isomers
  • cis-1,3,5-Trimethylcyclohexane (all-cis) : In this isomer, all three methyl groups are on the same face of the cyclohexane ring (all up or all down). Its CAS Registry Number is 1795-27-3.

  • trans-1,3,5-Trimethylcyclohexane (cis,trans) : In this isomer, two methyl groups are on one face of the ring, while the third is on the opposite face (e.g., 1,3-cis, 5-trans). Its CAS Registry Number is 1795-26-2[4].

Conformational Analysis: The Chair Conformation

The scientific consensus is that substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. The stability of these conformers is dictated by the steric strain introduced by substituents, particularly the highly unfavorable 1,3-diaxial interactions.

For cis-1,3,5-Trimethylcyclohexane: The cis isomer can exist in two distinct chair conformations that are in equilibrium through a process known as ring flipping.

  • Triaxial Conformer : All three methyl groups occupy axial positions. This conformation is highly unstable due to severe steric hindrance from two 1,3-diaxial interactions for each methyl group.

  • Triequatorial Conformer : Following a ring flip, all three methyl groups occupy equatorial positions. This is the most stable conformation for the cis isomer, as it completely avoids 1,3-diaxial interactions, representing the molecule's ground state[5].

For trans-1,3,5-Trimethylcyclohexane: Any chair conformation of the trans isomer will inevitably have one methyl group in an axial position and two in equatorial positions. A ring flip simply exchanges the positions (the axial group becomes equatorial and vice-versa), resulting in an identical, and therefore equally stable, conformation. This makes the trans isomer inherently less stable than the triequatorial cis isomer[5].

The energetic preference for the cis isomer (specifically, its triequatorial conformer) is a critical concept that governs the compound's bulk properties and reactivity.

Visualization of Conformational Equilibrium

The following diagram illustrates the conformational equilibrium for the cis isomer, highlighting the energetic preference for the triequatorial state.

G cluster_0 cis-1,3,5-Trimethylcyclohexane Equilibrium cluster_1 Relative Stability axial Triaxial Conformer (High Energy) - Severe 1,3-diaxial strain equatorial Triequatorial Conformer (Low Energy) - Sterically favored axial->equatorial Ring Flip equatorial->axial Ring Flip trans_isomer trans-Isomer (Intermediate Energy) - One axial methyl group

Caption: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

Physical and Chemical Properties

The physical properties of this compound are characteristic of a non-polar, flammable hydrocarbon. The data presented below is for the mixed isomer product unless otherwise specified.

Tabulated Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₈[6][7][8]
Molecular Weight 126.24 g/mol [6][7][8][9]
CAS Number 1839-63-0 (Isomer mixture)[6][7][8]
Appearance Liquid with a pungent odor[9]
Density ~0.77 g/cm³[10][11]
Boiling Point ~140 °C[10][11]
Melting Point ~ -50 °C[10][11]
Flash Point 19 °C[10][11]
Refractive Index ~1.426 - 1.429[11]
LogP 3.07860[10]
Chemical Reactivity

As a saturated cycloalkane, this compound is relatively inert. Its chemistry is dominated by free-radical reactions and, under harsh conditions, oxidation.

  • Combustion : It is a highly flammable liquid that undergoes complete combustion in the presence of oxygen to produce carbon dioxide and water[9].

  • Radical Halogenation : It reacts with halogens (e.g., Cl₂, Br₂) under UV light. This reaction is non-selective and can lead to a mixture of monohalogenated products, substituting hydrogen atoms on primary, secondary, or tertiary carbons[1][12].

  • Oxidation : Strong oxidizing agents can cleave the ring or oxidize the methyl groups to carboxylic acids, though this typically requires forcing conditions[1].

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and structural elucidation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is complex due to the overlapping signals of the methyl and cyclohexyl protons. In the highly symmetric cis isomer (triequatorial conformer), the signals are simpler than in the less symmetric trans isomer. Key regions include the upfield signals for the methyl protons and the more downfield multiplets for the ring protons.

  • ¹³C NMR : The carbon NMR provides clearer information. For the stable cis isomer, symmetry results in fewer signals than would be expected from the nine carbon atoms. The trans isomer, with its lower symmetry, will display a more complex spectrum with more distinct signals[13][14].

Infrared (IR) Spectroscopy

The IR spectrum is dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. Key absorptions are typically observed around 2850-2960 cm⁻¹ (C-H stretching) and 1375-1465 cm⁻¹ (C-H bending)[6][15].

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will fragment. The molecular ion peak (M⁺) at m/z = 126 may be observed. Common fragmentation patterns involve the loss of methyl groups (M-15) or larger alkyl fragments, leading to characteristic peaks that can be found in spectral databases like the NIST Chemistry WebBook[6][7][9].

Synthesis Protocols

This compound is typically prepared through the hydrogenation of the corresponding aromatic compound, mesitylene.

Protocol: Catalytic Hydrogenation of Mesitylene

This protocol describes a standard laboratory procedure for the synthesis of this compound from mesitylene (1,3,5-trimethylbenzene).

Objective: To reduce the aromatic ring of mesitylene to yield this compound.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Palladium on carbon (Pd/C, 5-10%) or a similar hydrogenation catalyst (e.g., Raney Nickel)

  • High-pressure hydrogenation vessel (autoclave)

  • Solvent (e.g., ethanol or ethyl acetate)

  • Hydrogen gas source

Workflow Diagram:

G start Start: Prepare Reactants charge Charge Autoclave: Mesitylene, Solvent, Catalyst start->charge seal Seal and Purge Vessel (with N₂ then H₂) charge->seal pressurize Pressurize with H₂ (e.g., 50-100 atm) seal->pressurize heat Heat and Stir (e.g., 100-150 °C) pressurize->heat monitor Monitor H₂ Uptake heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete vent Carefully Vent Excess H₂ cool->vent filter Filter to Remove Catalyst vent->filter distill Purify by Distillation filter->distill end End: Pure this compound distill->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the high-pressure autoclave is clean and dry.

  • Charging the Reactor: In a suitable solvent like ethanol, dissolve a known quantity of mesitylene. Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate).

  • Sealing and Purging: Seal the autoclave. Purge the vessel several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature. The reaction is exothermic and may require cooling.

  • Monitoring: The reaction progress is monitored by the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Open the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: The solvent can be removed by rotary evaporation. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation.

Applications and Relevance

  • Model Compound: Its well-defined stereoisomers make it an excellent model for studying reaction kinetics, mechanisms, and stereochemical outcomes in organic reactions[1].

  • Hydrogen Storage: The reversible hydrogenation/dehydrogenation of aromatic compounds is a key area of research for chemical hydrogen storage. The mesitylene/1,3,5-trimethylcyclohexane system is studied for this purpose due to its favorable thermodynamics and hydrogen release efficiency[1].

  • Specialty Solvent: As a non-polar, inert hydrocarbon, it can be used as a specialty solvent in certain applications where its specific physical properties are advantageous.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • Hazards: It is a highly flammable liquid and vapor (GHS classification: Flammable Liquid Category 2)[9]. It may cause skin and eye irritation.

  • Handling: Work in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment. Take precautionary measures against static discharge[16]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound is more than a simple cycloalkane; it is a cornerstone for understanding the intricate relationship between molecular structure, conformation, and physical properties. Its two stereoisomers, governed by the energetic penalties of axial substitution in a chair conformation, provide a classic and compelling illustration of steric effects. For researchers in catalysis, materials science, and physical organic chemistry, a firm grasp of the principles demonstrated by this molecule is invaluable. This guide has provided the foundational data, protocols, and theoretical background necessary to safely handle, characterize, and utilize this compound in a research setting.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,3,5-Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of the cis and trans isomers of 1,3,5-trimethylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the conformational intricacies that dictate the thermodynamic stability of these isomers. We present a compilation of experimental and computationally derived thermodynamic data, including enthalpy of formation, standard entropy, and heat capacity. Furthermore, this guide details the methodologies employed for the determination of these properties, offering insights into both experimental techniques, such as calorimetry, and computational approaches, including quantum chemistry and group additivity methods.

Introduction: The Significance of Thermodynamic Properties in Molecular Science

The thermodynamic properties of a molecule are fundamental to understanding its behavior and reactivity. In fields such as drug discovery and materials science, a thorough knowledge of a compound's enthalpy of formation, entropy, and Gibbs free energy is paramount for predicting reaction outcomes, determining equilibrium constants, and assessing the stability of different conformational states. This compound, with its stereoisomers, serves as an excellent model system for exploring the interplay between molecular structure, conformational preferences, and thermodynamic stability. The orientation of the three methyl groups on the cyclohexane ring gives rise to distinct isomers with significantly different energetic profiles, a concept crucial for the rational design of molecules with desired properties.

Isomers of this compound: A Conformational Analysis

This compound exists as two primary stereoisomers: cis-(1α,3α,5α)-1,3,5-trimethylcyclohexane and trans-(1α,3α,5β)-1,3,5-trimethylcyclohexane.[1] The thermodynamic properties of these isomers are intrinsically linked to the spatial arrangement of the methyl groups on the cyclohexane ring, which preferentially adopts a chair conformation to minimize angular and torsional strain.[2]

cis-1,3,5-Trimethylcyclohexane: The Advantage of Equatorial Substitution

The cis isomer has both of its chair conformers being of equal energy. In one chair form, all three methyl groups can occupy equatorial positions, while in the other, they are all in axial positions. The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[2] These steric repulsions occur between axial substituents on the same face of the cyclohexane ring, leading to a higher energy state.[3][4]

Caption: Chair conformations of cis-1,3,5-trimethylcyclohexane.

trans-1,3,5-Trimethylcyclohexane: Inherent Steric Strain

In the trans isomer, no single chair conformation can accommodate all three methyl groups in the favored equatorial positions. In either of its chair conformers, there will always be one methyl group in an axial position and two in equatorial positions. This inherent 1,3-diaxial interaction makes the trans isomer less stable than the all-equatorial conformer of the cis isomer.

Caption: Chair conformations of trans-1,3,5-trimethylcyclohexane.

Thermodynamic Data of this compound Isomers

The following tables summarize the available thermodynamic data for the cis and trans isomers of this compound. The data is presented for the ideal gas phase at standard conditions (298.15 K and 1 bar), unless otherwise specified.

Table 1: Enthalpy and Gibbs Free Energy of Formation
IsomerCAS NumberFormulaΔfH°(gas) (kJ/mol)ΔfG°(gas) (kJ/mol)
cis-(1α,3α,5α)1795-27-3C₉H₁₈-215.45[5]33.93[5]
trans-(1α,3α,5β)1795-26-2C₉H₁₈-207.2 ± 1.1Not Available

Data sourced from Cheméo and NIST WebBook.[5][6]

Table 2: Standard Entropy and Heat Capacity
IsomerS°(gas) (J/mol·K)Cp(gas) (J/mol·K)
cis-(1α,3α,5α)398.1 ± 4.2191.0 ± 2.1
trans-(1α,3α,5β)412.3 ± 4.2191.8 ± 2.1

Data sourced from the NIST WebBook.[6][7]

Methodologies for Determining Thermodynamic Properties

The acquisition of reliable thermodynamic data relies on a combination of precise experimental measurements and robust computational models.

Experimental Approaches: Calorimetry

Calorimetry is the primary experimental technique for determining the enthalpy of chemical reactions, including the enthalpy of formation.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

  • Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

  • Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition and Temperature Measurement: The sample is ignited electrically, and the subsequent temperature change of the water is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

cluster_exp Experimental Workflow: Bomb Calorimetry A Sample Weighing & Placement B Bomb Pressurization with O₂ A->B C Calorimeter Assembly B->C D Sample Ignition C->D E Temperature Data Acquisition D->E F Calculation of Heat of Combustion E->F G Calculation of Enthalpy of Formation F->G

Caption: Experimental workflow for bomb calorimetry.

Computational Approaches

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, often with accuracy comparable to experimental methods.

Ab initio and Density Functional Theory (DFT) calculations can be used to determine the electronic energy of a molecule. By performing geometry optimization and frequency calculations, it is possible to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[8] Software packages like Gaussian are widely used for these types of calculations.[9][10]

Computational Protocol: Thermochemistry Calculation with Gaussian

  • Structure Input: The 3D coordinates of the desired this compound isomer are provided as input.

  • Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen.

  • Geometry Optimization: The calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Vibrational frequencies are computed at the optimized geometry to confirm it is a true minimum and to calculate the ZPVE and thermal contributions to enthalpy and entropy.

  • Thermochemical Analysis: The software uses statistical mechanics principles to calculate the thermodynamic properties at a specified temperature and pressure.[11][12]

cluster_comp Computational Workflow: Quantum Chemistry A Input Molecular Structure B Select Method & Basis Set A->B C Geometry Optimization B->C D Frequency Calculation C->D E Thermochemical Analysis D->E F Output Thermodynamic Properties E->F

Caption: Computational workflow for thermochemistry calculations.

The Benson group additivity method is an empirical approach that estimates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups.[13] This method is computationally less expensive than quantum chemistry calculations and can provide reasonably accurate predictions, especially for molecules where experimental data for similar functional groups is available.

Conclusion

The thermodynamic properties of the cis and trans isomers of this compound are a direct consequence of their conformational preferences. The ability of the cis isomer to adopt a chair conformation with all three methyl groups in equatorial positions renders it more stable than the trans isomer, which is forced to have one axial methyl group. This difference in stability is reflected in their enthalpies of formation. The methodologies outlined in this guide, from experimental calorimetry to computational modeling, provide a robust framework for the determination and prediction of these crucial thermodynamic parameters. A thorough understanding of these principles and techniques is essential for advancing research in chemistry, materials science, and drug development.

References

An In-depth Technical Guide to 1,3-Diaxial Interactions in Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional architecture of cyclic molecules is a cornerstone of medicinal chemistry and materials science. Among the most fundamental and influential motifs is the cyclohexane chair conformation. The stability of this chair, and thus the molecule's overall shape and reactivity, is profoundly dictated by the spatial arrangement of its substituents. This guide provides a detailed examination of 1,3-diaxial interactions, a critical form of steric strain, using the isomers of trimethylcyclohexane as a scaffold for analysis. We will dissect the energetic penalties associated with these interactions, explore the conformational equilibria of specific isomers, and outline robust experimental methodologies for their characterization, offering field-proven insights for researchers in drug development and chemical sciences.

Foundational Principles: Decoding Steric Strain in the Cyclohexane Chair

The chair conformation of cyclohexane is the global energy minimum for the parent ring, ingeniously avoiding both angle strain (maintaining near-perfect tetrahedral angles) and torsional strain (with all C-H bonds staggered). However, the introduction of substituents disrupts this placid energetic landscape. Substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (radiating from the ring's equator). Through a dynamic process known as a "ring flip," these positions interconvert.

The energetic preference for a substituent to occupy the more spacious equatorial position is driven by the avoidance of steric strain with other ring atoms. The most significant of these strains is the 1,3-diaxial interaction .[1][2]

The A-Value: Quantifying Conformational Preference

To rationalize and predict conformational equilibria, the concept of the "A-value" is indispensable. The A-value for a given substituent is defined as the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is axial and the conformation where it is equatorial.[3][4] It is a direct measure of the steric strain introduced by placing that substituent in the confined axial space.

For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol), indicating a strong preference for the equatorial position.[3] This energy arises from two repulsive steric interactions between the axial methyl group and the axial hydrogens at the C3 and C5 positions (relative to the methyl at C1).[5][6]

The Gauche-Butane Connection

The origin of the 1.74 kcal/mol strain for an axial methyl group can be understood by examining a Newman projection along the C1-C2 bond. This reveals that the relationship between the axial methyl group and the C3 carbon of the ring is identical to the gauche conformation of butane.[7][8] An axial methyl group has two such gauche-butane-like interactions with the ring carbons C3 and C5. Each CH₃-H 1,3-diaxial interaction contributes approximately 0.9 kcal/mol of strain, summing to ~1.8 kcal/mol, which aligns closely with the experimentally determined A-value.[7][9]

Quantitative Energetics of Key Steric Interactions

The stability of a given trimethylcyclohexane conformer can be estimated by summing the energetic penalties of all present steric interactions. The following table provides the standard energy values used for these calculations.

Interaction TypeDescriptionStrain Energy (kcal/mol)Strain Energy (kJ/mol)
CH₃-H 1,3-Diaxial Repulsion between an axial methyl group and an axial hydrogen.~0.9~3.8[10]
CH₃ A-Value Total strain for one axial methyl group (2 x CH₃-H interactions).~1.8[9]~7.6[1][5][11]
CH₃-CH₃ Gauche Repulsion between methyl groups on adjacent carbons (e.g., 1,2-disubstituted).~0.9[7]~3.8[11][12]
CH₃-CH₃ 1,3-Diaxial Severe repulsion between two axial methyl groups on the same face.~5.4~23[13]

Note: Values can vary slightly depending on the literature source and experimental conditions.

Conformational Analysis of Trimethylcyclohexane Isomers

The principles of additive strain energies are best illustrated by analyzing the chair conformers of specific trimethylcyclohexane isomers.

Case Study: cis-1,3,5-Trimethylcyclohexane

This highly symmetric isomer provides the most dramatic example of the influence of 1,3-diaxial interactions. It can exist in two distinct chair conformations.

  • Tri-equatorial Conformer: All three methyl groups occupy equatorial positions. In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups. This is an energetically favorable, strain-free conformation.

  • Tri-axial Conformer: Following a ring flip, all three methyl groups are forced into axial positions. This creates three severe CH₃-CH₃ 1,3-diaxial interactions.[14]

The energetic cost of the tri-axial conformer is substantial. With each CH₃-CH₃ diaxial interaction costing approximately 5.4 kcal/mol, the total strain is roughly 3 x 5.4 = 16.2 kcal/mol . Consequently, the equilibrium lies overwhelmingly in favor of the tri-equatorial conformer. The molecule is effectively "locked" in this conformation.

Caption: Conformational equilibrium of cis-1,3,5-trimethylcyclohexane.

Case Study: trans-1,3-Dimethylcyclohexane (for comparison)

While not a trimethyl isomer, the analysis of trans-1,3-dimethylcyclohexane is instructive. In this isomer, one substituent must be axial while the other is equatorial.

  • Conformer A: C1-CH₃ (axial), C3-CH₃ (equatorial)

  • Conformer B: C1-CH₃ (equatorial), C3-CH₃ (axial)

In both conformations, there is one axial methyl group, which introduces two CH₃-H 1,3-diaxial interactions, resulting in a strain of ~1.8 kcal/mol. Since the strain energy is identical for both conformers, they exist in a roughly 1:1 ratio at equilibrium, and the energy difference (ΔG°) is zero.[15][16]

Case Study: 1,1,3-Trimethylcyclohexane

This isomer introduces geminal substitution, leading to a more complex analysis.

  • Conformer A: C1-CH₃ (eq), C1-CH₃ (ax), C3-CH₃ (eq)

    • The axial methyl at C1 has two CH₃-H diaxial interactions (with H at C3 and C5). Strain ≈ 1.8 kcal/mol.

  • Conformer B (after ring flip): C1-CH₃ (ax), C1-CH₃ (eq), C3-CH₃ (ax)

    • The axial methyl at C1 has two CH₃-H diaxial interactions. Strain ≈ 1.8 kcal/mol.

    • The axial methyl at C3 has a CH₃-H diaxial interaction (with H at C5) AND a severe CH₃-CH₃ 1,3-diaxial interaction with the axial methyl at C1. Strain ≈ 0.9 + 5.4 = 6.3 kcal/mol.

    • Total Strain for Conformer B ≈ 1.8 + 6.3 = 8.1 kcal/mol .

Clearly, Conformer A, with only CH₃-H interactions, is significantly more stable than Conformer B, which suffers from a high-energy CH₃-CH₃ clash. The equilibrium will strongly favor Conformer A.

Caption: Conformational equilibrium of 1,1,3-trimethylcyclohexane.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Theoretical calculations provide powerful predictions, but experimental validation is paramount. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the definitive technique for quantifying conformational equilibria and the energy barriers between them.

Objective: To determine the Gibbs free energy difference (ΔG°) between the chair conformers of a trimethylcyclohexane isomer.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the trimethylcyclohexane isomer in ~0.6 mL of a deuterated solvent with a low freezing point (e.g., toluene-d₈, dichloromethane-d₂, or CHF₂Cl).

    • Transfer the solution to a high-quality NMR tube. The choice of solvent is critical; it must not freeze at the target low temperatures and should provide a wide temperature range where the sample remains liquid.

  • Room Temperature Spectrum:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale. This results in time-averaged signals where the chemical shifts and coupling constants represent a weighted average of the two conformers.

  • Low-Temperature Analysis (Decoalescence):

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

    • Acquire a spectrum at each temperature, observing the changes in signal shape. As the temperature decreases, the rate of ring flip slows.

    • The coalescence temperature (Tc) is reached when the signals for the individual conformers begin to resolve from the averaged peak.

    • Continue cooling well below Tc until the ring flip is effectively "frozen" on the NMR timescale. At this point, sharp, distinct sets of signals will be observed for each of the two conformers present at equilibrium.

  • Data Analysis and Calculation:

    • In the slow-exchange regime (well below Tc), identify pairs of corresponding signals for the two conformers.

    • Carefully integrate these signals. The ratio of the integrals is equal to the ratio of the conformer populations.

    • Calculate the equilibrium constant, Keq = [more stable conformer] / [less stable conformer].

    • Use the Gibbs free energy equation to determine the energy difference at that specific temperature (T): ΔG° = -RTln(Keq) (where R is the gas constant, 8.314 J/mol·K or 1.987 cal/mol·K, and T is the temperature in Kelvin).

This self-validating protocol provides direct, empirical measurement of the energetic landscape, confirming or refining the predictions made from theoretical strain calculations.

Implications for Drug Development and Molecular Design

A deep understanding of 1,3-diaxial interactions is not merely an academic exercise; it is fundamental to the rational design of therapeutic agents.

  • Pharmacophore Presentation: The biological activity of a drug is dictated by its three-dimensional shape and its ability to fit into a protein's binding site. Severe diaxial interactions can force a molecule into a conformation where the key functional groups (the pharmacophore) are not oriented correctly for binding. The energetic penalty to adopt the "active" conformation is subtracted from the overall binding affinity, potentially rendering a promising compound inactive.

  • Conformational Locking: In many cases, drug designers intentionally introduce bulky substituents to exploit steric interactions. By adding a large group like a tert-butyl (A-value > 4.5 kcal/mol), a cyclohexane ring can be "locked" into a single, predictable conformation.[9] This reduces the entropic penalty upon binding and ensures the pharmacophore is presented in the optimal geometry, often leading to a significant increase in potency and selectivity.

  • ADME Properties: A molecule's conformation influences its physical properties, such as solubility and lipophilicity (logP). These properties, in turn, affect its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Unfavorable conformations can lead to poor bioavailability or rapid metabolic clearance, dooming a drug candidate.

Conclusion

The 1,3-diaxial interaction is a powerful, predictable force that governs the conformational stability of cyclohexane derivatives. By analyzing the isomers of trimethylcyclohexane, we see how the summation of these steric strains—from minor CH₃-H repulsions to severe CH₃-CH₃ clashes—dictates the preferred three-dimensional structure of a molecule. The ability to estimate these energies provides a crucial predictive tool, while experimental techniques like VT-NMR offer definitive validation. For researchers and scientists in drug development, mastering these fundamental principles of stereochemistry is essential for designing molecules that possess the precise shape and stability required for potent and selective biological activity.

References

The Energetic Landscape of Substituted Cyclohexanes: A Technical Guide to Rotational Barriers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, a profound understanding of the conformational dynamics of cyclic scaffolds is paramount. The substituted cyclohexane ring, a ubiquitous motif in pharmacologically active compounds, serves as a cornerstone for stereochemical and conformational analysis. The energetic barrier to ring inversion, and the conformational preferences of substituents, dictates molecular shape, receptor binding affinity, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive exploration of the rotational barriers in substituted cyclohexane rings, synthesizing foundational principles with field-proven experimental and computational methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative, verifiable sources.

Foundational Principles: The Conformational Dynamics of Cyclohexane

The cyclohexane ring is not a static, planar entity. To alleviate the inherent angle and torsional strain of a flat hexagonal structure, it adopts a puckered, three-dimensional conformation.[1] The most stable and predominant of these is the chair conformation , which eliminates angle strain by maintaining tetrahedral bond angles of approximately 109.5° and minimizes torsional strain by ensuring all adjacent carbon-hydrogen bonds are staggered.[2]

In this chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six bonds are parallel to the principal axis of the ring, alternating above and below the ring's plane.[3]

  • Equatorial (e): Six bonds radiate out from the "equator" of the ring.[3]

A critical dynamic process in cyclohexane chemistry is ring inversion or "ring flipping" . This is a rapid interconversion between two equivalent chair conformations, during which all axial positions become equatorial, and all equatorial positions become axial.[4] This process is not a simple rotation but a complex conformational change that proceeds through several higher-energy intermediates, including the twist-boat and the highly unstable half-chair transition state.[3][5] For an unsubstituted cyclohexane ring, this inversion is extremely fast at room temperature, with an energy barrier of approximately 45 kJ/mol (about 10.5 kcal/mol).[4][6]

G cluster_0 Chair 1 (Axial 'Up', Equatorial 'Down') cluster_1 Transition State (Half-Chair) cluster_2 Chair 2 (Equatorial 'Up', Axial 'Down') Chair1 C1_a (Up) C1_e (Down) TS High Energy Planar Strain Chair1->TS Ring Inversion Chair2 C1_e (Up) C1_a (Down) TS->Chair2 Ring Inversion

Caption: Cyclohexane Ring Inversion Process.

The Influence of Substituents: Steric Hindrance and A-Values

When a substituent other than hydrogen is present on the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent.[7] The conformational equilibrium will favor the chair form where the substituent occupies the less sterically hindered position.

Generally, substituents prefer the equatorial position.[8] When a substituent is in the axial position, it experiences steric repulsion from the two other axial hydrogens (or substituents) on the same side of the ring.[9] This unfavorable steric interaction is known as a 1,3-diaxial interaction .[10][11] These interactions are a form of gauche-butane interaction.[12] The equatorial position, in contrast, places the substituent away from the bulk of the ring, minimizing these repulsive forces.[13]

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value . The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[14] A larger A-value indicates a stronger preference for the equatorial position and, consequently, a greater effective steric bulk of the substituent.[15] For example, a methyl group has an A-value of approximately 7.3 kJ/mol (1.74 kcal/mol), which leads to an equilibrium mixture at room temperature containing about 95% of the equatorial conformer.[16][17] A much bulkier group, such as a tert-butyl group, has a very large A-value (~21 kJ/mol or >4.5 kcal/mol), effectively "locking" the conformation with the tert-butyl group in the equatorial position.[14][18]

Table 1: A-Values for Common Substituents in Cyclohexane
Substituent (X)A-Value (kJ/mol)A-Value (kcal/mol)Reference
-F1.00.24[19]
-Cl1.70.4[19]
-Br0.8-2.90.2-0.7[19]
-I1.70.4[19]
-OH2.5 (0.6)0.6 (0.9)[19]
-OCH₃2.90.7[19]
-CN0.80.2[19]
-CH₃7.51.8[19]
-CH₂CH₃8.42.0[19]
-CH(CH₃)₂9.22.2[19]
-C(CH₃)₃>18.8>4.5[19]
-C₆H₅12.63.0[19]
-COOH5.01.2[19]
Note: The A-value for -OH can vary depending on the solvent due to hydrogen bonding effects.[19]

Experimental Determination of Rotational Barriers: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the kinetics of conformational exchange processes, such as the ring inversion of substituted cyclohexanes.[20] By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the rate constant for the inversion process and subsequently calculate the activation energy barrier.

At high temperatures, the ring inversion is rapid on the NMR timescale, and the signals for axial and equatorial protons (or other nuclei) are averaged into a single, sharp peak.[21] As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature (Tc) , the single peak broadens significantly. Upon further cooling, the rate becomes slow enough on the NMR timescale that distinct signals for the axial and equatorial conformers can be observed.[22]

G cluster_workflow Dynamic NMR Experimental Workflow A Sample Preparation (Substituted Cyclohexane in appropriate deuterated solvent) B High Temperature NMR (Fast Exchange - Averaged Signal) A->B C Stepwise Cooling (e.g., in 10-20°C increments) B->C D Acquire Spectra at Each Temperature C->D E Identify Coalescence Temperature (Tc) D->E F Low Temperature NMR (Slow Exchange - Separate Signals) E->F G Data Analysis (Eyring Plot) F->G H Determine ΔH‡ and ΔS‡ G->H

Caption: Workflow for Dynamic NMR Spectroscopy.

Step-by-Step Experimental Protocol for DNMR Analysis

This protocol provides a generalized framework. Specific parameters must be optimized for the instrument and compound under investigation.

  • Sample Preparation:

    • Dissolve a suitable amount of the substituted cyclohexane derivative in a deuterated solvent that has a wide liquid range and does not interact with the solute in a way that would influence the conformational equilibrium. Toluene-d₈ (m.p. -95°C, b.p. 110°C) is a common choice.[23]

    • Use a high-quality NMR tube (e.g., Class A glass) to prevent breakage at extreme temperatures.[5]

    • Ensure the sample concentration is appropriate for the spectrometer's sensitivity.

  • Instrument Setup and Initial Measurement:

    • Use a spectrometer equipped with a variable temperature (VT) unit.[24]

    • Calibrate the temperature of the probe using a standard, such as methanol (for low temperatures) or ethylene glycol (for high temperatures).[25]

    • Acquire a standard proton (or other relevant nucleus, e.g., ¹⁹F) NMR spectrum at ambient temperature (e.g., 25°C). This serves as a reference.

  • Variable Temperature Measurements:

    • Begin by increasing the temperature to a point where the exchange is clearly in the fast regime (sharp, averaged signals).

    • Gradually decrease the temperature in steps (e.g., 10-20°C). Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[5][26]

    • Carefully observe the spectral changes, particularly the broadening of the signals of interest. Record the coalescence temperature (Tc).

    • Continue to cool the sample until the slow exchange regime is reached, where separate, sharp signals for the axial and equatorial conformers are resolved.

  • Data Analysis and Calculation of the Energy Barrier:

    • From the coalescence temperature (Tc), an approximate value for the Gibbs free energy of activation (ΔG‡) can be calculated.

    • For a more rigorous analysis, perform a lineshape analysis of the spectra at various temperatures around coalescence to determine the rate constant (k) at each temperature.

    • Use the Eyring equation to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[10][16] The linear form of the Eyring equation is: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R where:

      • k = rate constant

      • T = temperature in Kelvin

      • R = gas constant

      • kB = Boltzmann constant

      • h = Planck constant

    • A plot of ln(k/T) versus 1/T (an "Eyring plot") will yield a straight line with a slope of -ΔH‡/R and a y-intercept from which ΔS‡ can be calculated.

Computational Chemistry Approaches to Rotational Barriers

In parallel with experimental methods, computational chemistry provides a powerful toolkit for investigating the conformational preferences and rotational barriers of substituted cyclohexanes. Density Functional Theory (DFT) has emerged as a robust method that offers a favorable balance between computational cost and accuracy for these systems.[27]

The general workflow involves:

  • Building the initial 3D structures of both the axial and equatorial conformers.

  • Performing geometry optimizations to find the lowest energy structure for each conformer.

  • Carrying out frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Calculating the A-value as the difference in Gibbs free energy between the axial and equatorial conformers.

G cluster_workflow DFT Calculation Workflow A 1. Build Initial Structures (Axial and Equatorial Conformers) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minima, Obtain ZPE, H, G) B->C D 4. Calculate Energy Difference (ΔG = G_axial - G_equatorial) C->D E 5. (Optional) NMR Chemical Shift Calculation (e.g., GIAO Method) D->E

References

An In-depth Technical Guide to the Structural Isomers of C9H18

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The molecular formula C9H18 represents a significant array of structural isomers, primarily classified as alkenes (nonenes) and cycloalkanes. This diversity presents both challenges and opportunities in chemical synthesis, analytical chemistry, and drug development. Understanding the nuanced differences in their physicochemical properties, spectroscopic signatures, and reactivity is paramount for researchers aiming to utilize them as intermediates or identify them as components in complex mixtures. This guide provides a comprehensive exploration of C9H18 isomers, detailing their structural variety, analytical differentiation, and relevance in a scientific context. While direct applications in drug development are not extensively documented, the principles of their synthesis and characterization are highly relevant to professionals in chemical and pharmaceutical sciences.[1]

Chapter 1: The Isomeric Landscape of C9H18

The molecular formula C9H18 indicates a degree of unsaturation of one. This single degree of unsaturation can be satisfied by either a carbon-carbon double bond, leading to the alkene isomers known as nonenes, or a ring structure, resulting in cycloalkane isomers.

  • Alkenes (Nonenes): These compounds are characterized by a C=C double bond. The isomers are numerous and arise from:

    • Positional Isomerism: The location of the double bond along the carbon chain (e.g., 1-nonene, 2-nonene, 3-nonene, 4-nonene).[2][3]

    • Skeletal Isomerism: Variations in the branching of the carbon backbone (e.g., 2-methyl-1-octene, 2,4-dimethyl-1-heptene).[1][2]

    • Geometric Isomerism: The cis/trans (or E/Z) configuration around the double bond in isomers like 2-nonene, 3-nonene, and 4-nonene.[2]

  • Cycloalkanes: These are saturated hydrocarbons containing a ring of carbon atoms. For C9H18, this class includes:

    • Monocyclic Alkanes: A single ring structure, such as cyclononane.[4][5]

    • Substituted Cycloalkanes: Smaller rings with alkyl substituents. The possibilities are extensive, including methylcyclooctane, ethylcycloheptane, propylcyclohexane, and various isomers of trimethylcyclohexane.[6][7][8] For instance, there are 12 identified structural isomers of C9H18 that feature a cyclohexane ring.[6][9]

Caption: Major classes of structural isomers for the molecular formula C9H18.

Chapter 2: Physicochemical Properties of C9H18 Isomers

The structural arrangement of atoms significantly influences the physical properties of each C9H18 isomer. These differences are critical for designing separation and purification protocols. Generally, increased branching in the carbon chain leads to lower boiling points due to a reduction in the surface area available for van der Waals interactions.[1]

Table 1: Comparison of Physical Properties for Selected C9H18 Isomers

IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
1-Nonene124-11-8146 - 147[1][10]-81[10][11]~0.73[1][10][11]
trans-2-Nonene6434-78-2144 - 145[1]N/A~0.739[1]
cis-2-Nonene6434-77-1150.5[1]N/A~0.739[1]
Cyclononane293-55-0~17011~0.846

Data compiled from multiple sources.[1][4][10][11][12]

Chapter 3: Spectroscopic and Chromatographic Differentiation

Unambiguous identification of C9H18 isomers is a significant analytical challenge due to their similar molecular weights. A combination of spectroscopic and chromatographic techniques is essential for their differentiation.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Alkenes (nonenes) will exhibit characteristic signals in the vinylic region (δ ~4.5-6.5 ppm) corresponding to the protons on the double bond. Cycloalkanes, lacking these features, will show signals only in the aliphatic region (δ ~0.8-2.0 ppm). The proton NMR spectra of cycloalkanes can be complex and difficult to interpret due to small chemical shift differences between protons.[13] For a highly symmetrical structure, the number of signals can be very low. For example, a compound with the formula C9H18 that shows only one signal in its ¹H NMR spectrum and two signals in its ¹³C NMR spectrum is likely 1,3,5-tri-tert-butyl-1,3,5-trimethylcyclotrisiloxane, a highly symmetric structure.[14][15]

    • ¹³C NMR: The presence of sp²-hybridized carbons in alkenes results in signals in the δ ~100-150 ppm range, which are absent in the spectra of cycloalkanes.

  • Mass Spectrometry (MS): While all C9H18 isomers have the same molecular ion peak (m/z 126), their fragmentation patterns can differ. Alkenes often undergo cleavage allylic to the double bond, while cycloalkanes typically lose alkyl fragments. However, the similarity in the mass spectra of many isomers can complicate structural elucidation based on MS data alone.[16]

  • Infrared (IR) Spectroscopy: Nonenes will show characteristic absorption bands for C=C stretching (around 1640-1680 cm⁻¹) and =C-H stretching (around 3000-3100 cm⁻¹). These bands are absent in the spectra of cycloalkanes.

Chromatographic Separation

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile isomers like those of C9H18.[17] The separation is based on differences in boiling points and interactions with the stationary phase of the GC column.

Protocol: GC-MS Analysis of C9H18 Isomers

  • Sample Preparation: Dilute the sample mixture in a volatile solvent (e.g., hexane or pentane) to a concentration of 1-10 ppm.

  • Injector Configuration:

    • Mode: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) to prevent column overload.

    • Temperature: 250 °C.

  • Gas Chromatography Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms), with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness is generally effective for hydrocarbon analysis.[17]

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase by 5 °C/min to 200 °C.

      • Final Hold: 2 minutes at 200 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Data Analysis: Identify peaks by comparing retention times and mass spectra against a library of known standards (e.g., NIST).[18][19][20]

Caption: A typical workflow for the separation and identification of C9H18 isomers using GC-MS.

Chapter 4: Synthesis, Reactivity, and Relevance

Synthesis

Industrially, the most significant nonenes are trimers of propene, often referred to as tripropylene.[3] This process yields a mixture of branched nonene isomers. These mixtures are used in the alkylation of phenol to produce nonylphenol, a precursor to detergents.[1][3]

Chemical Reactivity

The primary difference in reactivity lies in the functional groups present.

  • Alkenes (Nonenes): The C=C double bond is a region of high electron density, making alkenes susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation, hydration).[21][22] They are generally more reactive than their cycloalkane counterparts.[21][22][23] For instance, alkenes will react spontaneously with bromine water, whereas alkanes and cycloalkanes require UV light to initiate a substitution reaction.[24]

  • Cycloalkanes: As saturated hydrocarbons, cycloalkanes are relatively unreactive, primarily undergoing free-radical substitution reactions under harsh conditions (e.g., UV light).[21][22]

Relevance in Drug Development and Research

While simple C9H18 isomers are not typically incorporated directly into pharmaceutical agents, the chemical principles and synthetic methodologies associated with them are fundamental to drug discovery.[1]

  • Chemical Building Blocks: The ability to functionalize hydrocarbon chains through reactions like alkylation is a critical skill in medicinal chemistry for synthesizing more complex therapeutic molecules.[1]

  • Metabolites and Impurities: Understanding the analysis and properties of these hydrocarbons is crucial for identifying potential impurities in drug manufacturing processes or for characterizing metabolic pathways of larger drug molecules that may contain similar structural motifs.

  • Natural Occurrence: Some C9H18 isomers, like 1-nonene, have been identified as plant and mammalian metabolites.[25]

Conclusion

The molecular formula C9H18 encapsulates a vast and diverse family of alkene and cycloalkane isomers. For scientists and researchers, navigating this complexity requires a robust analytical toolkit, with GC-MS being the preeminent technique for separation and identification. A thorough understanding of their distinct physical properties, spectroscopic signatures, and chemical reactivity is essential for their effective use as synthetic intermediates and for their detection and characterization in complex chemical systems. While not direct therapeutic agents, the study of C9H18 isomers provides foundational knowledge critical to the broader fields of organic synthesis and pharmaceutical science.

References

The Enduring Scaffold: A Technical Guide to Kemp's Triacid and Its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, famously known as Kemp's triacid. We delve into the foundational principles that make this molecule a cornerstone in supramolecular chemistry and a versatile scaffold in medicinal chemistry and drug discovery. This document will navigate through its synthesis, conformational intricacies, and the diverse world of its derivatives. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique architectural and functional properties of Kemp's triacid.

Introduction: The Genesis of a Privileged Scaffold

First synthesized and conformationally analyzed by Daniel S. Kemp and Konstantinos S. Petrakis, Kemp's triacid is a remarkably pre-organized molecule.[1] Its rigid cyclohexane core, substituted with three axial carboxylic acid groups and three equatorial methyl groups, creates a unique C3-symmetric platform. This defined spatial arrangement is not merely a structural curiosity; it is the very foundation of its utility. The enforced proximity of the carboxyl groups has enabled insightful studies into the energetics of hydrogen bonding and the contribution of proximity to chemical reactivity.[2][3] This inherent pre-organization minimizes the entropic penalty upon binding to a target, a highly desirable feature in the rational design of therapeutic agents and synthetic receptors.

The enduring legacy of Daniel S. Kemp (1936–2020), a pioneer in bioorganic chemistry, is deeply embedded in this molecule.[2][3] His work laid the groundwork for using scaffolds to control peptide conformations, a concept that has become central to modern drug discovery.[2][3] Kemp's triacid stands as a testament to his foresight, serving as a linchpin for novel supramolecular structures and as a template for complex architectures like the collagen triple helix.[2][3]

This guide will illuminate the path from the foundational chemistry of Kemp's triacid to its cutting-edge applications, providing both the theoretical underpinnings and the practical methodologies necessary for its successful implementation in a research setting.

The Core Architecture: Synthesis and Conformational Landscape

The unique properties of Kemp's triacid stem from its well-defined three-dimensional structure. Understanding its synthesis and conformational behavior is paramount for its effective utilization.

Synthesis of Kemp's Triacid

The original synthesis reported by Kemp and Petrakis provides a robust and reproducible method for obtaining the cis,cis-isomer.[1] The rationale behind this multi-step synthesis is to control the stereochemistry at the 1, 3, and 5 positions of the cyclohexane ring, ensuring the desired all-cis orientation of the carboxylic acid groups.

Experimental Protocol: Synthesis of cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic Acid

Step 1: Michael Addition

  • To a solution of 2-methylmalonic acid diethyl ester in ethanol, add a catalytic amount of sodium ethoxide.

  • Cool the mixture to 0°C and slowly add methyl vinyl ketone.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether.

  • Purify the resulting keto-ester by column chromatography.

Causality : The Michael addition is a classic carbon-carbon bond-forming reaction that establishes the initial cyclohexane precursor. The choice of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene compound, initiating the conjugate addition.

Step 2: Cyclization and Decarboxylation

  • Treat the purified keto-ester with a strong base, such as sodium hydride, in a high-boiling solvent like toluene.

  • Heat the reaction mixture to reflux to induce an intramolecular aldol condensation, followed by dehydration.

  • Saponify the resulting cyclic ester with aqueous sodium hydroxide.

  • Acidify the mixture with concentrated hydrochloric acid and heat to induce decarboxylation.

Causality : The intramolecular aldol condensation is a key step in forming the six-membered ring. The subsequent saponification and decarboxylation remove the ester groups and one of the carboxylic acid groups from the malonic ester starting material, yielding the desired tricarboxylic acid backbone.

Step 3: Stereoselective Reduction and Purification

  • Dissolve the crude tricarboxylic acid in a suitable solvent and perform a catalytic hydrogenation using a palladium on carbon catalyst. This step reduces the double bond formed during the aldol condensation.

  • The resulting mixture of stereoisomers is then subjected to repeated recrystallization from acetone to isolate the desired cis,cis-isomer.[4]

Causality : Catalytic hydrogenation is a reliable method for the reduction of alkenes. The stereoselectivity of this step can be influenced by the catalyst and reaction conditions. The final purification by recrystallization is critical, as it exploits the differences in solubility and crystal packing between the different stereoisomers to yield the thermodynamically stable cis,cis-product.

Conformational Analysis

The conformational rigidity of Kemp's triacid is a key feature. The cyclohexane ring exists in a chair conformation with the three methyl groups occupying the more stable equatorial positions and the three carboxylic acid groups in the axial positions. This arrangement forces the carboxyl groups into close proximity on one face of the molecule.

The equilibrium between the two possible chair conformations provides a classic example for understanding steric strain and 1,3-diaxial interactions.[2][3] The conformation where the larger methyl groups are equatorial is significantly favored. Computational and NMR conformational analyses are powerful tools for studying these dynamics in more complex derivatives.[5]

Diagram: Conformational Equilibrium of Kemp's Triacid

G cluster_0 Axial COOH / Equatorial CH3 (Favored) cluster_1 Equatorial COOH / Axial CH3 (Disfavored) KTA1 Kemp's Triacid (Chair 1) C1 C KTA2 Kemp's Triacid (Chair 2) KTA1->KTA2 Ring Flip C2 C COOH1 COOH (axial) CH3_1 CH3 (eq) C3 C C4 C COOH3 COOH (axial) CH3_3 CH3 (eq) C5 C C6 C COOH5 COOH (axial) CH3_5 CH3 (eq) C1_2 C C2_2 C COOH1_2 COOH (eq) CH3_1_2 CH3 (axial) C3_2 C C4_2 C COOH3_2 COOH (eq) CH3_3_2 CH3 (axial) C5_2 C C6_2 C COOH5_2 COOH (eq) CH3_5_2 CH3 (axial)

Caption: Conformational equilibrium of Kemp's triacid.

The World of Derivatives: Expanding Chemical Space

The true power of Kemp's triacid lies in its ability to serve as a scaffold for the synthesis of a vast array of derivatives. The three carboxylic acid groups provide convenient handles for chemical modification, allowing for the attachment of various functional groups and the construction of complex molecular architectures.

Amide Derivatives: Building Blocks for Supramolecular Chemistry

The formation of amide bonds is a robust and well-established reaction in organic chemistry. Amide derivatives of Kemp's triacid have been extensively explored for their ability to form intricate hydrogen-bonding networks and self-assembled structures.[6] The rates of intramolecular acylolysis of these derivatives have also been studied, providing insights into the effects of strain on reactivity.[6][7]

Experimental Protocol: Synthesis of a Tris-Amide Derivative

Step 1: Activation of Carboxylic Acids

  • Dissolve Kemp's triacid in a dry, aprotic solvent such as dichloromethane or dimethylformamide.

  • Add a slight excess of a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

Causality : The activation of the carboxylic acids is necessary to facilitate nucleophilic attack by the amine. HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is readily displaced by the amine. DIPEA acts as a base to neutralize the hexafluorophosphate salt and to scavenge the acid produced during the reaction.

Step 2: Amide Bond Formation

  • To the solution of the activated Kemp's triacid, add three equivalents of the desired primary or secondary amine.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product.

  • Purify the tris-amide derivative by column chromatography or recrystallization.

Causality : The amine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which then collapses to form the stable amide bond. The use of a stoichiometric amount of the amine ensures the formation of the tris-substituted product.

"Click" Chemistry: A Gateway to Functional Diversity

The advent of "click" chemistry has revolutionized the synthesis of complex molecules.[8] By introducing azide or alkyne functionalities onto the Kemp's triacid scaffold, a wide range of molecules can be readily attached via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This approach is particularly valuable in drug discovery for the rapid generation of compound libraries.

Diagram: Functionalization of Kemp's Triacid via Click Chemistry

G KTA Kemp's Triacid AmideFormation Amide Coupling KTA->AmideFormation Esterification Esterification KTA->Esterification PropargylAmine Propargyl Amine PropargylAmine->AmideFormation AzidoEthanol 2-Azidoethanol AzidoEthanol->Esterification KTA_alkyne Tris-alkyne Derivative AmideFormation->KTA_alkyne KTA_azide Tris-azide Derivative Esterification->KTA_azide CuAAC CuAAC KTA_alkyne->CuAAC SPAAC SPAAC KTA_azide->SPAAC AzidePartner Azide-containing Molecule (R-N3) AzidePartner->CuAAC AlkynePartner Alkyne-containing Molecule (R-C≡CH) AlkynePartner->SPAAC FinalProduct1 Functionalized Derivative 1 CuAAC->FinalProduct1 FinalProduct2 Functionalized Derivative 2 SPAAC->FinalProduct2

Caption: Click chemistry functionalization workflow for Kemp's triacid.

Applications in Drug Discovery and Beyond

The unique structural features of Kemp's triacid and its derivatives have led to their application in a wide range of fields, from medicinal chemistry to materials science.

A Scaffold for Drug Discovery

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. Kemp's triacid is an excellent example of a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. Its rigid nature allows for the precise positioning of pharmacophoric groups in three-dimensional space, facilitating the design of potent and selective inhibitors.

The strategy of "scaffold hopping," where the core of a known active molecule is replaced with a different scaffold, is a powerful tool in drug discovery for generating novel intellectual property and improving the pharmacokinetic properties of a drug candidate.[9] Kemp's triacid and its derivatives offer a rich source of novel scaffolds for such endeavors.[10][11]

Molecular Recognition and Supramolecular Chemistry

The pre-organized nature of Kemp's triacid makes it an ideal building block for synthetic receptors capable of molecular recognition.[12] The convergent orientation of its carboxylic acid groups allows for the selective binding of complementary guest molecules through hydrogen bonding and other non-covalent interactions. For example, Kemp's triacid has been shown to form co-crystalline adducts with 8-aminoquinoline and 8-hydroxyquinoline, demonstrating its selectivity for the 8-substituted quinoline system.[13] This principle has been extended to the design of more complex host-guest systems and self-assembling nanostructures.[14][15][16][17]

Molecular Imprinting

Molecular imprinting is a technique used to create synthetic polymers with recognition sites for a specific target molecule.[18] Kemp's triacid has been used as a template molecule in molecular imprinting to create recognition sites for the explosive RDX, due to similarities in their shape and functionality.[19] This highlights the utility of Kemp's triacid as a structural mimic for creating highly selective sensor materials.[20]

Table: Physicochemical Properties of Kemp's Triacid

PropertyValueSource
IUPAC Name cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acidSigma-Aldrich
CAS Number 79410-20-1Sigma-Aldrich
Molecular Formula C₁₂H₁₈O₆Sigma-Aldrich
Molecular Weight 258.27 g/mol Sigma-Aldrich
Melting Point 241-243 °CSigma-Aldrich,[4]
Appearance White crystalline solid-

Conclusion and Future Outlook

From its conception in the laboratory of a visionary bioorganic chemist to its current status as a cornerstone of supramolecular and medicinal chemistry, Kemp's triacid has proven to be a molecule of enduring significance. Its rigid, pre-organized structure provides an unparalleled platform for the rational design of complex molecular architectures and functional systems. The continued development of novel synthetic methodologies, such as click chemistry, will undoubtedly expand the accessible chemical space of Kemp's triacid derivatives, leading to new discoveries in drug development, materials science, and beyond. As we continue to unravel the complexities of biological systems, the ability to create well-defined, three-dimensional molecular scaffolds will be more critical than ever. In this context, Kemp's triacid is poised to remain a vital tool in the arsenal of the modern scientist.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic Acid (Kemp's Triacid)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance and Utility of Kemp's Triacid

cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, colloquially known in the scientific community as Kemp's Triacid, is a molecule of significant interest in the fields of organic chemistry, supramolecular chemistry, and drug development. Its rigid, pre-organized cyclohexane scaffold, where the three carboxylic acid groups are held in a triaxial orientation, provides a unique platform for molecular recognition and catalysis. This structural feature allows for the precise positioning of functional groups in space, making it an invaluable tool for studying intermolecular interactions and designing complex molecular architectures.

The applications of Kemp's Triacid are diverse, ranging from its use as a scaffold in the construction of synthetic receptors for molecular recognition to its role as a chiral auxiliary in asymmetric synthesis.[1] Its derivatives have been explored as catalysts and as components of self-assembling molecular systems.[2] The predictable and rigid conformation of the cyclohexane ring, coupled with the strategic placement of the carboxylic acid moieties, allows for the creation of well-defined cavities and binding pockets, mimicking the intricate structures of biological systems.

This document provides a comprehensive guide for the synthesis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, starting from the commercially available 3,5,7-trimethyladamantan-1-ol. The described three-step oxidative degradation pathway is a reliable and scalable method for obtaining this valuable compound.[3] The protocols herein are presented with detailed, step-by-step instructions, including safety precautions, reagent quantities, and purification techniques, to ensure a successful and reproducible synthesis for researchers and professionals in the field.

Synthetic Strategy: A Three-Step Oxidative Degradation

The synthesis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid is achieved through a robust three-step oxidative degradation of 3,5,7-trimethyladamantan-1-ol. This strategy leverages the inherent reactivity of the adamantane cage to systematically cleave specific carbon-carbon bonds, ultimately leading to the desired substituted cyclohexane ring with the correct stereochemistry.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 3,5,7-Trimethyladamantan-1-ol Step1 Step 1: Hypobromite-Mediated Fragmentation Start->Step1 Intermediate1 3-(Bromoacetyl)-5,7-dimethyl-1-adamantanol Step1->Intermediate1 Step2 Step 2: Jones Oxidation Intermediate1->Step2 Intermediate2 3-Bromoacetyl-5,7-dimethyl-1-oxoadamantane Step2->Intermediate2 Step3 Step 3: Favorskii-type Rearrangement & Oxidation Intermediate2->Step3 FinalProduct cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid Step3->FinalProduct

Caption: Synthetic workflow for Kemp's Triacid.

Detailed Experimental Protocols

Safety Precautions:

  • Chromium trioxide is a strong oxidizing agent and a known carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Sodium hypobromite is corrosive and an oxidizing agent. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • Bromine is highly toxic, corrosive, and volatile. Handle with extreme care in a fume hood, and have a solution of sodium thiosulfate ready for quenching any spills.

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, throughout all experimental procedures.

Step 1: Synthesis of 3-(Bromoacetyl)-5,7-dimethyl-1-adamantanol

This initial step involves the fragmentation of the adamantane core of 3,5,7-trimethyladamantan-1-ol using sodium hypobromite. This reaction proceeds via a radical mechanism initiated by the hypobromite, leading to the opening of the adamantane cage and the formation of the bromoacetyl-substituted adamantanol.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3,5,7-Trimethyladamantan-1-ol194.3210.0 g0.0515
Sodium Hydroxide (NaOH)40.0012.4 g0.310
Bromine (Br₂)159.814.1 mL (12.8 g)0.0801
Dichloromethane (CH₂Cl₂)84.93200 mL-
Sodium Bicarbonate (NaHCO₃) solution-50 mL (saturated)-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a 500 mL flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 12.4 g of sodium hydroxide in 150 mL of deionized water. While maintaining the temperature below 10 °C, slowly add 4.1 mL of bromine to the stirred solution. Stir for an additional 15 minutes at 0-5 °C until the bromine has completely dissolved, yielding a pale yellow solution of sodium hypobromite.

  • Reaction Setup: In a separate 500 mL flask, dissolve 10.0 g of 3,5,7-trimethyladamantan-1-ol in 100 mL of dichloromethane.

  • Reaction Execution: Slowly add the freshly prepared sodium hypobromite solution to the solution of 3,5,7-trimethyladamantan-1-ol over a period of 30 minutes with vigorous stirring. The reaction is exothermic, so maintain the temperature of the reaction mixture between 15-20 °C using an ice bath.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford 3-(bromoacetyl)-5,7-dimethyl-1-adamantanol as a white solid.

Expected Yield: ~75-85%

Step 2: Synthesis of 3-Bromoacetyl-5,7-dimethyl-1-oxoadamantane

The second step involves the oxidation of the hydroxyl group of 3-(bromoacetyl)-5,7-dimethyl-1-adamantanol to a ketone using Jones reagent (a solution of chromium trioxide in sulfuric acid).

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3-(Bromoacetyl)-5,7-dimethyl-1-adamantanol315.2610.0 g0.0317
Acetone58.08150 mL-
Jones Reagent-~15 mL-
Isopropanol60.10~5 mL-
Dichloromethane (CH₂Cl₂)84.93200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-

Preparation of Jones Reagent:

  • Carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Cautiously add this mixture to 70 mL of deionized water while cooling in an ice bath. The final volume should be approximately 100 mL.

Procedure:

  • Reaction Setup: In a 500 mL flask, dissolve 10.0 g of 3-(bromoacetyl)-5,7-dimethyl-1-adamantanol in 150 mL of acetone and cool the solution to 0 °C in an ice bath.

  • Oxidation: While stirring vigorously, add the Jones reagent dropwise to the cooled solution. The color of the reaction mixture will change from orange to green. Monitor the reaction by thin-layer chromatography (TLC). Add the Jones reagent until the orange color persists, indicating that the starting material has been consumed.

  • Quenching: Quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) returns.

  • Work-up: Remove the acetone under reduced pressure. Add 100 mL of deionized water to the residue and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash them with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purification: The crude 3-bromoacetyl-5,7-dimethyl-1-oxoadamantane can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate to yield a crystalline solid.

Expected Yield: ~80-90%

Step 3: Synthesis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid

The final step is a Favorskii-type rearrangement and further oxidation of 3-bromoacetyl-5,7-dimethyl-1-oxoadamantane to the target tricarboxylic acid. This transformation is also achieved using Jones reagent under more forcing conditions.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3-Bromoacetyl-5,7-dimethyl-1-oxoadamantane313.245.0 g0.0160
Acetone58.08100 mL-
Jones Reagent-~20 mL-
Isopropanol60.10~5 mL-
Ethyl Acetate (EtOAc)88.11150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-

Procedure:

  • Reaction Setup: In a 250 mL flask, dissolve 5.0 g of 3-bromoacetyl-5,7-dimethyl-1-oxoadamantane in 100 mL of acetone.

  • Oxidation and Rearrangement: Heat the solution to reflux. Add Jones reagent dropwise to the refluxing solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux. Continue adding the Jones reagent until the orange color persists.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) returns.

  • Work-up: Remove the acetone under reduced pressure. Add 50 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid can be purified by recrystallization from water or a mixture of acetic acid and water to afford the final product as a white crystalline solid.

Expected Yield: ~40-50%

Characterization Data

cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid:

PropertyValue
Appearance White crystalline solid
Melting Point 241-243 °C
¹H NMR (DMSO-d₆)δ 12.1 (s, 3H, COOH), 2.2-1.9 (m, 6H, CH₂), 1.1 (s, 9H, CH₃)
¹³C NMR (DMSO-d₆)δ 177.5 (COOH), 45.2 (C-CH₃), 42.8 (CH₂), 25.1 (CH₃)
IR (KBr) 3400-2500 cm⁻¹ (br, O-H), 1710 cm⁻¹ (C=O)

Discussion and Mechanistic Insights

The successful synthesis of Kemp's Triacid hinges on the controlled oxidative degradation of the adamantane scaffold. The initial hypobromite-mediated fragmentation is a key step that selectively opens one of the rings of the adamantane cage. The subsequent Jones oxidations first convert the secondary alcohol to a ketone and then, under more vigorous conditions, effect a Favorskii-type rearrangement of the α-haloketone, followed by further oxidation to yield the three carboxylic acid groups. The stereochemistry of the final product is dictated by the rigid adamantane precursor, which directs the substituents into the desired cis,cis configuration on the resulting cyclohexane ring.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid). By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable molecular scaffold for a wide range of applications in supramolecular chemistry, catalysis, and materials science. The provided characterization data will serve as a useful reference for verifying the identity and purity of the synthesized compound.

References

1,3,5-Trimethylcyclohexane: A High-Performance, Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Solvent Selection in Organic Chemistry

In the pursuit of more efficient, sustainable, and safer chemical transformations, the role of the solvent is often a critical, yet overlooked, parameter. This technical guide delves into the applications and protocols for a promising, yet underutilized solvent: 1,3,5-trimethylcyclohexane. As a high-boiling, non-polar, aprotic solvent, it presents a compelling alternative to traditional aromatic solvents like toluene and xylene, offering unique advantages in a range of synthetic applications. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, safety considerations, and detailed protocols for its use in key organic reactions.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of a solvent is paramount to its effective implementation in synthesis. This compound, a saturated cyclic alkane, possesses a unique combination of characteristics that make it a versatile medium for a variety of chemical reactions.

PropertyValueSource(s)
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 140 °C[3]
Melting Point -50 °C[3]
Density 0.77 g/mL at 25 °C[3]
Flash Point 19 °C[3]
Solubility Insoluble in water; soluble in non-polar organic solvents.[4]

Safety and Handling: A Prerequisite for Responsible Research

As with any chemical reagent, a thorough understanding of the safety and handling protocols for this compound is essential. It is classified as a highly flammable liquid and vapor.[1]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • P233: Keep container tightly closed.[5]

  • P240: Ground/bond container and receiving equipment.[2]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[1]

  • P242: Use only non-sparking tools.[5]

  • P243: Take precautionary measures against static discharge.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

  • P403+P235: Store in a well-ventilated place. Keep cool.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

This compound as a Green Solvent: A Sustainable Alternative

The principles of green chemistry encourage the use of safer solvents and the reduction of environmental impact.[6] this compound emerges as a compelling "green" alternative to commonly used aromatic solvents for several reasons:

  • Reduced Toxicity Profile: Compared to toluene, which has known reproductive toxicity, this compound, as a saturated alkane, is generally considered to have a more favorable toxicological profile.[7]

  • Potential Bio-based Sourcing: While currently derived from petroleum, the synthesis of cyclic alkanes from renewable resources is an active area of research, opening the door for a more sustainable production lifecycle in the future.

  • High Boiling Point and Low Volatility: Its high boiling point reduces solvent loss through evaporation, minimizing fugitive emissions and creating a safer laboratory environment.

  • Recyclability: As a non-polar hydrocarbon, this compound can be readily recovered and recycled through distillation, contributing to a circular economy within chemical processes.[8]

cluster_Green_Solvent_Lifecycle Sustainable Lifecycle of this compound Bio-based Feedstocks Bio-based Feedstocks Synthesis Synthesis Bio-based Feedstocks->Synthesis Use in Organic Reactions Use in Organic Reactions Synthesis->Use in Organic Reactions Solvent Recovery (Distillation) Solvent Recovery (Distillation) Use in Organic Reactions->Solvent Recovery (Distillation) Recycled Solvent Recycled Solvent Solvent Recovery (Distillation)->Recycled Solvent Recycled Solvent->Use in Organic Reactions Reuse

Caption: Sustainable lifecycle of this compound.

Application Notes and Protocols

The utility of this compound as a solvent stems from its inertness, high boiling point, and non-polar character. These properties make it an excellent choice for a variety of organic transformations, particularly those requiring elevated temperatures and an inert reaction medium.

General Considerations for Use
  • Solubility: As a non-polar solvent, this compound is ideal for dissolving non-polar and moderately polar organic compounds. The solubility of highly polar reagents and catalysts should be assessed on a case-by-case basis. In some instances, the use of a co-solvent may be necessary.

  • Temperature Control: Its high boiling point allows for a wide operational temperature range, enabling reactions that are sluggish at lower temperatures. Precise temperature control is crucial for reaction optimization and to minimize side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, standard techniques for maintaining an inert atmosphere (e.g., nitrogen or argon) should be employed.

Exemplary Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[9][10][11] High-boiling non-polar solvents are often employed to facilitate catalyst turnover and drive the reaction to completion. While toluene is commonly used, this compound offers a viable, and potentially safer, alternative.

Rationale for Solvent Choice: The high reaction temperatures often required for Suzuki-Miyaura couplings, particularly with less reactive aryl chlorides, are readily accessible with this compound. Its non-polar nature helps to solubilize the organic substrates and the palladium catalyst complex.

Start Start Prepare Reaction Vessel Dry reaction vessel under inert atmosphere Start->Prepare Reaction Vessel Add Reagents Add aryl halide, boronic acid, base, and palladium catalyst Prepare Reaction Vessel->Add Reagents Add Solvent Add this compound Add Reagents->Add Solvent Degas Mixture Degas the reaction mixture Add Solvent->Degas Mixture Heat and Stir Heat to desired temperature (e.g., 100-120 °C) and stir Degas Mixture->Heat and Stir Monitor Reaction Monitor progress by TLC or GC/MS Heat and Stir->Monitor Reaction Work-up Cool, quench, and perform aqueous work-up Monitor Reaction->Work-up Purification Purify product by column chromatography Work-up->Purification End End Purification->End

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • This compound (to achieve desired concentration, e.g., 0.1-0.5 M)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Optimization of the catalyst, base, and temperature will be necessary for specific substrates.

Exemplary Protocol 2: Free-Radical Polymerization

Free-radical polymerization is a widely used method for the synthesis of a variety of polymers.[12][13] The choice of solvent is critical to control the reaction kinetics and the properties of the resulting polymer. An inert, high-boiling solvent like this compound can be advantageous.

Rationale for Solvent Choice: this compound is an inert solvent that will not participate in radical chain transfer reactions, which can negatively impact the molecular weight and structure of the polymer. Its high boiling point allows for polymerizations to be conducted at elevated temperatures, which may be necessary for certain initiators and monomers.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Radical initiator (e.g., AIBN, benzoyl peroxide)

  • This compound

Procedure:

  • In a reaction vessel equipped with a condenser, magnetic stir bar, and nitrogen inlet, dissolve the monomer in this compound.

  • Bubble nitrogen through the solution for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Heat the solution to the desired reaction temperature (dependent on the initiator's half-life).

  • In a separate flask, dissolve the initiator in a small amount of deoxygenated this compound.

  • Add the initiator solution to the reaction mixture.

  • Maintain the reaction at the desired temperature under a nitrogen atmosphere for the required time.

  • Monitor the polymerization by taking aliquots and analyzing for monomer conversion (e.g., by GC or NMR).

  • Upon completion, cool the reaction mixture.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Exemplary Protocol 3: Radical Halogenation

Radical halogenation is a fundamental reaction for the functionalization of alkanes.[14] The use of an inert solvent is crucial to prevent side reactions with the solvent itself.

Rationale for Solvent Choice: this compound is an alkane and will undergo radical halogenation itself. However, in the context of a more reactive substrate, or when used in large excess for a less reactive substrate, it can serve as a solvent. For educational and illustrative purposes, we will consider the radical bromination of a more reactive substrate dissolved in this compound. A more practical application would be the halogenation of this compound itself.

Materials:

  • Substrate with reactive C-H bonds (e.g., toluene, ethylbenzene)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN, benzoyl peroxide)

  • This compound

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the substrate and NBS in this compound.

  • Add a catalytic amount of the radical initiator.

  • Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction.

  • Monitor the reaction by TLC or GC to follow the consumption of the starting material. The reaction is often accompanied by the formation of succinimide as a white solid.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Conclusion: A Versatile and Sustainable Tool for the Modern Chemist

This compound represents a valuable addition to the synthetic chemist's toolkit. Its favorable physicochemical properties, coupled with a promising safety and sustainability profile, make it an attractive alternative to conventional non-polar, high-boiling solvents. The protocols outlined in this guide provide a starting point for the exploration of its use in a variety of important organic transformations. As the demand for greener and more efficient chemical processes grows, the adoption of solvents like this compound will undoubtedly play a crucial role in shaping the future of organic synthesis.

References

Application Note: Stereochemical and Conformational Analysis of 1,3,5-Trimethylcyclohexane using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules, offering deep insights into stereochemistry and conformational dynamics.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of ¹H and ¹³C NMR spectra of 1,3,5-trimethylcyclohexane. We will explore the distinct spectral signatures of its cis and trans stereoisomers, grounded in the principles of molecular symmetry and chair conformations. This guide combines theoretical interpretation with robust, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-fidelity, reproducible NMR data.

Introduction: The Challenge of Stereoisomerism

This compound presents a classic case study in stereoisomerism, existing as two primary, non-interconvertible stereoisomers: cis and trans.[3][4][5] These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of their methyl groups. Such subtle structural differences can profoundly impact a molecule's physical properties and biological activity, making their accurate identification critical in fields like medicinal chemistry and materials science.

The key to differentiating these isomers lies in understanding their preferred three-dimensional structures, specifically their dominant chair conformations. The stability of these conformations is dictated by the energetic penalty of steric interactions, particularly the highly unfavorable 1,3-diaxial interactions.[6] NMR spectroscopy is exquisitely sensitive to the local electronic environment of each nucleus, allowing us to translate these conformational preferences into distinct and interpretable spectral data.

Stereoisomers and Conformational Preferences

This compound has two diastereomers. They do not have chiral carbons and are achiral.[3][4]

  • cis-1,3,5-Trimethylcyclohexane: In this isomer, all three methyl groups are on the same face of the cyclohexane ring. This arrangement allows for a chair conformation where all three bulky methyl groups occupy equatorial positions, minimizing steric strain. The alternative "ring-flipped" conformer, which would place all three methyl groups in highly strained axial positions, is energetically prohibitive and does not contribute significantly to the observed equilibrium.[5] Consequently, the cis isomer is effectively locked in a single, highly symmetric conformation.

  • trans-1,3,5-Trimethylcyclohexane: This isomer has one methyl group on the opposite face of the ring relative to the other two. To achieve maximum stability, the ring will adopt a chair conformation that places the maximum number of methyl groups in the equatorial position. The most stable conformer, therefore, has two equatorial methyl groups and one axial methyl group. This arrangement results in a molecule with lower symmetry compared to the cis isomer.

Figure 1: Chair conformations of cis and trans this compound. The equilibrium heavily favors the more stable conformer in each case.

Spectral Interpretation: From Symmetry to Signals

The molecular symmetry of each isomer is directly reflected in the number of unique signals observed in its NMR spectra. According to the principles of NMR, chemically equivalent nuclei produce a single resonance signal.[1][7]

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[8]

  • cis-Isomer (High Symmetry): Due to the C₃ axis of symmetry in the dominant tri-equatorial conformer, the molecule contains only three distinct types of protons.

    • Methyl Protons (CH₃): All 9 protons of the three equivalent methyl groups will produce a single signal, a doublet, due to coupling with the adjacent methine proton.

    • Methine Protons (CH): The 3 protons on the carbons bearing the methyl groups are equivalent and will generate a single multiplet.

    • Methylene Protons (CH₂): The 6 protons of the three equivalent methylene groups are also equivalent, producing one signal.

  • trans-Isomer (Low Symmetry): The presence of both axial and equatorial methyl groups breaks the high symmetry.

    • Methyl Protons (CH₃): The two equatorial methyl groups are chemically equivalent to each other, but distinct from the single axial methyl group. This results in two separate signals for the methyl protons.

    • Ring Protons (CH, CH₂): The reduced symmetry leads to a greater number of distinct proton environments on the cyclohexane ring, resulting in a complex and overlapping multiplet region that is more difficult to resolve compared to the cis isomer.

Table 1: Expected ¹H NMR Signals for this compound Isomers

Isomer Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
cis Methyl (3x -CH₃) ~0.85 Doublet 9H
Methine (3x -CH) ~1.2-1.4 Multiplet 3H
Methylene (3x -CH₂) ~0.6-0.8 Multiplet 6H
trans Equatorial Methyls (2x -CH₃) ~0.8-0.9 Doublet 6H
Axial Methyl (1x -CH₃) ~0.9-1.0 Doublet 3H

| | Ring Protons (CH, CH₂) | ~0.5-1.7 | Complex Multiplets | 9H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[1] This is often the most direct method for distinguishing the isomers.

  • cis-Isomer (High Symmetry): The high symmetry results in a very simple spectrum.

    • 3 signals total: One for the three equivalent methyl carbons, one for the three equivalent methine carbons, and one for the three equivalent methylene carbons.

  • trans-Isomer (Low Symmetry): The lack of C₃ symmetry increases the number of unique carbon environments.

    • 5 signals total: Two signals for the methyl carbons (one for the two equatorial, one for the axial), two signals for the ring methylene carbons, and one signal for the methine carbons.

Table 2: Expected ¹³C NMR Signals for this compound Isomers

Isomer Number of Signals Signal Assignment Expected Chemical Shift (δ, ppm)
cis 3 Methyl (-CH₃) ~23.3
Methine (-CH) ~32.6
Methylene (-CH₂-) ~44.5
trans 5 Methyls (-CH₃) 2 signals
Methines (-CH) 1 signal

| | | Methylenes (-CH₂-) | 2 signals |

Experimental Protocols

Acquiring high-quality, interpretable NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule for solution-state NMR analysis.[9][10][11]

Materials:

  • High-quality 5 mm NMR tube and cap

  • Sample (5-25 mg for ¹H; 50-100 mg for ¹³C)[9][12]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton or glass wool for filtration (if needed)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.[11][13] Agitate gently to ensure the sample dissolves completely.

  • Filtration (if necessary): If any solid particulates are visible, plug a Pasteur pipette with a small amount of cotton or glass wool.[9][11]

  • Transfer: Using the Pasteur pipette, transfer the solution from the vial into the NMR tube. Avoid creating air bubbles. The final solution height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Do not use tape.[11]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]

Protocol 2: NMR Data Acquisition Workflow

The causality for selecting acquisition parameters is to ensure full magnetization recovery between scans for accurate quantification and sufficient digital resolution to define peaks accurately.[14][15][16]

Figure 2: General workflow for NMR data acquisition.

Table 3: Recommended Acquisition Parameters for ¹H and ¹³C NMR

Parameter ¹H Experiment ¹³C Experiment Rationale & Causality
Spectral Width (SW) 12-16 ppm 220-240 ppm Must encompass all expected signals. A wider range is needed for ¹³C due to greater chemical shift dispersion.[14]
Acquisition Time (AT) 2-4 s 1-2 s Determines digital resolution. A longer AT improves resolution but also increases noise if the signal has already decayed.[14][15]
Relaxation Delay (d1) 1-5 s 2-10 s Crucial for quantitative analysis. Must be at least 5 times the longest T₁ relaxation time to allow for >99% magnetization recovery.[16] Quaternary carbons in ¹³C NMR often have very long T₁ values.
Pulse Width 90° 30-45° A 90° pulse maximizes signal for a single scan. Shorter pulses are often used for ¹³C to shorten the required relaxation delay and improve throughput.[15]

| Number of Scans (NS) | 8-16 | 256-1024+ | Signal-to-noise ratio (S/N) increases with the square root of NS.[15] More scans are needed for the less sensitive ¹³C nucleus. For quantitative work, an S/N of >250 is recommended.[15][17] |

Conclusion: A Logic-Based Approach to Identification

The differentiation of cis- and trans-1,3,5-trimethylcyclohexane is a straightforward process when approached with an understanding of molecular symmetry. The ¹³C NMR spectrum serves as the most definitive tool: the observation of 3 signals is an unambiguous signature of the highly symmetric cis isomer, while the presence of 5 signals confirms the identity of the less symmetric trans isomer. The ¹H NMR spectrum provides corroborating evidence, with the cis isomer showing a single methyl environment and the trans isomer showing two.

G start Acquire ¹³C NMR Spectrum of Unknown Isomer q1 Count the number of unique carbon signals start->q1 res_cis Result: 3 Signals Conclusion: cis-1,3,5-Trimethylcyclohexane q1->res_cis = 3 res_trans Result: 5 Signals Conclusion: trans-1,3,5-Trimethylcyclohexane q1->res_trans = 5

Figure 3: Logic diagram for isomer identification using ¹³C NMR.

By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can confidently generate high-quality spectra. This, combined with a foundational understanding of the interplay between stereochemistry, conformation, and molecular symmetry, enables the definitive structural assignment of this compound isomers.

References

Application Note: Elucidating the Electron Ionization Fragmentation Pathways of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Mass Spectrometry of Substituted Cycloalkanes

1,3,5-Trimethylcyclohexane (C9H18, Mol. Wt. 126.24 g/mol ) is a saturated cyclic hydrocarbon that can exist as two diastereomers, cis and trans.[1] Its presence in various matrices, from petroleum products to environmental samples, necessitates reliable analytical methods for its identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, offering both high-resolution separation and definitive structural information through mass spectral fragmentation analysis.

Unlike linear alkanes, the fragmentation of cycloalkanes is governed by the stability of the ring structure.[2] The initial electron impact event creates a molecular ion (M+•) that is often more stable and thus more abundant than in corresponding acyclic alkanes.[3] Subsequent fragmentation involves a complex interplay of side-chain cleavage, ring-opening, and the elimination of small neutral molecules. Understanding these pathways is critical for distinguishing between isomers and identifying the compound in complex mixtures.

Core Principles of this compound Fragmentation

Under standard 70 eV electron ionization, the this compound molecular ion undergoes several key fragmentation processes. The driving force for these reactions is the formation of stable carbocations. The fragmentation pattern is characterized by the loss of alkyl radicals from the parent molecule and subsequent cleavages of the cyclohexane ring.

The Molecular Ion (M+•): The initial ionization event removes an electron from the molecule, forming the molecular ion [C9H18]+• at a mass-to-charge ratio (m/z) of 126.[1] In substituted cyclohexanes, this peak is typically observable, providing immediate confirmation of the molecular weight.

Primary Fragmentation Pathways:

  • Loss of a Methyl Radical (M-15): The most facile fragmentation is the cleavage of a carbon-carbon bond to eliminate one of the methyl substituents as a neutral methyl radical (•CH3). This is a highly favorable pathway as it results in a stable secondary carbocation. This fragmentation gives rise to the prominent ion at m/z 111 . This ion is often the base peak or one of the most abundant ions in the spectrum.

  • Ring Cleavage and Neutral Loss: Following the initial side-chain loss, the resulting C8H15+ ion (m/z 111) can undergo further fragmentation. A common pathway for cyclic ions is ring-opening followed by the elimination of a stable, neutral alkene molecule, such as ethene (C2H4, 28 Da) or propene (C3H6, 42 Da).[2]

    • Loss of Ethene: The ion at m/z 111 can lose an ethene molecule, resulting in a fragment at m/z 83 ([C6H11]+).

    • Loss of Propene: Alternatively, the loss of a propene molecule from the m/z 111 ion generates a fragment at m/z 69 ([C5H9]+).

  • Further Fragmentation: The resulting fragment ions can continue to break down into smaller, stable carbocations, creating a characteristic pattern of lower-mass ions, typically separated by 14 mass units (-CH2- group).[4] This leads to the formation of ions at m/z 55 ([C4H7]+) and m/z 41 ([C3H5]+), which are common in the mass spectra of many aliphatic and alicyclic hydrocarbons.

Quantitative Data and Visualization

Summary of Key Fragment Ions

The electron ionization mass spectrum of this compound is characterized by a series of well-defined fragment ions. The table below summarizes the most significant ions, their proposed structures, and typical relative abundances based on reference spectra from the NIST Mass Spectrometry Data Center.[1]

m/zProposed FormulaProposed Structure / OriginRelative Abundance
126[C9H18]+•Molecular Ion (M+•)Moderate
111[C8H15]+[M - CH3]+High (Often Base Peak)
83[C6H11]+[M - C3H7]+ or [111 - C2H4]+High
69[C5H9]+[111 - C3H6]+High
55[C4H7]+Further fragmentationModerate
41[C3H5]+Further fragmentation (Allyl Cation)Moderate
Proposed Fragmentation Scheme

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the major ions observed in the spectrum.

G M This compound (m/z 126) [C9H18]+• F111 [M - CH3]+ (m/z 111) [C8H15]+ M->F111 - •CH3 F83 [C6H11]+ (m/z 83) F111->F83 - C2H4 F69 [C5H9]+ (m/z 69) F111->F69 - C3H6 F_lower Lower Mass Fragments (m/z 55, 41, etc.) F83->F_lower F69->F_lower

Caption: Primary EI fragmentation pathway for this compound.

Experimental Protocol for GC-MS Analysis

This protocol describes a robust method for the analysis of this compound using a standard capillary GC-MS system. The causality behind parameter selection is explained to ensure adaptability and high-quality data acquisition.

4.1 Sample Preparation

  • Standard Preparation: Prepare a 100 ppm stock solution of this compound (mixture of isomers, min 98% purity) in high-purity hexane or dichloromethane.[5] The choice of solvent depends on the sample matrix and potential interferences.

  • Working Solution: Serially dilute the stock solution to a working concentration of 1-10 ppm. This concentration range is typically sufficient for modern EI-MS systems to produce high-quality spectra without saturating the detector.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

4.2 GC-MS Instrumentation and Parameters

  • Rationale: The parameters below are optimized for the separation of volatile hydrocarbons on a non-polar column, which is the standard for this class of compounds. The temperature program is designed to provide sharp peaks for C9 isomers while allowing for the elution of heavier compounds if present.

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 GC or equivalent---
Injector Split/SplitlessUse Split mode (e.g., 50:1 ratio) to prevent column overloading.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert, provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane column provides excellent resolving power for non-polar compounds like saturated hydrocarbons.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/minInitial hold ensures good peak shape for early eluting compounds. The ramp rate provides a good balance between analysis time and separation efficiency.
Mass Spectrometer Agilent 5977B MSD or equivalent---
Ion Source Electron Ionization (EI)Standard ionization method for creating reproducible fragmentation patterns.
Source Temperature 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °CStandard temperature to ensure mass accuracy.
Ionization Energy 70 eVThe industry standard energy that produces stable, reproducible fragmentation and allows for comparison with library spectra (e.g., NIST).[6]
Mass Range m/z 35 - 350Covers the molecular ion and all expected fragments.
Scan Rate ~3 scans/secProvides sufficient data points across a chromatographic peak for reliable spectral deconvolution.

4.3 Data Acquisition and Analysis Workflow

The following workflow ensures a systematic approach to data collection and interpretation.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis SamplePrep 1. Prepare & Dilute Sample InstrumentSetup 2. Set GC-MS Parameters SamplePrep->InstrumentSetup Inject 3. Inject Sample InstrumentSetup->Inject Run 4. Acquire Data (TIC & Spectra) Inject->Run IdentifyPeak 5. Identify Analyte Peak in TIC Run->IdentifyPeak ExtractMS 6. Extract Mass Spectrum IdentifyPeak->ExtractMS Compare 7. Compare to Reference (NIST Library) ExtractMS->Compare Confirm 8. Confirm Fragmentation Pattern Compare->Confirm

Caption: Standard workflow for GC-MS analysis and data validation.

Conclusion

The mass spectrum of this compound under electron ionization is distinguished by a clear molecular ion at m/z 126 and a dominant fragment ion at m/z 111, corresponding to the loss of a methyl group. Subsequent losses of ethene and propene from this ion produce other characteristic peaks at m/z 83 and 69, respectively. This well-defined fragmentation pattern, when acquired using a validated GC-MS protocol as described herein, provides an authoritative basis for the unambiguous identification of this compound in complex analytical samples. This application note serves as a practical guide for achieving reliable and reproducible results in the structural elucidation of saturated hydrocarbons.

References

Application Notes and Protocols: 1,3,5-Trimethylcyclohexane for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Liquid Organic Hydrogen Carriers (LOHCs) in the Hydrogen Economy

The transition to a hydrogen-based economy necessitates safe, efficient, and cost-effective methods for hydrogen storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) are a promising solution, offering a high-density storage medium that can leverage existing infrastructure for liquid fuels.[1][2][3] LOHCs are organic compounds that can be reversibly hydrogenated and dehydrogenated, effectively "charging" with hydrogen and "discharging" it on demand.[1][4] This process involves the catalytic hydrogenation of an unsaturated (hydrogen-lean) organic compound, typically an aromatic, to its saturated (hydrogen-rich) counterpart.[1][3] The hydrogen-rich LOHC can then be transported under ambient conditions, and the hydrogen released through a catalytic dehydrogenation reaction at the point of use.[1][4]

Among various LOHC candidates, the mesitylene/1,3,5-trimethylcyclohexane system presents several advantages. Mesitylene (1,3,5-trimethylbenzene) is readily available and, upon hydrogenation, forms 1,3,5-trimethylcyclohexane, a stable, non-toxic liquid with a commendable hydrogen storage capacity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in hydrogen storage, complete with experimental protocols and safety considerations.

Physicochemical Properties of the Mesitylene/1,3,5-Trimethylcyclohexane System

A thorough understanding of the physical and chemical properties of both the hydrogen-lean (mesitylene) and hydrogen-rich (this compound) forms is critical for designing efficient hydrogen storage and release systems.

PropertyMesitylene (1,3,5-Trimethylbenzene)This compoundReference(s)
Chemical Formula C₉H₁₂C₉H₁₈[5][6],[7]
Molar Mass 120.19 g/mol 126.24 g/mol [6],[7]
Appearance Colorless liquidColorless to almost colorless clear liquid[6],[8]
Boiling Point 164.7 °C~138-140 °C[6],[9]
Hydrogen Storage Capacity (wt%) -6.2 wt%[1]

Causality Behind Experimental Choices: The choice of an LOHC system is dictated by a balance of properties. The relatively high boiling points of both mesitylene and this compound simplify handling and reduce evaporative losses compared to more volatile carriers. The 6.2 wt% hydrogen storage capacity of this compound is a significant advantage, approaching the targets set for viable hydrogen storage materials.[10]

Experimental Workflows: Hydrogenation and Dehydrogenation

The core of utilizing the mesitylene/1,3,5-trimethylcyclohexane system lies in the reversible catalytic hydrogenation and dehydrogenation reactions.

Hydrogenation of Mesitylene to this compound (Hydrogen Storage)

This exothermic reaction involves the addition of hydrogen to mesitylene in the presence of a catalyst.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactor_Prep Reactor Preparation (Autoclave) Catalyst_Loading Catalyst Loading (e.g., Ru/Al₂O₃) Reactor_Prep->Catalyst_Loading Mesitylene_Charge Charge with Mesitylene Catalyst_Loading->Mesitylene_Charge Pressurize_H2 Pressurize with H₂ (e.g., 30-50 bar) Mesitylene_Charge->Pressurize_H2 Heat_React Heat to Reaction Temp. (e.g., 150-200 °C) Pressurize_H2->Heat_React Stir Stir for Reaction Time Heat_React->Stir Cool_Down Cool and Depressurize Stir->Cool_Down Catalyst_Separation Catalyst Separation (Filtration) Cool_Down->Catalyst_Separation Product_Analysis Product Analysis (GC, NMR) Catalyst_Separation->Product_Analysis

Caption: Workflow for the hydrogenation of mesitylene.

Protocol: Hydrogenation of Mesitylene

1. Reactor Preparation:

  • Thoroughly clean and dry a high-pressure autoclave reactor.

  • Perform a leak test according to the manufacturer's instructions.

2. Catalyst Loading:

  • Weigh the desired amount of hydrogenation catalyst (e.g., Ruthenium on alumina support). The catalyst loading is a critical parameter influencing reaction kinetics.

3. Reactant Charging:

  • Introduce a measured volume or weight of mesitylene into the reactor.

4. Reaction Execution:

  • Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 30-50 bar).[1]

  • Begin stirring and heat the reactor to the target temperature (typically 150-200 °C).[1][3]

  • Monitor the pressure drop in the reactor, which indicates hydrogen consumption. The reaction is typically considered complete when the pressure stabilizes.

5. Product Recovery and Analysis:

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor and separate the liquid product (this compound) from the solid catalyst by filtration.

  • Analyze the product purity and conversion using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Trustworthiness: This protocol is self-validating through the monitoring of hydrogen pressure and the final product analysis. A successful reaction will show a significant pressure drop and a high conversion of mesitylene to this compound in the GC and NMR analysis.

Dehydrogenation of this compound for Hydrogen Release

This endothermic reaction releases stored hydrogen from this compound, regenerating mesitylene.

Dehydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction & H₂ Release cluster_workup Work-up & Analysis Reactor_Setup Reactor Setup (Fixed-bed or batch) Catalyst_Packing Catalyst Packing (e.g., Pt/Al₂O₃) Reactor_Setup->Catalyst_Packing TMCH_Feed Prepare 1,3,5-Trimethyl- cyclohexane Feed Catalyst_Packing->TMCH_Feed Heat_Reactor Heat Reactor to Temp. (e.g., 270-320 °C) TMCH_Feed->Heat_Reactor Introduce_Feed Introduce Feed to Reactor Heat_Reactor->Introduce_Feed Collect_H2 Collect & Measure H₂ Gas Introduce_Feed->Collect_H2 Condense_Liquid Condense Liquid Product (Mesitylene) Collect_H2->Condense_Liquid Analyze_Gas Analyze Gas Purity (GC-TCD) Collect_H2->Analyze_Gas Analyze_Liquid Analyze Liquid Product (GC) Condense_Liquid->Analyze_Liquid

Caption: Workflow for the dehydrogenation of this compound.

Protocol: Dehydrogenation of this compound

1. Reactor Setup:

  • Assemble a fixed-bed or batch reactor system suitable for high-temperature reactions. A schematic of a typical experimental setup can be found in the literature.[11][12]

  • Pack the reactor with the dehydrogenation catalyst (e.g., Platinum on alumina support). The choice and preparation of the catalyst are crucial for high activity and selectivity.[13][14]

2. Reaction Execution:

  • Heat the reactor to the desired dehydrogenation temperature, typically in the range of 270-320 °C.[1]

  • Introduce the this compound feed into the reactor at a controlled flow rate.

  • The gaseous product stream, containing hydrogen and mesitylene vapor, exits the reactor.

3. Product Collection and Analysis:

  • Pass the product stream through a condenser to separate the liquid mesitylene from the gaseous hydrogen.

  • Collect the hydrogen gas and measure its volume using a gas burette or a mass flow meter.

  • Analyze the purity of the collected hydrogen gas using a Gas Chromatograph with a Thermal Conductivity Detector (GC-TCD).

  • Analyze the composition of the condensed liquid to determine the conversion of this compound and the selectivity to mesitylene.

Trustworthiness: The protocol's validity is confirmed by measuring the volume of hydrogen produced and analyzing the purity of both the gaseous hydrogen and the liquid product. The expected outcome is a high yield of pure hydrogen and a high conversion of this compound to mesitylene.

Safety and Handling

Both mesitylene and this compound are flammable liquids and should be handled with appropriate safety precautions.[8][15]

  • Handling: Work in a well-ventilated area, preferably a fume hood.[15] Avoid contact with skin, eyes, and clothing.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][15][17] Keep containers tightly closed.[8][15][17]

  • Fire Safety: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires.[8]

  • First Aid: In case of skin contact, rinse with water.[8][16] In case of eye contact, rinse immediately with plenty of water.[16] If inhaled, move to fresh air.[16] Seek medical attention if symptoms persist.[16][17]

Conclusion

The mesitylene/1,3,5-trimethylcyclohexane system represents a viable and promising LOHC for hydrogen storage applications. Its favorable physicochemical properties, coupled with efficient catalytic hydrogenation and dehydrogenation processes, make it an attractive area for further research and development. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can confidently explore and optimize this technology for a sustainable hydrogen future.

References

Introduction: Situating 1,3,5-Trimethylcyclohexane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

1,3,5-Trimethylcyclohexane is a saturated cycloalkane, a class of molecules characterized by their robust, non-polar carbon-carbon and carbon-hydrogen bonds.[1][2] In the field of polymer chemistry, the term "initiator" typically refers to a molecule that can readily generate reactive species—such as free radicals, cations, or anions—under thermal or photochemical stimuli to commence the polymerization cascade.[3] Standard initiators achieve this through the cleavage of weak, labile bonds (e.g., O-O bonds in peroxides or C-N bonds in azo compounds).

A critical analysis of the chemical structure of this compound reveals an absence of such labile bonds. Its C-H and C-C bonds are thermodynamically stable, making it highly resistant to homolytic or heterolytic cleavage under standard polymerization conditions. Consequently, This compound does not function as a conventional polymerization initiator.

However, its chemical inertness and specific physical properties endow it with other crucial, albeit more nuanced, roles in polymer synthesis. This guide provides a detailed exploration of the scientifically validated applications of this compound, moving from a theoretical discussion of its potential activation to its practical use as a chain transfer agent and solvent.

Part 1: A Mechanistic Evaluation of this compound as a Putative Initiator

The Chemical Rationale for Inertness

The high bond dissociation energy of the C-H bonds in cycloalkanes makes them poor sources for initiating radicals. Unlike a typical initiator like benzoyl peroxide, which decomposes at moderate temperatures to form reactive radicals, this compound requires significantly more energy to break a bond, often leading to uncontrolled side reactions rather than clean initiation.

Advanced Initiation Pathway: Catalytic C-H Bond Activation

While not a standard method, it is theoretically plausible to transform this compound into an initiating species through catalytic C-H bond activation. This advanced technique utilizes transition metal complexes (e.g., those containing Rh, Ir, or Pt) to selectively cleave a C-H bond and form a metal-carbon bond.[4][5][6] This organometallic intermediate could, in principle, initiate polymerization.

This process typically involves two main pathways: oxidative addition or electrophilic activation.[6][7] In oxidative addition, the metal center inserts into the C-H bond, cleaving it and forming new metal-carbon and metal-hydrogen bonds. This newly formed organometallic species could then act as an initiator for certain types of polymerization.

cluster_0 Conceptual C-H Activation for Initiation mol This compound (Inert Alkane) intermediate Organometallic Intermediate (R-M) mol->intermediate C-H Activation [1, 8] cat Transition Metal Catalyst (M) cat->intermediate polymer Growing Polymer Chain (R-A-M) intermediate->polymer Initiation Step monomer Monomer (A) monomer->polymer cluster_1 Chain Transfer Mechanism p_radical Growing Polymer Radical (P•) terminated_p Terminated Polymer (P-H) p_radical->terminated_p H Abstraction cta_radical New Cycloalkyl Radical (R•) cta This compound (R-H) cta->terminated_p cta->cta_radical Forms New Radical new_p New Growing Chain (R-M•) cta_radical->new_p Re-initiation monomer Monomer (M) monomer->new_p cluster_2 Conceptual Monomer Synthesis Pathway start This compound step1 Functionalized Intermediate (e.g., Cyclohexene derivative) start->step1 Multi-step Synthesis (e.g., Dehydrogenation) step2 Polymerizable Monomer (e.g., Epoxide derivative) step1->step2 Epoxidation step3 Polymer (e.g., Polyether) step2->step3 Ring-Opening Polymerization [2, 5]

References

Application Notes and Protocols for the Safe Handling and Storage of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1,3,5-Trimethylcyclohexane. The protocols outlined below are designed to mitigate risks associated with the chemical's properties and ensure a safe laboratory environment.

Understanding the Hazard Profile of this compound

This compound (CAS RN: 1839-63-0) is a highly flammable liquid and vapor, categorized as a Flammable Liquid, Category 2.[1][2] Its vapor can form explosive mixtures with air at ambient temperatures, and it is crucial to handle this chemical with stringent safety measures. Understanding its chemical and physical properties is the foundation for safe laboratory practices.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties dictate the necessary precautions for its handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [2]
Appearance Colorless to almost colorless clear liquid
Odor Pungent, acrid odor[2]
Boiling Point 140 °C[3]
Melting Point -50 °C[3]
Flash Point 19 °C[3]
Density 0.77 g/cm³[3]
Vapor Density Heavier than air
Solubility Insoluble in water[4]

The low flash point of 19°C indicates that this compound can be ignited under most ambient temperature conditions, making it a significant fire hazard.[3][4]

Health and Safety Hazards

While the primary hazard of this compound is its flammability, it is also important to be aware of potential health effects. It may cause skin and eye irritation upon contact.[1] Inhalation of vapors may lead to respiratory tract irritation.

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Recommended PPE
  • Eye and Face Protection : Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a possibility.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene gloves, must be worn.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection : A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. In procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[1][5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1] If engineering controls are insufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

PPE_Workflow

Safe Handling Protocols

Adherence to strict handling protocols is essential to prevent ignition and exposure.

General Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to keep vapor concentrations low.[1]

  • Ignition Sources : Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[1]

  • Grounding and Bonding : Use proper grounding and bonding procedures when transferring the chemical between containers to prevent the buildup of static electricity.

  • Tools and Equipment : Employ non-sparking tools and explosion-proof electrical equipment in areas where this compound is used or stored.[1]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Requirements

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

Storage Conditions
  • Location : Store in a cool, dry, dark, and well-ventilated area specifically designated for flammable liquids.[1] A recommended storage temperature is below 15°C.

  • Container : Keep the container tightly closed to prevent the escape of vapors.[1]

  • Incompatible Materials : Store away from incompatible substances, particularly strong oxidizing agents, to avoid vigorous reactions.[1][6]

  • Fire Safety : The storage area should be equipped with appropriate fire extinguishing equipment, such as a dry chemical or carbon dioxide fire extinguisher.[1]

Storage_Protocol

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial to minimize harm to personnel and property.

Spill Response
  • Evacuation and Ventilation : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[7]

  • Control Ignition Sources : Remove all sources of ignition from the vicinity of the spill.[7]

  • Containment : For small spills, contain the liquid using an inert absorbent material such as dry sand or vermiculite.[1]

  • Cleanup :

    • Wear the appropriate PPE as outlined in Section 2.

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][8]

    • Clean the spill area with a detergent and water solution, followed by a final rinse with water.[7]

  • Large Spills : For large spills (greater than 1 liter), evacuate the area and contact the institution's emergency response team immediately.[9][10]

Fire Response
  • Extinguishing Media : In case of a fire, use a dry chemical, foam, or carbon dioxide fire extinguisher.[1] Do not use water , as it may spread the flammable liquid and the fire.[1]

  • Evacuation : If the fire is large or cannot be easily extinguished, activate the fire alarm, evacuate the area, and call the fire department.

First Aid Measures
  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Waste Disposal

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

Disposal Protocol
  • Waste Collection : Collect all waste materials (unused chemical, absorbent from spills, contaminated PPE) in a clearly labeled, sealed container.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Segregation : Do not mix this compound waste with other incompatible waste streams.

  • Disposal Route : Dispose of the hazardous waste through your institution's designated hazardous waste management program.[1] Federal, state, and local regulations for hazardous waste disposal must be strictly followed.[1]

References

1,3,5-Trimethylcyclohexane as a tracer in vadose zone partitioning tests

Author: BenchChem Technical Support Team. Date: January 2026

Utilizing 1,3,5-Trimethylcyclohexane as a Partitioning Tracer for Vadose Zone Characterization

Abstract

The vadose zone, the unsaturated region of earth between the ground surface and the water table, plays a critical role in controlling the transport and fate of contaminants.[1][2] Characterizing the hydraulic properties of this zone, such as water content (saturation) and the volume of non-aqueous phase liquids (NAPLs), is essential for effective environmental remediation and risk assessment.[3][4] Partitioning Interwell Tracer Tests (PITTs) offer a powerful method for obtaining these parameters over large investigation volumes. This document provides a detailed application note and protocol for the use of this compound as a volatile partitioning tracer in gas-phase PITTs for determining vadose zone water saturation.

Scientific Principles: The Foundation of Partitioning Tracer Tests

Gas-phase partitioning tracer tests are a form of environmental chromatography. The vadose zone acts as the "column," and a mixture of gaseous tracers is injected into a carrier gas (typically air) that flows through it. The technique relies on the differential transport of two types of tracers: a conservative (or non-partitioning) tracer and a partitioning tracer .[5][6]

  • Conservative Tracer: This tracer is chemically inert and has a very low affinity for any phase other than the mobile gas phase. It moves with the bulk advective flow of the injected air and serves as a baseline, defining the mean gas travel time through the test zone.[7] Common examples include sulfur hexafluoride (SF₆).[5][6]

  • Partitioning Tracer: This tracer, while also moving with the gas flow, has a tendency to partition (dissolve) into stationary phases within the vadose zone, primarily soil water.[8][9] This partitioning process temporarily removes the tracer from the mobile gas phase, retarding its movement relative to the conservative tracer.[9]

This compound is a volatile organic compound (VOC) selected for this protocol due to its properties that make it an effective water-partitioning tracer. Its transport in the vadose zone is governed by convection and diffusion.[10] The degree to which this compound is retarded is directly proportional to the volume of water it encounters. By measuring the arrival times of both the conservative tracer and this compound at an extraction well, we can quantify the average volumetric water content along the flow path.

The key parameter derived from the test is the Retardation Factor (R) , calculated from the tracer breakthrough curves (BTCs). It is the ratio of the mean arrival time of the partitioning tracer (tₚ) to the mean arrival time of the conservative tracer (tₙ):

R = tₚ / tₙ

This measured retardation is then related to the volumetric water content (θw) through the tracer's air-water partition coefficient (Kₐw) , which is the dimensionless form of the Henry's Law constant.[11][12] The relationship is given by:

R = 1 + (θw / (1 - θw)) * (1 / Kₐw)

By rearranging this equation, the average volumetric water content (θw) in the swept zone can be determined.

Key Experimental Workflow

The following diagram outlines the major phases of a partitioning tracer test using this compound.

G cluster_0 Phase 1: Pre-Test & Setup cluster_1 Phase 2: Field Implementation cluster_2 Phase 3: Analysis & Interpretation A Site Characterization (Geology, Hydrogeology) B Well Installation (Injection & Extraction Wells) A->B C Tracer Selection & Prep (1,3,5-TMC & SF6) B->C D Establish Steady-State Air Flow Field C->D E Inject Tracer Pulse (Defined Volume & Time) D->E F Collect Gas Samples (Extraction Well, Multi-level) E->F G GC Analysis of Samples (Quantify Tracer Concentrations) F->G H Generate Breakthrough Curves (Concentration vs. Time) G->H I Moment Analysis (Calculate Mean Arrival Times) H->I J Calculate Retardation (R) & Water Content (θw) I->J K K J->K Final Report & Site Model

Caption: Workflow for a vadose zone partitioning tracer test.

Materials and Equipment

Chemical Reagents
ReagentGradePurposeSupplier Example
This compound (TMC)≥98% PurityWater-Partitioning TracerSigma-Aldrich, Alfa Aesar
Sulfur Hexafluoride (SF₆)≥99.8% PurityConservative TracerAirgas, Praxair
Nitrogen or Zero AirHigh PurityCarrier Gas / Balance GasLocal Gas Supplier
Certified Gas StandardsKnown ConcentrationsGC CalibrationRestek, Spectra Gases
Field Equipment
  • Wells: At least one injection well and one extraction well, screened in the target vadose zone interval.[13] Multi-level sampling wells are recommended for vertical profiling.[14]

  • Gas Injection System: Mass flow controllers, compressed gas cylinders with regulators, and tubing (e.g., Teflon®).

  • Gas Extraction System: Vacuum pump or blower, mass flow meter.

  • Gas Sampling System: Automated multi-port stream selector, gas-tight syringes, or sorbent tubes.[15]

  • Data Logger: For continuous recording of flow rates and pressures.

Analytical Instrumentation
  • Gas Chromatograph (GC): Equipped with an appropriate detector. An Electron Capture Detector (ECD) is highly sensitive to SF₆, while a Flame Ionization Detector (FID) is suitable for this compound. A dual-detector configuration is ideal.

Detailed Experimental Protocol

Phase 1: Pre-Test Preparations
  • Site Assessment: Conduct a thorough review of the site's geology and hydrology to define the target investigation zone and inform well placement.[16][17]

  • Tracer Property Verification: Determine the air-water partition coefficient (Kₐw) for this compound at the expected subsurface temperature. This can be done via laboratory batch experiments.

    • Rationale: The accuracy of the calculated water content is directly dependent on the accuracy of the Kₐw value used. Site-specific temperature conditions can influence this value.

  • Tracer Mixture Preparation: Prepare a gas cylinder containing a known concentration of this compound and SF₆ in a balance of nitrogen or zero air. Typical concentrations might range from 10-100 ppmv for each tracer, but should be optimized based on analytical detection limits and expected dilution in the subsurface.[6]

Phase 2: Field Implementation
  • Establish Flow Field: Begin injecting tracer-free air into the injection well and extracting air from the extraction well at constant rates. Monitor pressures in the wells until they stabilize, indicating a steady-state flow field has been established between the wells.[6]

    • Rationale: A steady-state flow field is crucial to ensure that the subsequent transport of tracers is governed by the properties of the medium, not by transient flow conditions.

  • Tracer Injection: Once the flow field is stable, switch the injection stream from tracer-free air to the prepared tracer mixture. Inject the tracer pulse for a predetermined duration (the "pulse width"). The pulse width should be short relative to the expected mean travel time of the conservative tracer.[7]

    • Expert Tip: A typical pulse width is 10-20% of the conservative tracer's expected arrival time. This helps ensure the tracer breakthrough curves are well-defined and not excessively dispersed.

  • Chase Phase: After the injection pulse, immediately switch back to injecting tracer-free air at the same flow rate for the remainder of the test.

  • Sample Collection: Throughout the injection and chase phases, collect frequent gas samples from the extraction well(s). The sampling frequency should be highest around the expected arrival times of the tracers to accurately define the breakthrough curves.[15]

Phase 3: Sample Analysis
  • GC Analysis: Analyze the collected gas samples using the calibrated GC-ECD/FID system.

  • Quantification: Use the calibration curves generated from the certified gas standards to convert peak areas into tracer concentrations (ppmv or similar).

Data Analysis and Interpretation

  • Construct Breakthrough Curves (BTCs): For each tracer, plot the normalized concentration (C/C₀, where C is the measured concentration and C₀ is the injected concentration) versus time since the start of injection.

  • Calculate Temporal Moments: For each BTC, calculate the zeroth (m₀) and first (m₁) temporal moments. The first temporal moment represents the mean arrival time (t) of the tracer.[5]

    • m₀ = ∫ C(t) dt

    • m₁ = ∫ t * C(t) dt

    • Mean Arrival Time (t) = m₁ / m₀

  • Calculate Retardation Factor (R): Using the mean arrival times for the non-partitioning (conservative) tracer (tₙ) and the partitioning tracer (tₚ), calculate the retardation factor.

    • R = tₚ / tₙ

  • Calculate Volumetric Water Content (θw): Rearrange the retardation equation to solve for θw using the laboratory-determined Kₐw value.

    • θw = (R - 1) * Kₐw / (1 + (R - 1) * Kₐw)

Example Data Table

The following table presents example data from a hypothetical tracer test.

ParameterConservative (SF₆)Partitioning (1,3,5-TMC)UnitNotes
Injected Concentration (C₀)5050ppmv
Mean Arrival Time (t)12.518.2hoursCalculated from BTC moment analysis
Retardation Factor (R)1.01.456dimensionlessR = 18.2 / 12.5
Air-Water Partition Coeff. (Kₐw)N/A0.20dimensionlessDetermined in lab at site temp.
Calculated Water Content (θw) 0.084 m³/m³ Equivalent to 8.4% water saturation

Trustworthiness and Quality Control

  • Mass Recovery: Calculate the zeroth moment (m₀) for both tracers. The mass recovery of the conservative tracer should be close to 100%, indicating a well-contained flow system. Lower recovery may suggest leakage from the system.

  • Replicate Samples: Collect duplicate samples at key time points to verify analytical precision.

  • Tracer Stability: this compound is generally stable, but potential for biodegradation in contaminated zones should be considered.[18][19] If significant biodegradation is suspected, the calculated water content may be overestimated.

Conclusion

The use of this compound as a water-partitioning tracer in gas-phase PITTs provides a robust and field-proven method for characterizing vadose zone water content.[5][20] This technique offers a significant advantage over point-sampling methods by providing a volume-averaged measurement that is often more relevant for site-scale contaminant transport models and remediation design.[4] Careful execution of the protocol, particularly the determination of an accurate partition coefficient and the application of moment analysis, ensures high-quality, defensible data for critical subsurface investigations.

References

Application Notes and Protocols: Halogenation and Oxidation of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,3,5-Trimethylcyclohexane is a saturated carbocyclic compound that serves as a valuable scaffold in organic synthesis. Its stereochemically rich framework and the presence of both tertiary and primary C-H bonds make it an interesting substrate for studying the selectivity of various chemical transformations. This application note provides a detailed guide to two fundamental reactions involving this compound: free-radical halogenation and oxidation. A thorough understanding and precise execution of these reactions are critical for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. For instance, the introduction of a halogen can facilitate further nucleophilic substitution or organometallic coupling reactions, while oxidation to the corresponding alcohol or ketone provides a handle for a wide range of subsequent functional group interconversions.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and stereochemical outcomes of these transformations. The protocols provided are designed to be robust and reproducible, with an emphasis on safety and product characterization.

Part 1: Free-Radical Halogenation of this compound

Free-radical halogenation is a classic method for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving the homolytic cleavage of a halogen molecule to generate radical species.[1] In the case of this compound, the presence of tertiary hydrogens at positions 1, 3, and 5 makes these sites particularly susceptible to radical abstraction due to the greater stability of the resulting tertiary radical intermediate compared to primary or secondary radicals.[2][3]

Mechanism and Selectivity

The reaction is initiated by the homolytic cleavage of the halogen (e.g., Cl-Cl or Br-Br bond) using UV light or heat. The resulting halogen radical then abstracts a hydrogen atom from this compound. Abstraction of a tertiary hydrogen is kinetically favored. The resulting tertiary alkyl radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.

While bromination is highly selective for the most substituted carbon, chlorination is less selective.[2] The relative reaction rates for free-radical chlorination at tertiary, secondary, and primary C-H bonds are approximately 5.2 : 3.9 : 1.[2][4] In this compound, we have tertiary and primary hydrogens. This leads to a mixture of monochlorinated products, with the tertiary chloride being the major product.[5]

Diagram: Free-Radical Chlorination of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2Cl_rad Cl2->2Cl_rad Cl_rad Cl• 2Cl_rad->Cl_rad Substrate_H This compound Substrate_rad Tertiary Alkyl Radical HCl HCl Product 1-Chloro-1,3,5-trimethylcyclohexane Substrate_HCl_rad Substrate_HCl_rad Substrate_radHCl Substrate_radHCl Substrate_HCl_rad->Substrate_radHCl H abstraction Substrate_radCl2 Substrate_radCl2 ProductCl_rad ProductCl_rad Substrate_radCl2->ProductCl_rad Halogen abstraction Cl_rad1 Cl• Cl_rad2 Cl• Substrate_rad1 Alkyl Radical• Substrate_rad2 Alkyl Radical• Cl_rad3 Cl• Substrate_rad3 Alkyl Radical• Dimer Dimeric Product Product_term Halogenated Product Cl_rad1Cl_rad2 Cl_rad1Cl_rad2 Cl2_term Cl2_term Cl_rad1Cl_rad2->Cl2_term Recombination Substrate_rad1Cl_rad3 Substrate_rad1Cl_rad3 Substrate_rad1Cl_rad3->Product_term Substrate_rad2Substrate_rad3 Substrate_rad2Substrate_rad3 Substrate_rad2Substrate_rad3->Dimer

Caption: Free-radical chain mechanism for the chlorination of this compound.

Experimental Protocol: Monochlorination of this compound

This protocol describes the photochemical chlorination of this compound.

Materials:

Reagent/MaterialQuantityPuritySupplier
This compound10.0 g (71.3 mmol)>98%Sigma-Aldrich
Carbon tetrachloride (CCl4)100 mLAnhydrousFisher Scientific
Sulfuryl chloride (SO2Cl2)9.6 g (5.8 mL, 71.3 mmol)>97%Acros Organics
Azobisisobutyronitrile (AIBN)0.1 g (0.6 mmol)RecrystallizedAlfa Aesar
5% Sodium bicarbonate (aq)50 mL-LabChem
Anhydrous magnesium sulfate5 g-VWR

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • UV lamp (254 nm)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add this compound (10.0 g) and carbon tetrachloride (100 mL).

  • Initiation: Add AIBN (0.1 g) to the flask. Position a UV lamp approximately 10 cm from the flask.

  • Reagent Addition: Begin stirring the solution and initiate UV irradiation. Add sulfuryl chloride (5.8 mL) dropwise from the dropping funnel over 30 minutes. An exothermic reaction with the evolution of gas (SO2 and HCl) will be observed. Maintain the reaction temperature at a gentle reflux using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue to irradiate the mixture for an additional 2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by GC-MS to observe the consumption of the starting material and the formation of monochlorinated products.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding 50 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of monochlorinated isomers, can be purified by fractional distillation under reduced pressure to separate the major product, 1-chloro-1,3,5-trimethylcyclohexane, from other isomers and unreacted starting material.

Stereochemical Considerations:

The tertiary carbon at position 1 (and symmetrically at 3 and 5) becomes a stereocenter upon chlorination. Since the intermediate tertiary radical is planar, the attack by the chlorine radical can occur from either face with equal probability.[3][6] This will result in a racemic mixture of the two enantiomers of 1-chloro-1,3,5-trimethylcyclohexane.

Part 2: Oxidation of this compound

The oxidation of C-H bonds in alkanes is a challenging yet highly valuable transformation. The tertiary C-H bonds in this compound are more susceptible to oxidation than the primary C-H bonds of the methyl groups due to the higher stability of the tertiary radical or carbocation intermediates that can be formed.[7] A common and effective method for this transformation is the use of strong oxidizing agents like potassium permanganate (KMnO4).

Reaction Insights

Oxidation of this compound with a controlled amount of a strong oxidizing agent can yield 1,3,5-trimethylcyclohexanol. The reaction likely proceeds through a mechanism involving the abstraction of the tertiary hydrogen atom.[8] It is crucial to control the reaction conditions, such as temperature and stoichiometry, to avoid over-oxidation to the corresponding ketone or ring-cleavage products.

Diagram: Oxidation of this compound

G Substrate This compound Product 1,3,5-Trimethylcyclohexanol Substrate->Product Oxidation of tertiary C-H Oxidizing_Agent KMnO4, H2O, heat

Caption: Oxidation of this compound to 1,3,5-trimethylcyclohexanol.

Experimental Protocol: Synthesis of 1,3,5-Trimethylcyclohexanol

This protocol details the oxidation of this compound to 1,3,5-trimethylcyclohexanol using potassium permanganate.

Materials:

Reagent/MaterialQuantityPuritySupplier
This compound5.0 g (35.6 mmol)>98%Sigma-Aldrich
Potassium permanganate (KMnO4)5.6 g (35.6 mmol)>99%J.T. Baker
Acetone150 mLACS GradeVWR
Water50 mLDeionized-
Sodium bisulfite (NaHSO3)As needed-LabChem
Diethyl ether100 mLAnhydrousFisher Scientific
Anhydrous sodium sulfate10 g-VWR

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve this compound (5.0 g) in acetone (150 mL). Cool the solution in an ice bath with magnetic stirring.

  • Reagent Addition: In a separate beaker, dissolve potassium permanganate (5.6 g) in water (50 mL). Add the KMnO4 solution dropwise to the stirred acetone solution of the substrate over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by TLC or GC-MS. A brown precipitate of manganese dioxide (MnO2) will form.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Filtration and Extraction: Filter the reaction mixture through a pad of Celite to remove any fine inorganic salts. Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 1,3,5-trimethylcyclohexanol can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.

Conclusion

The protocols detailed in this application note provide robust methods for the halogenation and oxidation of this compound. The free-radical halogenation offers a direct route to introduce a versatile functional group at the tertiary position, while the oxidation provides access to the corresponding alcohol. Mastery of these reactions is essential for leveraging the synthetic potential of this substituted cyclohexane scaffold in the development of new chemical entities. Careful attention to reaction conditions and purification techniques is paramount for achieving high yields and purity of the desired products.

References

Application Note: Unlocking Molecular Dynamics with Low-Temperature NMR for Conformational Analysis of Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Static Picture

In the realm of chemical and pharmaceutical sciences, understanding the three-dimensional structure of a molecule is paramount to deciphering its function and reactivity. Cyclohexane and its derivatives are ubiquitous structural motifs in organic chemistry, natural products, and drug molecules. Their deceptively simple formula belies a dynamic conformational behavior, primarily the "chair-chair" ring inversion, which can profoundly influence a molecule's properties.[1][2][3] At room temperature, this rapid interconversion averages the NMR signals, presenting a misleadingly simple spectrum and obscuring the distinct populations of axial and equatorial substituents.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to "freeze out" these conformations, enabling a quantitative analysis of their thermodynamics and kinetics.

Theoretical Foundations: A Dynamic Equilibrium

The chair conformation of cyclohexane is its most stable arrangement, minimizing both angle and torsional strain. However, this chair is not static. It undergoes a rapid "ring flip" to an alternate chair conformation, passing through higher-energy twist-boat and half-chair transition states.[3][7] In this process, axial substituents become equatorial, and equatorial substituents become axial.[2]

The rate of this interconversion is temperature-dependent. At room temperature, the rate is on the order of 10^5 to 10^6 s⁻¹, which is much faster than the NMR timescale.[2] This rapid exchange results in a time-averaged spectrum where, for example, the axial and equatorial protons of cyclohexane itself give rise to a single sharp peak.[4][5][8]

As the temperature is lowered, the rate of the ring flip decreases. When the rate of exchange becomes comparable to the difference in the resonance frequencies of the axial and equatorial protons (in Hz), the NMR signals begin to broaden. Upon further cooling, a temperature is reached where the interconversion is slow enough on the NMR timescale to allow for the observation of separate signals for the distinct axial and equatorial conformers.[4][5]

This dynamic behavior is the foundation of Dynamic NMR (DNMR) spectroscopy, a powerful tool for studying the kinetics of conformational changes.[9][10]

Key Parameters from a Low-Temperature NMR Experiment

A variable-temperature NMR experiment on a substituted cyclohexane can yield a wealth of thermodynamic and kinetic information:

  • Coalescence Temperature (Tc): This is the temperature at which the two separate signals for a given nucleus in the axial and equatorial environments merge into a single broad peak.[10][11] The rate constant (k) for the ring flip at this temperature can be calculated, providing a direct measure of the kinetic barrier.

  • Gibbs Free Energy of Activation (ΔG‡): This is the energy barrier to the ring flip. It can be calculated from the coalescence temperature using the Eyring equation, which relates the rate constant of a reaction to temperature.[12][13][14]

  • Conformer Populations and Equilibrium Constant (Keq): At temperatures well below coalescence (in the slow exchange regime), the individual conformers can be observed as distinct species. The ratio of the integrated areas of the signals corresponding to the axial and equatorial conformers directly gives the equilibrium constant for the conformational equilibrium.

  • A-values: The "A-value" of a substituent is a quantitative measure of its steric bulk and is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[15][16] It can be calculated from the equilibrium constant at a specific temperature. A larger A-value signifies a stronger preference for the substituent to occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[15]

Experimental Design and Protocols

A successful low-temperature NMR experiment requires careful planning and execution. The following sections provide a comprehensive protocol.

Sample Preparation: The Foundation of Quality Data

The quality of your NMR sample is critical for obtaining high-resolution spectra, especially in variable-temperature experiments.

  • Solvent Selection: The choice of solvent is paramount. It must:

    • Have a low freezing point to remain liquid at the target temperatures.

    • Be a good solvent for the analyte.

    • Have minimal interference with the analyte's signals.

    • Common choices for low-temperature NMR include deuterated methanol (CD3OD), deuterated chloroform (CDCl3), deuterated dichloromethane (CD2Cl2), and deuterated toluene (toluene-d8). Always check the freezing point of your chosen solvent.[17][18]

  • Concentration: Aim for a concentration that provides a good signal-to-noise ratio in a reasonable number of scans. For ¹H NMR, 1-10 mg of sample in 0.5-0.6 mL of solvent is typical.[19][20] For ¹³C NMR, a higher concentration (10-50 mg) is often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[20]

  • Sample Purity and Filtration: Ensure your sample is free of solid particles, as these will degrade the magnetic field homogeneity and lead to broad lines.[19][21] Filtering the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is highly recommended.[20][21]

  • NMR Tubes: Use high-quality, thin-walled NMR tubes (e.g., Wilmad 528-PP or equivalent).[21] Do not use chipped or scratched tubes, as these can break at low temperatures. For very low-temperature work, consider specialized tubes designed for this purpose.

Instrument Setup and Temperature Calibration

Accurate temperature measurement is crucial for reliable thermodynamic and kinetic data. The temperature displayed by the spectrometer's variable temperature (VT) unit may not be the actual temperature inside the sample.[22][23] Therefore, temperature calibration is essential.

  • Calibration Standards: For low-temperature work, a sample of 99.8% deuterated methanol (CD3OD) is commonly used.[22] The chemical shift difference between the hydroxyl (-OH) and methyl (-CH3) protons is temperature-dependent and can be used to determine the actual sample temperature.[22][23] For higher temperatures, ethylene glycol is the standard.[22]

  • Calibration Protocol:

    • Insert the methanol calibration sample into the spectrometer.

    • Allow the temperature to equilibrate at several setpoints across the desired temperature range. A waiting time of 5-10 minutes at each temperature is recommended.[17][24]

    • Acquire a ¹H NMR spectrum at each temperature.

    • Measure the chemical shift difference (Δδ in ppm) between the -OH and -CH3 peaks.

    • Calculate the true temperature (T in Kelvin) using a standard equation for methanol.

    • Plot the true temperature versus the set temperature to create a calibration curve for your specific instrument and probe.

Data Acquisition Protocol: A Step-by-Step Guide
  • Initial Setup at Room Temperature:

    • Insert your cyclohexane sample into the spectrometer.

    • Lock and shim the instrument on your sample to achieve good magnetic field homogeneity.

    • Acquire a reference spectrum at room temperature. This will show the time-averaged signals.

  • Cooling the Sample:

    • Begin cooling the sample in decrements of 10-20 °C.[18][25] Rapid temperature changes can damage the probe and the NMR tube.[18][24]

    • Allow the temperature to stabilize for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[17][24]

  • Observing Spectral Changes:

    • Acquire a spectrum at each temperature step.

    • Observe the broadening of the signals of interest as the temperature decreases.

    • Identify the coalescence temperature (Tc) – the point at which two exchanging signals merge into a single broad peak.

  • Acquiring Data in the Slow-Exchange Regime:

    • Continue to cool the sample until the signals for the axial and equatorial conformers are sharp and well-resolved. This is the "slow-exchange" regime.

    • Acquire a high-quality spectrum at a temperature well below coalescence. Ensure a good signal-to-noise ratio for accurate integration.

Data Analysis and Interpretation

Calculating the Energy Barrier (ΔG‡) to Ring Inversion

The Gibbs free energy of activation for the ring flip can be calculated from the coalescence temperature (Tc) using the Eyring equation.[12][13][14] A simplified form of the equation is often used for this purpose:

ΔG‡ = RTc [23.76 + ln(Tc/k_c)]

where:

  • R is the gas constant (8.314 J/mol·K)

  • Tc is the coalescence temperature in Kelvin

  • k_c is the rate constant at coalescence, which can be calculated using the equation: k_c = (π * Δν) / √2

    • Δν is the difference in the chemical shifts (in Hz) of the two exchanging signals in the slow-exchange regime.

Determining Conformer Populations and A-Values

In the slow-exchange regime, the ratio of the two conformers can be determined by integrating the corresponding signals in the NMR spectrum.

  • Equilibrium Constant (Keq):

    • Keq = [Equatorial Conformer] / [Axial Conformer] = Integral_equatorial / Integral_axial

  • Gibbs Free Energy Difference (ΔG°):

    • ΔG° = -RT ln(Keq)

    • This ΔG° value is the A-value for the substituent at the temperature of the measurement.

Visualizing the Process

The following diagrams illustrate the key concepts discussed in this application note.

Cyclohexane_Ring_Flip cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 cluster_TS Transition State Chair1 Axial Substituent TS Twist-Boat/Half-Chair (High Energy) Chair1->TS Ring Flip (Energy Barrier ΔG‡) Chair2 Equatorial Substituent Chair2->TS TS->Chair1 TS->Chair2 VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select Low-Temp Solvent Concentration Optimize Concentration Solvent->Concentration Filter Filter Sample Concentration->Filter RT_Spectrum Acquire Room Temp Spectrum (Fast Exchange) Filter->RT_Spectrum Cooling Gradual Cooling & Equilibration RT_Spectrum->Cooling VT_Spectra Acquire Spectra at Multiple Temperatures Cooling->VT_Spectra Slow_Ex_Spectrum Acquire High-Quality Spectrum (Slow Exchange) VT_Spectra->Slow_Ex_Spectrum Identify_Tc Identify Coalescence Temperature (Tc) VT_Spectra->Identify_Tc Integrate Integrate Signals (Slow Exchange) Slow_Ex_Spectrum->Integrate Calc_dG_barrier Calculate ΔG‡ (Eyring Equation) Identify_Tc->Calc_dG_barrier Calc_Keq_A_value Calculate Keq and A-value Integrate->Calc_Keq_A_value

References

Navigating the Safe Use of 1,3,5-Trimethylcyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Material Safety Data Sheet (MSDS) Guidelines and Best Practices for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,3,5-Trimethylcyclohexane, a saturated aliphatic hydrocarbon, is a common solvent and building block in organic synthesis. Its unique physical and chemical properties make it a valuable reagent in research and development, particularly within the pharmaceutical industry. However, its flammability and potential health hazards necessitate a thorough understanding of its safety profile and handling requirements. This guide provides a detailed, experience-driven approach to the safe handling, storage, and emergency management of this compound, moving beyond a standard MSDS to offer practical insights and protocols for the laboratory setting.

Chemical and Physical Profile

A foundational element of safe chemical handling is a comprehensive understanding of its physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

PropertyValueSource
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1]
CAS Number 1839-63-0[2][3]
Appearance Colorless to almost colorless clear liquid
Odor Pungent, acrid odor[1][4]
Boiling Point 140 °C
Flash Point 19 °C
Specific Gravity 0.77 (20/20)
Refractive Index 1.43

The low flash point of 19°C is a critical parameter, indicating that this compound can form an ignitable vapor-air mixture at or near room temperature. This underscores the paramount importance of stringent ignition source control.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as a highly flammable liquid.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids2
alt text
DangerH225: Highly flammable liquid and vapor

Source: ECHA C&L Inventory[1], TCI Chemicals

This classification is the primary driver for the handling, storage, and emergency protocols detailed in this guide. The "Danger" signal word and H225 statement communicate a high degree of hazard that must be respected at all times.

Core Handling and Storage Protocols

Safe handling and storage are not merely procedural; they are a mindset grounded in a deep understanding of the chemical's properties. The following protocols are designed to create a self-validating system of safety.

Logical Flow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Ventilation Check Ventilation Check PPE Selection->Ventilation Check Grounding and Bonding Grounding and Bonding Ventilation Check->Grounding and Bonding Dispensing Dispensing Grounding and Bonding->Dispensing Container Sealing Container Sealing Dispensing->Container Sealing Waste Disposal Waste Disposal Container Sealing->Waste Disposal Decontamination Decontamination Waste Disposal->Decontamination

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Risk Assessment and Preparation :

    • Before any procedure, conduct a thorough risk assessment. Identify all potential ignition sources in the work area, including hot plates, static electricity, and non-intrinsically safe equipment.

    • Ensure a certified chemical fume hood is operational and providing adequate ventilation.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[5]

    • Hand Protection : Use protective gloves, such as nitrile or neoprene, to prevent skin contact.

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory. Protective boots may be necessary depending on the scale of work.[5]

    • Respiratory Protection : If working outside of a fume hood or in an area with inadequate ventilation, a vapor respirator is required.

  • Grounding and Bonding :

    • To prevent the buildup of static electricity, which can serve as an ignition source, it is crucial to ground and bond all metal containers and equipment during transfer.[6]

  • Dispensing and Use :

    • Use only non-sparking tools when opening and closing containers.

    • Dispense the smallest quantity necessary for the experiment.

    • Keep the container tightly closed when not in use to minimize the release of flammable vapors.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

    • Keep containers tightly closed and store them in a designated flammable liquids cabinet.

    • Incompatible materials such as oxidizing agents must be stored separately.

  • Waste Disposal :

    • Dispose of waste this compound and contaminated materials in accordance with all federal, state, and local regulations.

    • Collect in a properly labeled, sealed container for hazardous waste disposal.

Emergency Procedures: A Structured Response

In the event of an emergency, a clear and logical response is critical to minimizing harm to personnel and property.

Emergency Response Decision Tree

Emergency Response for this compound Incidents cluster_small_spill Small Spill Response cluster_large_spill_fire Large Spill / Fire Response cluster_exposure Personal Exposure Response Incident Occurs Incident Occurs Assess Situation Assess Situation Incident Occurs->Assess Situation Small Spill Small Spill Assess Situation->Small Spill Minor & Contained Large Spill / Fire Large Spill / Fire Assess Situation->Large Spill / Fire Major & Uncontrolled Personal Exposure Personal Exposure Assess Situation->Personal Exposure Contact with Body Eliminate Ignition Sources Eliminate Ignition Sources Small Spill->Eliminate Ignition Sources Evacuate Area Evacuate Area Large Spill / Fire->Evacuate Area Remove Contaminated Clothing Remove Contaminated Clothing Personal Exposure->Remove Contaminated Clothing Absorb with Inert Material Absorb with Inert Material Eliminate Ignition Sources->Absorb with Inert Material Collect and Dispose Collect and Dispose Absorb with Inert Material->Collect and Dispose Activate Alarm Activate Alarm Evacuate Area->Activate Alarm Use Appropriate Extinguisher Use Appropriate Extinguisher Activate Alarm->Use Appropriate Extinguisher Flush Affected Area Flush Affected Area Remove Contaminated Clothing->Flush Affected Area Seek Medical Attention Seek Medical Attention Flush Affected Area->Seek Medical Attention

Caption: A decision tree for responding to emergencies involving this compound.

First Aid Measures:
  • Inhalation : Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[8][9]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]

Fire-Fighting Measures:
  • Suitable Extinguishing Media : Use dry chemical, foam, or carbon dioxide.[6] Water spray can be used to cool fire-exposed containers, but a direct stream of water may scatter and spread the fire.[6][8]

  • Unsuitable Extinguishing Media : Do not use a solid stream of water as it may spread the fire.

  • Specific Hazards : The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.[6][8]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By moving beyond a cursory review of the MSDS and embracing a culture of safety that emphasizes the "why" behind each procedure, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource for developing and implementing such a safety-conscious approach.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-trimethylcyclohexane. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. The following question-and-answer format provides in-depth solutions to specific issues encountered during synthesis, focusing on maximizing yield and purity.

Section 1: Foundational Synthesis Strategy

Q1: What is the most industrially relevant and high-yielding method for synthesizing this compound?

The most effective and widely adopted method is the catalytic hydrogenation of mesitylene (1,3,5-trimethylbenzene) . This approach is preferred for its high atom economy, direct conversion, and the availability of well-characterized catalytic systems that can achieve high yields.

Alternative routes, such as Friedel-Crafts alkylation of a cyclohexane ring or methylation of cyclohexane, are generally avoided.[1][2] These methods suffer from significant drawbacks, including:

  • Poor Selectivity: Friedel-Crafts reactions on aliphatic rings are difficult to control. On aromatic precursors, they often lead to polyalkylation and a mixture of isomers (e.g., 1,2,4- and 1,2,3-trimethylbenzene), which would then carry over to the final hydrogenated product.[3][4]

  • Carbocation Rearrangements: The carbocation intermediates in Friedel-Crafts alkylations are prone to rearrangements, further complicating the product mixture and reducing the yield of the desired 1,3,5-isomer.[5]

Therefore, starting with the correctly substituted aromatic precursor, mesitylene, and reducing it is the most logical and efficient pathway.[6]

Q2: Can you illustrate the primary reaction workflow for this synthesis?

Certainly. The synthesis is a direct addition of hydrogen across the aromatic ring of mesitylene, converting it to the corresponding cycloalkane. This process is exclusively mediated by a heterogeneous catalyst.

Synthesis_Workflow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Reactants + 3H₂ (Hydrogen Gas) Mesitylene->Reactants Product This compound (cis/trans mixture) Reactants->Product Hydrogenation Conditions Catalyst (e.g., Ru/C, Rh/C) High Pressure Elevated Temperature Solvent (e.g., Heptane) Conditions->Reactants Reaction Conditions

Caption: General workflow for the catalytic hydrogenation of mesitylene.

Section 2: Troubleshooting and Yield Optimization

This section addresses the most common issues that can lead to reduced yields and provides actionable solutions.

Q3: My reaction yield is poor (<70%). What are the likely causes?

Low yield is typically traced back to one of three primary factors: incomplete conversion, catalyst-related issues, or competing side reactions. A logical troubleshooting process is essential.

Troubleshooting_Yield Start Low Yield Observed Check_Conversion Analyze Crude Product: Is Mesitylene Present? Start->Check_Conversion Check_Catalyst Problem: Incomplete Conversion Check_Conversion->Check_Catalyst Yes Check_Side_Products Analyze Byproducts: Isomerization or Cracking? Check_Conversion->Check_Side_Products No Catalyst_Issues Increase Catalyst Loading Verify Catalyst Activity Increase H₂ Pressure/Time Check_Catalyst->Catalyst_Issues Check_Side_Products->Start No (Re-evaluate) Optimize_Conditions Problem: Side Reactions Check_Side_Products->Optimize_Conditions Yes Conditions_Issues Lower Reaction Temperature Select a Milder Catalyst Optimize Residence Time Optimize_Conditions->Conditions_Issues

Caption: Decision tree for troubleshooting low reaction yields.

Q4: How do I select the optimal catalyst for mesitylene hydrogenation?

Catalyst selection is the most critical parameter for this synthesis. While many transition metals can catalyze hydrogenation, their activity towards aromatic rings varies significantly.[7] Ruthenium and Rhodium are generally superior for this purpose compared to Palladium or Platinum under milder conditions.[8]

Table 1: Comparison of Common Hydrogenation Catalysts

CatalystSupportTypical LoadingRelative Activity (Aromatics)Key Characteristics & Considerations
Ruthenium (Ru) Carbon (C)5%★★★★★Highly recommended. Excellent activity for aromatic ring reduction at moderate temperatures and pressures.[8] Often provides good selectivity.
Rhodium (Rh) Carbon (C) / Alumina (Al₂O₃)5%★★★★☆Very high activity, capable of hydrogenating aromatics under mild conditions.[8] Can be more expensive than Ruthenium.
Platinum (Pt) Carbon (C)5-10%★★☆☆☆Requires higher temperatures and pressures for efficient aromatic reduction compared to Ru or Rh.[9]
Palladium (Pd) Carbon (C)5-10%★☆☆☆☆Generally poor for aromatic hydrogenation unless under harsh conditions.[8] More suited for reducing double/triple bonds or deprotection reactions.
Nickel (Ni) Raney Ni, Ni/SiO₂-Al₂O₃10-20%★★★☆☆A cost-effective option used industrially, but requires significantly higher temperatures (~200–300°C) and pressures.[9]

Expert Recommendation: For laboratory-scale synthesis aiming for high yield, 5% Ruthenium on Carbon (Ru/C) is the best starting point due to its high activity and relative cost-effectiveness.

Q5: What are the optimal reaction conditions for temperature, pressure, and solvent?

These parameters are interdependent and must be optimized in conjunction with your chosen catalyst.

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeRationale & Troubleshooting
H₂ Pressure 30–70 bar (435–1015 psi)Higher pressure increases the rate of hydrogenation and helps ensure complete conversion. If you see unreacted mesitylene, increasing pressure is a primary troubleshooting step.
Temperature 100–180 °CThis is a critical trade-off. Higher temperatures increase the reaction rate but can also promote side reactions like hydrogenolysis (cracking) or isomerization.[6] Start around 120°C and adjust based on conversion rate and byproduct formation.
Catalyst Loading 1–5 mol% (metal basis)Insufficient catalyst is a common cause of incomplete reactions. Start with a higher loading (e.g., 5 mol%) for initial runs and optimize downwards.
Solvent Heptane, CyclohexaneAn inert, alkane solvent is ideal. Avoid solvents that can be hydrogenated (like toluene) or that may coordinate with the catalyst surface.
Stirring Speed >1000 RPMVigorous stirring is crucial in heterogeneous catalysis to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
Q6: I'm observing a mixture of cis and trans isomers. How can I control the stereochemical outcome?

The hydrogenation of mesitylene will inevitably produce a mixture of cis-(1α,3α,5α)- and trans-(1α,3α,5β)-1,3,5-trimethylcyclohexane.[6][10]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product ratio is determined by the sterics of hydrogen addition to the catalyst surface. At higher temperatures, equilibrium between the isomers can be established.[6]

  • Product Stability: The cis-isomer, where all three methyl groups can occupy equatorial positions in the chair conformation, is generally the more thermodynamically stable product.[11]

  • Improving Selectivity: While achieving 100% selectivity for one isomer is difficult, you can influence the ratio. Running the reaction at a slightly elevated temperature for a longer duration after full conversion may allow the mixture to equilibrate towards the more stable cis-isomer. However, this must be balanced against the risk of side reactions.

For most applications, the mixture of isomers is used directly. If a specific isomer is required, purification by preparative chromatography or specialized distillation is necessary.

Section 3: Experimental Protocol and Purification

Q7: Can you provide a detailed, step-by-step protocol for a high-yield synthesis of this compound?

This protocol is optimized for a laboratory setting using a high-pressure autoclave.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene), >98% purity[12]

  • 5% Ruthenium on Carbon (Ru/C), 50% wet paste

  • Anhydrous n-Heptane

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), weigh and add the 5% Ru/C catalyst (e.g., 2 mol% relative to mesitylene). Safety Note: Dry hydrogenation catalysts can be pyrophoric. Handle with care.

  • Addition of Reactants: Add anhydrous n-heptane as the solvent (e.g., 5 mL per 1 g of mesitylene). Add the mesitylene to the reactor.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting three times to remove all oxygen. Follow this with three purges using hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar).

    • Begin vigorous stirring (>1000 RPM).

    • Heat the reactor to the target temperature (e.g., 130°C). Monitor the pressure; it will drop as hydrogen is consumed. Maintain the pressure by adding more hydrogen as needed.

    • Continue the reaction for 4-8 hours, or until hydrogen uptake ceases.

  • Cooldown and Depressurization: Turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen three times.

  • Work-up and Catalyst Removal: Open the reactor. Dilute the reaction mixture with a small amount of heptane. Carefully filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with additional heptane to ensure complete product recovery.

  • Analysis: Analyze a small aliquot of the crude product by Gas Chromatography (GC) or GC-MS to confirm the complete consumption of mesitylene and determine the product distribution.

Q8: What is the most effective method for purifying the final product?

The primary impurity after a successful reaction will be the high-boiling heptane solvent. Unreacted mesitylene is also a potential impurity if the reaction is incomplete.

  • Fractional Distillation: This is the most effective method for purification.

    • Boiling Point of Mesitylene: 164.7 °C[12]

    • Boiling Point of this compound: ~136-139 °C (for the isomer mixture)

    • Boiling Point of n-Heptane: 98.4 °C

A simple distillation will first remove the heptane solvent. This can be followed by a fractional distillation to separate the this compound product from any residual mesitylene.

References

Methods for purification of 1,3,5-Trimethylcyclohexane from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3,5-trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound from typical reaction mixtures. Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Challenge: Common Impurities in this compound Synthesis

The first step in any successful purification is to understand the potential impurities in your crude product. The synthesis of this compound, most commonly via the hydrogenation of mesitylene (1,3,5-trimethylbenzene), can result in a variety of byproducts.

Common Impurities Include:

  • Unreacted Starting Material: Mesitylene is a frequent impurity if the hydrogenation reaction does not go to completion.

  • Partially Hydrogenated Intermediates: Trimethylcyclohexene isomers can be present if the reduction of the aromatic ring is incomplete.

  • Isomers of the Product: this compound exists as cis and trans stereoisomers, which often have very similar physical properties, making them challenging to separate.[1][2]

  • Other Saturated Hydrocarbons: Side reactions or impurities in the starting materials can lead to the formation of other C9 hydrocarbons.

  • Solvent Residues: Depending on the reaction and work-up conditions, residual solvents may be present.

A logical workflow for identifying and addressing these impurities is crucial for an efficient purification strategy.

Purification_Workflow Cluster_Purification Purification Strategy start Crude this compound gcms GC-MS Analysis to Identify Impurities start->gcms decision Impurities Identified? gcms->decision distillation Fractional Distillation decision->distillation Aromatic/Alkene Impurities ext_distillation Extractive Distillation decision->ext_distillation Close-Boiling Isomers prep_gc Preparative GC decision->prep_gc High Purity Isomer Separation hplc Preparative HPLC decision->hplc Non-volatile Impurities purity_check Purity Assessment (GC) distillation->purity_check ext_distillation->purity_check prep_gc->purity_check hplc->purity_check purity_check->decision Impurities Remain end Pure this compound purity_check->end >98% Purity

Caption: Decision workflow for selecting a purification method.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

1. Issue: My purified product is contaminated with aromatic compounds (e.g., mesitylene).

  • Cause: Incomplete hydrogenation of the starting material.

  • Troubleshooting Steps:

    • Quantify the Impurity: Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the percentage of the aromatic impurity.

    • Fractional Distillation: This is often the most effective method for removing aromatic impurities from saturated hydrocarbons due to the difference in their boiling points.

      • Principle: Saturated hydrocarbons (alkanes) have lower boiling points than their aromatic counterparts with the same number of carbons.

      • Protocol:

        • Set up a fractional distillation apparatus with a Vigreux or packed column. The length of the column will depend on the boiling point difference.[3]

        • Carefully heat the mixture. The lower-boiling this compound will distill first.

        • Monitor the temperature at the still head. A stable temperature plateau indicates that a pure fraction is being collected.

        • Collect fractions and analyze their purity by GC.

Compound Boiling Point (°C)
This compound~138-140
Mesitylene164.7

2. Issue: My product contains other saturated hydrocarbons with similar boiling points.

  • Cause: Isomerization side reactions or impurities in the starting materials.

  • Troubleshooting Steps:

    • Extractive Distillation: When simple fractional distillation is ineffective due to very close boiling points, extractive distillation can be employed.[4][5]

      • Principle: A high-boiling, polar solvent is introduced into the distillation column. This solvent selectively interacts with one type of hydrocarbon, altering its relative volatility and allowing for separation.[6]

      • Common Solvents for Hydrocarbon Separation: N-methylpyrrolidone (NMP), sulfolane, or ethylene glycol.[5]

      • Procedure: This is a more advanced technique typically requiring specialized equipment. The feed mixture is introduced mid-way up the column, and the solvent is fed near the top. The more volatile component is collected as the overhead product.

3. Issue: I am struggling to separate the cis and trans isomers of this compound.

  • Cause: The cis and trans isomers have very similar physical properties, making them difficult to separate by conventional distillation.[1][2]

  • Troubleshooting Steps:

    • Preparative Gas Chromatography (Prep-GC): This is a highly effective, albeit lower-throughput, method for separating close-boiling isomers.[7]

      • Principle: The mixture is vaporized and passed through a long column with a stationary phase. The isomers will interact differently with the stationary phase and elute at different times.

      • Column Selection: A non-polar capillary column, such as one with a 100% dimethylpolysoxane stationary phase, is a good starting point for separating alkanes based on subtle differences in their boiling points and shapes.[8]

    • Preparative High-Performance Liquid Chromatography (HPLC): While less common for non-polar hydrocarbon separation, HPLC can be adapted for this purpose.[9][10]

      • Principle: Separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

      • Method: A normal-phase HPLC setup with a non-polar solvent system (e.g., hexane) and a polar stationary phase (e.g., silica) can sometimes resolve non-polar isomers. Reversed-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase can also be explored.[9][10]

Isomer_Separation Cluster_Methods Separation Techniques start Mixture of cis/trans This compound prep_gc Preparative Gas Chromatography (High Resolution) start->prep_gc hplc Preparative HPLC (Alternative Method) start->hplc end_cis Pure cis Isomer prep_gc->end_cis end_trans Pure trans Isomer prep_gc->end_trans hplc->end_cis hplc->end_trans

Caption: Methods for resolving cis/trans isomers.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound to >98% purity?

A1: For most common impurity profiles, a well-executed fractional distillation is the most practical and scalable method. It is particularly effective at removing unreacted aromatic starting materials and other impurities with significantly different boiling points. For achieving very high purity (>99.5%) or for separating stubborn isomers, preparative gas chromatography is the preferred method.

Q2: How can I confirm the purity and isomeric ratio of my final product?

A2: Gas Chromatography (GC) is the standard analytical technique for assessing the purity of volatile compounds like this compound. A high-resolution capillary column will allow you to separate and quantify the different isomers and any remaining impurities. For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable as it provides molecular weight and fragmentation data.[9]

Q3: Are there any safety precautions I should take when purifying this compound?

A3: Yes, this compound is a highly flammable liquid and vapor .[1][11] Always work in a well-ventilated fume hood and away from any sources of ignition.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat.[1]

Q4: Can I use liquid-liquid extraction to purify this compound?

A4: Liquid-liquid extraction is generally not effective for separating this compound from other hydrocarbons as they have very similar solubilities in common organic solvents. However, an aqueous wash can be used to remove any water-soluble impurities or residual acids/bases from the reaction work-up.

Q5: My reaction mixture contains some olefinic (alkene) impurities. How can I remove them?

A5: Olefinic impurities can often be removed by selective hydrogenation . This involves using a catalyst that will hydrogenate the double bonds of the alkenes without affecting the already saturated cyclohexane ring. Catalysts like Palladium on carbon (Pd/C) under mild conditions can be effective.[6] Alternatively, fractional distillation can also be effective if the boiling points are sufficiently different.

IV. References

  • Felletti, A. Role of High-Performance Liquid Chromatography in the Analysis of Crude Oil and Fuel. Journal of Pharmaceutical Methods.

  • Ghannam, M. T., & Esmail, N. (1997). Hydrocarbon Group Type Separation of Gas Oil Resins by High Performance Liquid Chromatography on Hyper-Cross-Linked Polystyrene Stationary Phase. Energy & Fuels, 11(2), 524-528.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound. Retrieved from TCI Chemicals website.

  • Chemistry Stack Exchange. (2022). Number of stereoisomers of this compound.

  • Shelley, S., & Lee, F. M. (1998). Extractive Distillation: Separating Close-Boiling-Point Components. Chemical Engineering, 105(12), 112.

  • Grokipedia. (n.d.). Extractive distillation.

  • What Is Piping. (n.d.). Extractive Distillation for Aromatics Separation.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.

  • BenchChem. (2023). A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation.

  • Axens. (n.d.). Olefins Removal.

  • TCI Chemicals. (n.d.). Hydrogenation Catalysts.

  • PubMed. (2007). The formation of byproducts in the autoxidation of cyclohexane.

  • Chemistry LibreTexts. (2019). Catalytic Hydrogenation.

  • YouTube. (2012). Cyclohexane Ring Systems - Draw most stable conformer 001.

  • Quora. (2017). Which of these two this compound isomers is more stable?.

  • NIST. (n.d.). Cyclohexane, 1,3,5-trimethyl-.

  • BenchChem. (2023). A Comparative Guide to the Validation of Analytical Methods for 3,5,5-Trimethylhexanoic Acid Quantification.

  • ResearchGate. (2006). The Formation of Byproducts in the Autoxidation of Cyclohexane.

  • Britannica. (n.d.). Petroleum refining.

  • ResearchGate. (2003). Separation of aromatic and aliphatic hydrocarbons with ionic liquids.

  • Chemistry LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

  • Google Patents. (n.d.). CA2650560A1 - Process for the alkylation of a cycloalkene.

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction.

  • YouTube. (2022). Alkylation of Cyclohexanone.

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

  • PubMed. (2015). Isolation of natural products by preparative gas chromatography.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.

References

Resolving Peak Tailing in Gas Chromatography of Polar Cycloalkanes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common and frustrating issue in gas chromatography (GC): the tailing of peaks, specifically when analyzing polar cycloalkanes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Understanding the "Why": The Root Causes of Peak Tailing

In an ideal chromatographic separation, a peak should appear as a symmetrical, Gaussian shape.[1] Peak tailing, the asymmetry where the latter half of the peak is broader than the front, is a clear indicator of a problem within the GC system or the analytical method.[1][2] For polar analytes like cycloalkanes with hydroxyl, carboxyl, or amino functional groups, this issue is particularly prevalent. The primary cause of peak tailing is unwanted secondary interactions between the analyte and active sites within the GC system.[2][3] These active sites, often acidic silanol (-Si-OH) groups, are present on the surfaces of glass inlet liners, the front end of the GC column, and any particulate matter that may have accumulated.[3][4] The polar functional groups of your cycloalkane analytes can form strong hydrogen bonds with these active sites, delaying their elution relative to the bulk of the analyte molecules and causing the characteristic tail.[2][3]

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding peak tailing with polar cycloalkanes.

Q1: All of my peaks, including the solvent and non-polar compounds, are tailing. What's the first thing I should check?

A1: When every peak in your chromatogram shows tailing, the issue is most likely physical rather than chemical.[3][5] This points to a problem with the carrier gas flow path, creating turbulence or unswept volumes.[3]

Top priorities for investigation are:

  • Improper column installation: The column may be positioned too high or too low in the inlet, or the cut of the column end may be uneven.[3][5][6]

  • Leaks in the system: A leak in the inlet or connections can disrupt the carrier gas flow.

  • A poorly cut column: A jagged or angled cut at the column inlet can create turbulence.[3][6]

Q2: Only my polar cycloalkane peaks are tailing. What does this suggest?

A2: This is a classic sign of chemical activity within your GC system.[3] Your polar analytes are interacting with active sites that non-polar compounds are not susceptible to. The most likely culprits are:

  • An active inlet liner: The glass liner in the injection port is a prime location for active silanol groups.[7][8]

  • Contamination at the head of the column: Over time, the front section of your column can become contaminated with non-volatile residues from your samples, or the stationary phase itself can degrade, exposing active sites.[1][9]

Q3: Could my sample injection be the cause of the tailing?

A3: Absolutely. Injecting too large a sample volume or too high a concentration can overload the column, leading to peak fronting or tailing.[2][10] Additionally, a mismatch between the polarity of your sample solvent and your stationary phase can cause peak distortion.[11][12]

In-Depth Troubleshooting Guides

If the FAQs haven't resolved your issue, it's time for a more systematic approach. The following guides provide detailed protocols to diagnose and fix the root cause of peak tailing for your polar cycloalkanes.

Guide 1: Addressing Physical Flow Path Issues

As mentioned, if all peaks are tailing, start here. This guide will help you ensure your column is properly installed and the gas flow is unobstructed.

Systematic Troubleshooting Workflow

A All Peaks Tailing B Check Column Installation A->B C Re-cut Column Ends B->C D Re-install Column C->D E Perform Leak Check D->E F Problem Resolved? E->F G Yes F->G Yes H No F->H No I Inspect Inlet Liner for Debris H->I K Contact Technical Support H->K J Replace Liner I->J J->F

Caption: A step-by-step workflow for diagnosing physical causes of peak tailing.

Experimental Protocol: Proper Column Installation

  • Cool Down the GC: Ensure the inlet and oven are at a safe, ambient temperature.

  • Turn Off Gases: Stop the carrier gas flow to the inlet.

  • Remove the Column: Carefully loosen the column nut at the inlet and detector and remove the column.

  • Inspect and Re-cut the Column Ends:

    • Using a ceramic scoring wafer or a diamond-tipped scribe, score the column tubing.

    • Gently flex the column to create a clean, 90-degree break.

    • Inspect the cut under magnification to ensure it is clean and free of burrs or shards.[6] A poor cut can cause significant turbulence.[5]

  • Install the Column in the Inlet:

    • Place a new, appropriate ferrule and column nut onto the column.

    • Consult your GC manufacturer's instructions for the correct column insertion depth into the inlet. This is a critical step.[13]

    • Gently insert the column to the correct depth and tighten the nut finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.

  • Install the Column in the Detector: Follow a similar procedure for the detector end, ensuring the correct insertion depth.

  • Leak Check: Pressurize the system and use an electronic leak detector to check for leaks at the inlet and detector fittings.

  • Condition the Column: Briefly condition the column according to the manufacturer's instructions before running your samples.

Guide 2: Deactivating the System for Polar Analytes

If only your polar cycloalkanes are tailing, you are dealing with active sites. This guide will walk you through passivating your system.

The Role of Deactivation

The goal is to mask the active silanol groups. This is achieved by using components that have been chemically treated to be inert.

Experimental Protocol: Inlet Maintenance and Liner Selection

  • Cool Down and Disassemble the Inlet: Follow steps 1-3 from the previous protocol.

  • Remove and Inspect the Inlet Liner:

    • Carefully remove the septum and then the inlet liner.

    • Inspect the liner for any discoloration, residue, or septum particles.[4]

  • Clean the Inlet: If necessary, gently clean the inside of the inlet with an appropriate solvent and lint-free swabs.

  • Select and Install a Deactivated Liner:

    • For polar analytes, using a liner that has been deactivated is crucial.[7][14] Look for liners specifically marketed as "deactivated" or "silanized."[8][15]

    • Consider using a liner with glass wool to aid in sample vaporization and trap non-volatile residues, but ensure the glass wool is also deactivated.[16]

    • Install the new, deactivated liner and a fresh, high-quality septum.

Column Maintenance

If a new, deactivated liner doesn't solve the problem, the front of your column may be contaminated or have degraded.

  • Trim the Column: Remove 10-20 cm from the front of the column.[6] This will remove the most contaminated section. Re-install the column as described in Guide 1.

  • Consider a More Polar Column: If you are using a non-polar column, your polar cycloalkanes may be interacting too strongly with the stationary phase.[17] Switching to a column with a more polar stationary phase can improve peak shape.[18][19][20]

Choosing the Right GC Column for Polar Cycloalkanes

Stationary Phase TypePolarityRecommended for Polar Cycloalkanes?Rationale
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polarNot IdealProne to strong secondary interactions with polar analytes, leading to tailing.[17]
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms)Low PolaritySometimes SufficientOffers slightly more polarity and can sometimes provide acceptable peak shape.
Polyethylene Glycol (WAX) (e.g., DB-WAX, HP-INNOWax)PolarHighly Recommended The "like dissolves like" principle applies.[19][20] The polar nature of the stationary phase provides better interaction with polar analytes, leading to more symmetrical peaks.
Trifluoropropylmethyl polysiloxane (e.g., Rtx-200)Intermediate PolarityGood AlternativeOffers unique selectivity for compounds with lone pair electrons, which can be beneficial for certain polar functional groups.[21]
Guide 3: The Power of Derivatization

When all else fails, or for particularly challenging polar cycloalkanes, derivatization is a powerful tool. This process chemically modifies your analyte to make it more suitable for GC analysis.[22][23]

Why Derivatize?

  • Increases Volatility: By replacing polar functional groups with non-polar ones, the volatility of the compound is increased.[22][24]

  • Reduces Polarity: This minimizes the potential for interaction with active sites in the GC system.[22][25]

  • Improves Peak Shape: The result is sharper, more symmetrical peaks.[25]

Common Derivatization Technique: Silylation

Silylation is a common and effective method for derivatizing compounds with active hydrogens, such as those found in alcohols, carboxylic acids, and amines.[24] This technique replaces the active hydrogen with a trimethylsilyl (TMS) group.

Analyte Polar Cycloalkane (R-OH) Product Derivatized Cycloalkane (R-O-TMS) Analyte->Product + Reagent Silylating Reagent (e.g., BSTFA) Reagent->Product GC_System GC Analysis Product->GC_System Peak_Shape Symmetrical Peak GC_System->Peak_Shape

Caption: The workflow of derivatization for improved GC analysis.

Experimental Protocol: General Silylation Procedure

Caution: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are dry.

  • Sample Preparation: Evaporate your sample to dryness under a gentle stream of nitrogen.

  • Add Reagent: Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) and a suitable solvent (e.g., pyridine, acetonitrile). The specific reagent and solvent will depend on your analyte.

  • Reaction: Cap the vial and heat at the recommended temperature (often 60-80°C) for the specified time (typically 15-30 minutes).

  • Injection: Inject an aliquot of the derivatized sample directly into the GC.

Popular Silylating Reagents

ReagentAcronymTarget Functional GroupsComments
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohols, phenols, carboxylic acids, amines, amides[24]A very common and versatile reagent.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFASimilar to BSTFAMore volatile than BSTFA, which can be useful for trace analysis.[25]
N-trimethylsilylimidazoleTMSIAlcohols, phenols, carboxylic acids[24]A good choice for hydroxyl groups.[24]

Summary and Key Takeaways

Peak tailing in the GC analysis of polar cycloalkanes is a solvable problem. A systematic approach, starting with the most likely and easiest-to-fix issues, will lead you to a solution.

  • Assess the Scope: Are all peaks tailing, or just your polar analytes? This is your first and most important clue.

  • Start with the Physical: Always ensure your column is properly installed and your system is leak-free before diving into chemical issues.

  • Embrace Deactivation: For polar compounds, using deactivated inlet liners is non-negotiable for achieving good peak shape.

  • Match Your Column to Your Analyte: A polar column is generally the best choice for a polar analyte.

  • Don't Hesitate to Derivatize: For highly polar or problematic compounds, derivatization is a robust technique to eliminate peak tailing and improve overall chromatography.

By understanding the causes of peak tailing and methodically working through these troubleshooting steps, you can achieve the sharp, symmetrical peaks necessary for accurate and reproducible quantitative analysis.

References

Troubleshooting unexpected side reactions in trimethylcyclohexane halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the halogenation of trimethylcyclohexane. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this classic yet nuanced substitution reaction. The free-radical halogenation of alkanes is a cornerstone of organic synthesis, providing a gateway to a multitude of functionalized molecules.[1][2][3] However, the seemingly simple replacement of a C-H bond with a halogen on a substituted cycloalkane like trimethylcyclohexane can be fraught with complexities, leading to unexpected side reactions and product mixtures.

This guide moves beyond standard textbook procedures to provide in-depth, field-proven insights into troubleshooting these issues. We will explore the causality behind common problems and offer validated protocols to steer your experiments toward the desired outcome.

Fundamentals: The Free-Radical Halogenation Mechanism

To effectively troubleshoot, a firm grasp of the underlying mechanism is essential. The reaction proceeds via a free-radical chain mechanism, which is characterized by three distinct steps: initiation, propagation, and termination.[1][3][4]

  • Initiation: The process begins when the halogen molecule (e.g., Cl₂, Br₂) undergoes homolytic fission to generate two halogen radicals. This step is not energetically favorable and requires an external energy input, typically in the form of UV light or heat.[1][4][5]

  • Propagation: These highly reactive halogen radicals drive a self-sustaining cycle. A radical abstracts a hydrogen atom from the trimethylcyclohexane, forming a hydrogen halide (e.g., HCl) and an alkyl radical. This alkyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain.[1][5]

  • Termination: The chain reaction concludes when two radicals combine, removing the reactive species from the cycle.

Diagram: The Free-Radical Chain Mechanism

Free_Radical_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Cycle cluster_Termination Termination X2 X₂ two_X_rad 2 X• X2->two_X_rad UV light or Δ X_rad X• R_rad R• X_rad->R_rad H abstraction RH R-H (TMC) HX H-X RX R-X (Product) R_rad->RX Halogen abstraction X_rad_2 X• R_rad->X_rad_2 regenerates radical X2_2 X₂ rad1 R• + X• prod1 R-X rad1->prod1 rad2 R• + R• prod2 R-R rad2->prod2 rad3 X• + X• prod3 X₂ rad3->prod3

Caption: The three stages of free-radical halogenation.

Troubleshooting FAQs

Q1: Why am I getting a complex mixture of mono-halogenated isomers instead of the single product I expected?

A1: The Issue of Regioselectivity

This is the most common challenge and stems from the fact that not all C-H bonds in trimethylcyclohexane are equally reactive. The halogen radical can abstract a hydrogen from multiple positions, leading to a mixture of constitutional isomers. The distribution of these products is governed by two main factors: statistical probability (the number of each type of hydrogen) and relative reactivity (the stability of the resulting alkyl radical).

The stability of the alkyl radical intermediate follows the order: tertiary > secondary > primary .[6]

  • Chlorination: Chlorine radicals are highly reactive and less selective. The product distribution is heavily influenced by statistics. While abstraction of a tertiary hydrogen is fastest, the sheer number of primary and secondary hydrogens often leads to a significant mixture of products.[7][8]

  • Bromination: Bromine radicals are less reactive and therefore much more selective. According to the Hammond Postulate, the transition state for hydrogen abstraction by bromine is later and more closely resembles the alkyl radical product. Consequently, bromination strongly favors the formation of the most stable radical intermediate. You will see a much higher proportion of the product resulting from the abstraction of a tertiary hydrogen.[8][9]

Troubleshooting Steps:

  • Switch to a More Selective Halogen: If you are using chlorine and require a single, specific isomer (especially the tertiary halide), switch to bromine as the halogenating agent.

  • Use N-Bromosuccinimide (NBS): For even greater control and to maintain a low concentration of Br₂, which can prevent other side reactions, use NBS.[10][11] NBS is an excellent reagent for selective bromination, particularly at allylic positions if you are working with a trimethylcyclohexene precursor.[10][12]

  • Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the more selective pathways have lower activation energies.

Data Summary: Relative Reactivity and Selectivity
Factor Chlorination Bromination Causality
Relative Reactivity (3°:2°:1° C-H) ~5 : 4 : 1~1600 : 80 : 1Br• is less reactive, leading to a more product-like transition state that magnifies energy differences between radical intermediates.
Selectivity LowHighGoverned by the reactivity of the halogen radical.
Primary Use Case When a mixture of isomers is acceptable or for exhaustive halogenation.When a specific, highly substituted haloalkane is the target.The choice of halogen is the primary tool for controlling regioselectivity.[13][14]
Q2: My reaction is producing significant amounts of di- and tri-halogenated products. How can I improve selectivity for mono-halogenation?

A2: Controlling Over-halogenation

This issue, known as multiple substitutions, occurs because the mono-halogenated product can itself react with halogen radicals, leading to di-substituted products, and so on.[2][15][16] The probability of this happening increases as the concentration of the product builds up and the concentration of the starting material decreases.

Troubleshooting Steps:

  • Use an Excess of the Hydrocarbon: The most effective way to favor mono-halogenation is to use a large stoichiometric excess of trimethylcyclohexane relative to the halogenating agent.[8][17] This ensures that a halogen radical is statistically more likely to encounter a starting material molecule than a product molecule. A 5:1 or 10:1 ratio of alkane to halogen is a good starting point.

  • Control Reagent Addition: Instead of adding all the halogenating agent at once, add it slowly to the reaction mixture over time. This keeps the instantaneous concentration of the halogen low, minimizing the chance of a second halogenation event on the same molecule.

  • Monitor the Reaction: Use GC-MS or NMR to monitor the reaction progress. Stop the reaction when the optimal ratio of mono-halogenated product to starting material is reached, before significant amounts of di-halogenated products begin to form.

Q3: I've identified a rearranged product in my reaction mixture. What causes this and how can I prevent it?

A3: Distinguishing Radical vs. Carbocationic Pathways

This is an insightful observation, as skeletal rearrangements are not characteristic of free-radical mechanisms. Free radicals do not typically undergo the hydride or alkyl shifts seen with carbocations.[18][19] If you are observing rearranged products, it strongly suggests that a competing ionic mechanism involving a carbocation intermediate is occurring.[20][21]

Potential Causes of an Ionic Pathway:

  • Lewis Acid Catalysis: Trace amounts of Lewis acids (e.g., FeCl₃ from a rusty gas cylinder needle or spatula) can polarize the halogen-halogen bond, leading to heterolytic cleavage and the formation of a carbocation, which is prone to rearrangement to form a more stable carbocation.[18]

  • Protic Solvents: Polar protic solvents can stabilize carbocation intermediates, potentially favoring an ionic pathway over a radical one under certain conditions.[21]

  • High Temperatures and Certain Substrates: While less common for simple alkanes, some substrates under high thermal energy might undergo pathways that lead to carbocation formation.

Troubleshooting Steps:

  • Ensure True Radical Conditions:

    • Use a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane.[22][23]

    • Rigorously clean all glassware and equipment to remove any trace metal contaminants.

    • Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide in conjunction with NBS to explicitly promote the radical pathway.[22]

  • Avoid Lewis Acids: Be meticulous in your experimental setup to exclude any potential Lewis acid contaminants.

  • Verify Starting Material: Ensure your starting trimethylcyclohexane is pure and does not contain any alkene impurities, which could react via an ionic addition mechanism.

Diagram: Troubleshooting Flowchart for Poor Selectivity

Troubleshooting_Flowchart start Start: Unexpected Product Mixture q1 What is the primary issue? start->q1 issue_isomers Mixture of Isomers (Poor Regioselectivity) q1->issue_isomers Regioselectivity issue_over Over-halogenation (Di-, Tri- products) q1->issue_over Reaction Extent issue_rearranged Rearranged Products q1->issue_rearranged Mechanism sol_isomers1 Using Chlorine? issue_isomers->sol_isomers1 sol_over1 Use large excess of trimethylcyclohexane. issue_over->sol_over1 sol_rearranged1 Ionic mechanism is likely. Ensure true radical conditions. issue_rearranged->sol_rearranged1 sol_isomers2 Switch to Bromine or NBS for higher selectivity. sol_isomers1->sol_isomers2 Yes sol_isomers3 Lower reaction temperature. sol_isomers1->sol_isomers3 No end Achieved Desired Selectivity sol_isomers2->end sol_isomers3->end sol_over2 Add halogenating agent slowly over time. sol_over1->sol_over2 sol_over2->end sol_rearranged2 Use non-polar solvent (CCl₄). Use radical initiator (AIBN). Eliminate Lewis acid contaminants. sol_rearranged1->sol_rearranged2 sol_rearranged2->end

Caption: A decision-making workflow for troubleshooting selectivity issues.

Key Experimental Protocols

Protocol 1: Selective Mono-bromination of 1,3,5-Trimethylcyclohexane

This protocol is optimized for producing the tertiary bromide as the major product while minimizing side reactions.

  • Reagent Purity: Ensure the this compound is purified via distillation to remove any potential inhibitors or alkene impurities. Recrystallize N-Bromosuccinimide (NBS) from water if it appears yellow or brown.[22]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the purified this compound (5.0 eq) and anhydrous carbon tetrachloride (CCl₄).

  • Initiation: Add NBS (1.0 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

  • Reaction: Place a UV lamp (or a 250W sunlamp) approximately 15 cm from the flask. Begin vigorous stirring and gently heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle.

  • Monitoring: Follow the reaction's progress by periodically taking aliquots and analyzing them via GC. The disappearance of NBS (which is a solid) and the appearance of succinimide (a lower density solid that floats) is a good visual indicator. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide solid.

    • Wash the filtrate with 10% aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via fractional distillation or column chromatography to isolate the desired mono-brominated product.

References

Technical Support Center: Optimizing Catalyst Conditions for Dehydrogenation of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic dehydrogenation of 1,3,5-trimethylcyclohexane to mesitylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize experimental outcomes. The information provided herein is based on established principles of catalysis and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of the dehydrogenation of this compound.

Q1: What is the primary product of this compound dehydrogenation?

The primary and desired product of the complete dehydrogenation of this compound is mesitylene (1,3,5-trimethylbenzene).[1][2] The reaction involves the removal of three molecules of hydrogen (H₂).

Q2: Which catalysts are most effective for this reaction?

Platinum-based catalysts are widely recognized for their high activity and selectivity in the dehydrogenation of cycloalkanes.[3][4][5] Common and effective catalyst systems include:

  • Pt/Al₂O₃ (Platinum on Alumina): A conventional and robust catalyst, often used in commercial applications for similar reactions like methylcyclohexane dehydrogenation.[3][5][6]

  • Pt/C (Platinum on Carbon): Offers good activity and can be advantageous in certain solvent systems.[7][8]

  • Bimetallic Catalysts (e.g., Pt-Sn, Pt-Re): The addition of a second metal can enhance catalyst stability, selectivity, and resistance to deactivation.[9]

Q3: What are the typical reaction conditions?

The dehydrogenation of cycloalkanes is an endothermic reaction, favoring higher temperatures.[10][11] Typical conditions are:

  • Temperature: 300-450 °C. Higher temperatures increase the conversion rate but can also lead to side reactions and catalyst deactivation.[6][12]

  • Pressure: Atmospheric to a few bars. Lower pressure generally favors the dehydrogenation reaction.[12]

  • Carrier Gas: An inert gas like nitrogen or argon is typically used. The presence of hydrogen in the feed can sometimes suppress catalyst deactivation but may also decrease the conversion rate due to product inhibition.[6][13]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the dehydrogenation of this compound.

Issue 1: Low Conversion of this compound

You're observing a lower-than-expected conversion of your starting material to mesitylene.

Possible Causes & Solutions
  • Sub-optimal Reaction Temperature:

    • Explanation: Dehydrogenation is endothermic, and insufficient thermal energy will result in low reaction rates.

    • Recommended Action: Gradually increase the reaction temperature in increments of 10-20 °C within the recommended range (300-450 °C).[6][12] Monitor the conversion at each step to find the optimal balance between activity and potential side reactions.

  • Catalyst Deactivation:

    • Explanation: The catalyst's active sites may be blocked or altered over time. The primary mechanisms are coking (carbon deposition) and sintering (agglomeration of metal particles at high temperatures).[14][15]

    • Recommended Action:

      • Regeneration: If coking is suspected, a common regeneration procedure involves a controlled burnout of the carbon deposits in a stream of diluted air followed by reduction.

      • Catalyst Characterization: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to confirm coke deposition or Transmission Electron Microscopy (TEM) to observe metal particle size and dispersion.[15]

  • Insufficient Catalyst Loading or Activity:

    • Explanation: The amount of catalyst may be insufficient for the given reactant flow rate (low space velocity), or the catalyst itself may have low intrinsic activity.

    • Recommended Action:

      • Increase the catalyst amount or decrease the reactant flow rate to increase the contact time.

      • If using a commercial catalyst, ensure it is from a reputable supplier. If preparing the catalyst in-house, ensure proper synthesis and activation procedures are followed to achieve high metal dispersion.[8]

Troubleshooting Workflow: Low Conversion

LowConversionWorkflow start Low Conversion Observed check_temp Is Temperature Optimal? (300-450 °C) start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_catalyst_activity Is Catalyst Deactivated? check_temp->check_catalyst_activity Yes end_resolved Issue Resolved increase_temp->end_resolved regenerate_catalyst Regenerate Catalyst (e.g., controlled burnout) check_catalyst_activity->regenerate_catalyst Yes check_catalyst_loading Is Catalyst Loading Sufficient? check_catalyst_activity->check_catalyst_loading No regenerate_catalyst->end_resolved increase_loading Increase Catalyst Amount or Decrease Flow Rate check_catalyst_loading->increase_loading No end_unresolved Further Investigation Needed (e.g., Catalyst Characterization) check_catalyst_loading->end_unresolved Yes increase_loading->end_resolved

Caption: Workflow for troubleshooting low conversion.

Issue 2: Poor Selectivity to Mesitylene (Presence of Byproducts)

You're observing significant peaks in your GC analysis corresponding to compounds other than mesitylene and the starting material.

Possible Causes & Solutions
  • Side Reactions due to High Temperature:

    • Explanation: Excessively high temperatures can promote side reactions such as hydrocracking (C-C bond cleavage) leading to smaller hydrocarbons, or isomerization.[3]

    • Recommended Action: Decrease the reaction temperature. While this may slightly lower the conversion rate, it can significantly improve selectivity towards the desired product. An optimal temperature will balance both conversion and selectivity.

  • Catalyst Support Acidity:

    • Explanation: Acidic sites on supports like alumina (Al₂O₃) can catalyze side reactions.[3]

    • Recommended Action:

      • Consider using a less acidic support material like activated carbon or a neutral oxide.[7][8]

      • Modify the existing support by adding a basic promoter to neutralize the acid sites.

  • Incomplete Dehydrogenation:

    • Explanation: The presence of partially dehydrogenated intermediates, such as trimethylcyclohexenes or trimethylcyclohexadienes, indicates that the reaction has not gone to completion.

    • Recommended Action:

      • Increase the reaction temperature or the residence time (by decreasing the flow rate or increasing the catalyst bed length).

      • Ensure the catalyst is sufficiently active.

Data Summary: Influence of Temperature on Selectivity
Temperature (°C)Typical Conversion (%)Predominant ProductsPotential Byproducts
280 - 320Low to ModerateThis compound, Mesitylene, IntermediatesMinimal
320 - 400Moderate to HighMesityleneIsomers, Cracked Products (minor)
> 400Very HighMesityleneIncreased Cracked Products, Coke

Note: These are generalized trends and the optimal window will depend on the specific catalyst and experimental setup.

Issue 3: Rapid Catalyst Deactivation

The catalyst performs well initially, but its activity rapidly declines over a short period.

Possible Causes & Solutions
  • Coking:

    • Explanation: Mesitylene and other aromatic products can be precursors to coke formation, which blocks the catalyst's active sites and pores.[14][15]

    • Recommended Action:

      • Introduce Hydrogen Co-feed: A small amount of hydrogen in the feed gas can help to suppress coke formation by hydrogenating coke precursors.[13] However, be mindful that excess hydrogen can inhibit the dehydrogenation reaction.[6]

      • Lower Reaction Temperature: High temperatures accelerate coking rates.

      • Use of Bimetallic Catalysts: Catalysts containing promoters like Sn or Re can be more resistant to coking.[9]

  • Sintering:

    • Explanation: At high temperatures, the small metal particles on the catalyst support can migrate and agglomerate into larger particles, reducing the active surface area.[15]

    • Recommended Action:

      • Operate at the lowest possible temperature that still provides an acceptable conversion rate.

      • Choose a catalyst support that has strong metal-support interactions to anchor the metal particles and prevent their migration.

Logical Relationship: Deactivation Pathways

DeactivationPathways cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects HighTemp High Reaction Temperature Sintering Sintering (Metal Agglomeration) HighTemp->Sintering Coking Coking (Carbon Deposition) HighTemp->Coking AromaticProducts Aromatic Products (e.g., Mesitylene) AromaticProducts->Coking ReducedSurfaceArea Reduced Active Surface Area Sintering->ReducedSurfaceArea SiteBlocking Active Site Blocking Coking->SiteBlocking ReducedActivity Reduced Catalytic Activity ReducedSurfaceArea->ReducedActivity SiteBlocking->ReducedActivity

Caption: Causes and effects of catalyst deactivation.

Section 3: Experimental Protocols

Protocol 1: Catalyst Activation (for Pt/Al₂O₃)
  • Place the required amount of catalyst in the reactor.

  • Heat the catalyst under a flow of dry air to 400-500 °C at a ramp rate of 5-10 °C/min and hold for 2-4 hours to remove any adsorbed water and organic residues.

  • Purge the system with an inert gas (e.g., N₂ or Ar) for 30 minutes.

  • Switch to a flow of hydrogen (typically 5-10% H₂ in N₂) and maintain the temperature for 2-4 hours to reduce the platinum oxide to its active metallic state.

  • Cool the catalyst to the desired reaction temperature under the inert gas flow.

Protocol 2: Dehydrogenation Reaction
  • Set the reactor temperature to the desired value (e.g., 350 °C).

  • Start the flow of the inert carrier gas (e.g., N₂ at 20-50 mL/min).

  • Introduce this compound into the carrier gas stream using a syringe pump at a controlled flow rate.

  • Pass the reactant/gas mixture through the heated catalyst bed.

  • Condense the reactor effluent in a cold trap (e.g., an ice bath) to collect the liquid products.

  • Analyze the liquid products using Gas Chromatography (GC) to determine the conversion and selectivity.

Disclaimer

This guide is intended for informational purposes for trained professionals. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment. The optimal conditions can vary depending on the specific equipment, catalyst batch, and purity of reagents.

References

Technical Support Center: Minimizing Epimerization in Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering stereochemical challenges in reactions involving substituted cyclohexanes. Here, we delve into the mechanistic underpinnings of epimerization and provide actionable troubleshooting strategies and frequently asked questions to help you maintain stereochemical integrity in your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering detailed, evidence-based solutions.

Problem 1: Significant epimerization of the α-carbon to a carbonyl group is observed during a base-mediated reaction (e.g., alkylation, aldol reaction).

Root Cause Analysis: Epimerization at the α-carbon to a carbonyl occurs through the formation of a planar enolate intermediate.[1] Deprotonation of the chiral α-carbon leads to this achiral intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers.[1] The extent of epimerization is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[2][3]

Solution Pathway:

  • Employ Kinetic Control Conditions: To favor the formation of the less stable, but desired, product, you must use conditions that are irreversible.[2][4]

    • Use a Strong, Bulky, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is a classic choice.[5] Its bulkiness favors the abstraction of the more sterically accessible proton, and its strength ensures rapid and complete deprotonation, preventing equilibrium between different enolates.[5]

    • Low Temperatures are Critical: Conduct the reaction at low temperatures, typically -78 °C. This minimizes the energy available for the system to overcome the activation barrier to form the more stable thermodynamic product.[6]

    • Use Aprotic Solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are ideal as they do not have acidic protons that could facilitate the reverse reaction from the enolate back to the ketone.[5]

  • Consider the Order of Addition: Add the ketone to a solution of the base at low temperature to ensure the enolate is formed rapidly and quantitatively before the electrophile is introduced.

Protocol: Stereoselective Alkylation of a Substituted Cyclohexanone under Kinetic Control

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous THF as the solvent and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate LDA in situ.

  • Once the LDA solution is formed, slowly add a solution of your substituted cyclohexanone in THF to the flask. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Problem 2: The desired diastereomer is epimerizing to the more stable, undesired product upon workup or during purification.

Root Cause Analysis: Even if the reaction itself is highly stereoselective, subsequent steps can introduce conditions that promote equilibration to the thermodynamically more stable diastereomer. This is common if acidic or basic conditions are used during workup, or if the purification method (e.g., silica gel chromatography) has an acidic surface. The thermodynamic product is often the one where bulky substituents occupy the equatorial position to minimize steric strain.[7][8][9]

Solution Pathway:

  • Neutral Workup: Avoid acidic or basic washes if your product is susceptible to epimerization. Use a neutral quench (e.g., saturated ammonium chloride) followed by washes with deionized water and brine.

  • Careful Purification:

    • Deactivated Silica Gel: If using silica gel chromatography, consider deactivating it by adding a small percentage of a neutral or basic modifier like triethylamine to the eluent system.

    • Alternative Purification Methods: Explore other purification techniques such as flash chromatography with neutral alumina, preparative HPLC with a neutral mobile phase, or crystallization.

  • Product Isolation: Isolate the product as quickly as possible and store it under neutral, anhydrous conditions at low temperature to prevent slow epimerization over time.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization in substituted cyclohexanes?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one stereocenter.[10] In the context of substituted cyclohexanes, particularly those with a carbonyl group, the most common mechanism involves the formation of a planar enol or enolate intermediate at the α-carbon.[1][11] This process requires the abstraction of a proton from the α-carbon, which is made acidic by the adjacent carbonyl group. Once the planar, achiral enolate is formed, the stereochemical information at that center is lost. Reprotonation can then occur from either face of the enolate, leading to the original stereoisomer or its epimer.[1]

Q2: How do I choose between kinetic and thermodynamic control to favor my desired product?

A2: The choice depends on the relative stability of your desired product.

  • Choose Kinetic Control if your desired product is the less stable isomer. This product is formed faster because it has a lower activation energy.[2][3] To achieve this, use irreversible conditions: a strong, bulky base, low temperatures, and aprotic solvents.[5][6]

  • Choose Thermodynamic Control if your desired product is the more stable isomer. This product is favored at equilibrium.[2] To achieve this, use reversible conditions: a weaker base (that allows for equilibrium between the ketone and enolate), higher temperatures, and protic solvents that can facilitate proton exchange.[2][5]

Q3: What is the role of solvent polarity in controlling epimerization?

A3: Solvent polarity can significantly influence the rate and selectivity of reactions involving enolates.

  • Aprotic Solvents (e.g., THF, ether): These are generally preferred for reactions under kinetic control. They do not have acidic protons to facilitate unwanted proton exchange that can lead to equilibration.[5]

  • Protic Solvents (e.g., alcohols): These solvents can accelerate the equilibration to the thermodynamic product by providing a source of protons to shuttle back and forth from the enolate.[5]

  • Solvent Effects on Transition States: The polarity of the solvent can also affect the energy of the transition state. In some cases, a shift from a less polar to a more polar solvent can alter the structure of the transition state, which can influence the stereochemical outcome.[12][13]

Q4: How does the choice of a bulky base help minimize epimerization?

A4: A bulky base, such as LDA, plays a crucial role in regioselective enolate formation under kinetic control. In an unsymmetrically substituted cyclohexane, there are often two different acidic protons on the α-carbons. A bulky base will preferentially abstract the more sterically accessible proton, leading to the formation of the kinetic enolate.[5] This prevents the formation of a mixture of enolates that could lead to different products. Furthermore, a strong bulky base ensures rapid and complete deprotonation, which helps to avoid equilibrium conditions that would favor the more stable thermodynamic enolate.

Q5: Can steric hindrance from other substituents on the cyclohexane ring influence the stereochemical outcome of a reaction?

A5: Absolutely. The substituents on the cyclohexane ring dictate the most stable chair conformation, which in turn influences the trajectory of incoming reagents.

  • 1,3-Diaxial Interactions: Bulky substituents will strongly prefer to be in an equatorial position to avoid destabilizing 1,3-diaxial interactions (steric strain with other axial groups).[8][9] This can "lock" the conformation of the ring.

  • Axial vs. Equatorial Attack: The locked conformation will present two different faces for nucleophilic attack on a carbonyl. Generally, small nucleophiles prefer to attack from the axial direction to avoid steric hindrance with the equatorial hydrogens, while bulky nucleophiles may be forced to attack from the less hindered equatorial direction.[14] Understanding these preferences is key to predicting the stereochemical outcome.

Data Summary & Visualizations

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterKinetic Control ConditionsThermodynamic Control ConditionsPredominant Product
Temperature Low (-78 °C)[6]High (Room Temp. or above)[4]Less stable, faster-forming isomer
Base Strong, bulky (e.g., LDA)[5]Weaker, non-bulky (e.g., NaOEt)More stable isomer at equilibrium
Solvent Aprotic (e.g., THF)[5]Protic (e.g., EtOH)[5]More stable isomer at equilibrium
Reaction Time ShortLong (to allow for equilibration)More stable isomer at equilibrium
Diagram: Kinetic vs. Thermodynamic Control

This energy profile diagram illustrates the two competing pathways. The kinetic product has a lower activation energy (Ea, kinetic) and is formed faster. The thermodynamic product is lower in overall energy (more stable) but has a higher activation energy (Ea, thermodynamic).

G cluster_0 Reaction Coordinate start Reactants ts_kinetic TS (Kinetic) start->ts_kinetic ΔG‡ (kinetic) ts_thermo TS (Thermo) start->ts_thermo ΔG‡ (thermo) kinetic_product Kinetic Product ts_kinetic->kinetic_product thermo_product Thermodynamic Product ts_thermo->thermo_product p1 p2 p3 p4 p5 Reactants Reactants TS (Kinetic) TS (Kinetic) Reactants->TS (Kinetic) TS (Thermo) TS (Thermo) Reactants->TS (Thermo) Kinetic Product Kinetic Product TS (Kinetic)->Kinetic Product Thermodynamic Product Thermodynamic Product TS (Thermo)->Thermodynamic Product

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.

References

Technical Support Center: Overcoming Poor Reagent Solubility in 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing challenges with reagent solubility in 1,3,5-trimethylcyclohexane. As a cyclic, non-polar aliphatic hydrocarbon, this compound is a valuable solvent in organic synthesis and polymer chemistry, prized for its specific boiling point and structural characteristics.[1][2] However, its non-polar nature frequently leads to solubility issues with many reagents, particularly those that are polar or ionic.

This guide, designed for researchers, chemists, and drug development professionals, provides a series of troubleshooting strategies and in-depth explanations to help you overcome these challenges effectively.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section covers the essential properties of this compound and the fundamental principles governing solubility.

Q1: What are the key properties of this compound as a solvent?

A1: this compound (also known as hexahydromesitylene) is a non-polar, aprotic solvent.[1][3] Its defining characteristics are its low polarity and inability to form strong hydrogen bonds. According to the principle of "like dissolves like," it is an excellent solvent for other non-polar compounds like oils, fats, and other hydrocarbons, but a poor solvent for polar or ionic substances such as salts or highly functionalized organic molecules.[4][5]

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₈ [2][6]
Molecular Weight 126.24 g/mol [1][2]
Boiling Point ~140 °C [1][7]
Density ~0.77 g/cm³ [1][7]
Flash Point 19 °C [7]

| Polarity | Non-polar |[2][5] |

Q2: Why is my reagent not dissolving in this compound?

A2: The primary reason for poor solubility is a significant mismatch in polarity between your reagent (solute) and the solvent. For a solute to dissolve, the energy released from new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute (lattice energy in solids) and solvent-solvent interactions.[4] If your reagent is polar, ionic, or has strong hydrogen bonding capabilities, the weak van der Waals forces it can form with non-polar this compound molecules are insufficient to overcome the strong forces holding the reagent molecules together.[4]

Part 2: Troubleshooting Strategies & Protocols

This section provides a systematic approach to solving solubility issues, starting with simple physical methods and progressing to more complex chemical interventions.

Decision-Making Workflow for Solubility Enhancement

Before diving into specific techniques, use the following workflow to guide your troubleshooting process.

Solubility Troubleshooting Workflow start Start: Reagent Insoluble in this compound check_thermal Is the reagent thermally stable? start->check_thermal check_polarity Is the reagent moderately non-polar? check_thermal->check_polarity No heat Strategy 1: Increase Temperature check_thermal->heat Yes check_miscibility Is a co-solvent compatible with the reaction? check_polarity->check_miscibility No sonicate Strategy 2: Apply Sonication check_polarity->sonicate Yes check_ionic Is the reagent ionic or part of a two-phase system? ptc Strategy 4: Phase-Transfer Catalysis check_ionic->ptc Yes surfactant Strategy 5: Add a Surfactant check_ionic->surfactant Maybe no_solution Re-evaluate solvent choice or reagent form check_ionic->no_solution No check_miscibility->check_ionic No cosolvent Strategy 3: Use a Co-solvent check_miscibility->cosolvent Yes end Solution Found heat->end sonicate->end cosolvent->end ptc->end surfactant->end

Caption: A workflow to select the appropriate solubility enhancement strategy.

Strategy 1: Altering Physical Conditions
Q3: Can simply heating the mixture improve solubility?

A3: Yes, for the majority of solid solutes, increasing the temperature will increase solubility.[4]

  • Causality: Heat provides the system with thermal energy. This increased kinetic energy helps overcome the intermolecular forces within the solid reagent (lattice energy) and creates more space between the this compound molecules, facilitating the dissolution process.[8][9] The faster-moving solvent molecules can more effectively surround and solvate the solute particles.[9]

  • Caution: This method is only suitable for thermally stable reagents. Check the decomposition temperature of your solute. Also, be mindful that this compound has a flash point of 19°C, making it highly flammable.[7][10] All heating should be done in a well-ventilated fume hood with appropriate safety measures and no open flames.

Q4: What is the role of agitation and sonication?

A4: Mechanical agitation (stirring) and sonication significantly increase the rate of dissolution but do not change the equilibrium solubility.

  • Causality (Agitation): Stirring ensures that the solute is constantly exposed to fresh solvent, preventing the formation of a saturated layer of solvent around the solid particles which would slow down dissolution.

  • Causality (Sonication): Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates intense localized energy, which breaks apart solute agglomerates and enhances mass transfer at the solid-liquid interface, thereby accelerating dissolution.[11] This is a form of particle size reduction at the micro-level.[11]

Experimental Protocol 1: Solubility Test with Heat and Agitation
  • Setup: Place a known mass of your reagent into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add a measured volume of this compound.

  • Initial Observation: Stir the mixture at room temperature for 15 minutes and observe the degree of dissolution.

  • Heating: Place the flask in a heating mantle or oil bath set to a controlled temperature (e.g., 50°C). Do not exceed the boiling point of the solvent (140°C) or the decomposition temperature of the reagent.

  • Incremental Heating: Increase the temperature in 10°C increments, allowing the mixture to stir for 15-20 minutes at each step.

  • Analysis: Record the temperature at which the reagent fully dissolves. If it does not fully dissolve, you have determined it is insoluble under these conditions, and another strategy is required.

Strategy 2: Chemical & Formulation Approaches
Q5: When should I consider using a co-solvent?

A5: A co-solvent is an excellent choice when your reagent has intermediate polarity and is not dissolving in pure this compound. The goal is to create a solvent blend with a polarity that is more favorable for your solute.

  • Causality: Co-solvency works by altering the overall polarity of the solvent system.[12] By adding a miscible solvent that is slightly more polar than this compound, you create a new solvent environment that can better stabilize the polar functional groups of your reagent, thereby increasing its solubility.[11][13]

  • Common Co-solvents: Toluene, THF (tetrahydrofuran), dichloromethane, or ethyl acetate can be effective choices, provided they are compatible with your reaction chemistry.

  • Protocol: Start by adding the co-solvent in small volumetric percentages (e.g., 5-10%) and incrementally increase the proportion until dissolution is achieved.[11]

Q6: My reagent is an ionic salt. How can it be dissolved in a non-polar solvent?

A6: For ionic reagents, direct dissolution is nearly impossible. The most effective strategy is Phase-Transfer Catalysis (PTC) .[14][15]

  • Causality: A phase-transfer catalyst is a special agent that transports a reactant from one phase (typically aqueous or solid) into another (the organic phase, in this case, this compound) where the reaction can occur.[15] The catalyst, often a quaternary ammonium or phosphonium salt, has both a hydrophilic (charged) head and a lipophilic (oily) tail.[16] It exchanges its anion for the reagent's reactive anion, and the bulky, lipophilic cation then carries this anion into the organic phase as an ion pair.[14][17] This "naked" anion is highly reactive in the non-polar environment.

Phase Transfer Catalysis Mechanism of Phase-Transfer Catalysis cluster_0 Aqueous or Solid Phase cluster_1 Organic Phase (this compound) NaCN Na⁺ CN⁻ (Reagent) catalyst_aq Q⁺ X⁻ (Catalyst) NaCN->catalyst_aq Anion Exchange RX R-X (Substrate) RCN R-CN (Product) NaX Na⁺ X⁻ (Byproduct) RCN->NaX Forms Byproduct catalyst_org Q⁺ CN⁻ (Active Catalyst) catalyst_aq->catalyst_org Phase Transfer catalyst_org->RX Reaction catalyst_org->catalyst_aq Catalyst Regeneration

Caption: How a PTC shuttles an anion (CN⁻) into the organic phase to react.

Q7: Can surfactants help improve solubility?

A7: Yes, surfactants can be used to create a micro-emulsion or a micellar solution, which can solubilize a reagent that is otherwise completely insoluble.

  • Causality: Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail.[18] In a non-polar solvent like this compound, they can form "reverse micelles." In this arrangement, the polar heads create a tiny, polar core, while the non-polar tails extend outwards into the bulk solvent. A polar or ionic reagent can then be encapsulated and "dissolved" within this polar core, allowing it to be dispersed throughout the non-polar solvent.[19][20][21]

  • Selection: The choice of surfactant depends on the nature of the reagent. Non-ionic surfactants with low HLB (Hydrophile-Lipophile Balance) values are typically best for creating stable systems in non-polar media.

References

Validation & Comparative

Stability comparison between cis and trans-1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conformational Stability of 1,3,5-Trimethylcyclohexane Isomers

A Comparative Analysis for Chemical Researchers

In the realm of stereochemistry, the conformational preferences of substituted cyclohexanes are a cornerstone of understanding molecular stability and reactivity. While it is a common heuristic that trans isomers are more stable than their cis counterparts, this generalization frequently fails within cyclic systems. This guide provides a detailed, evidence-based comparison of the relative stabilities of cis- and trans-1,3,5-trimethylcyclohexane, explaining the underlying principles of conformational analysis and steric strain that dictate their energetic landscapes.

The Foundational Principle: The Cyclohexane Chair Conformation

To minimize angular and torsional strain, cyclohexane adopts a puckered "chair" conformation, which is its most stable three-dimensional arrangement.[1][2] In this conformation, the twelve hydrogen atoms are not equivalent; they occupy two distinct types of positions:

  • Axial (a): Six positions that are parallel to the principal axis of the ring, pointing straight up or down.

  • Equatorial (e): Six positions that point outwards from the "equator" of the ring, lying in a plane that is roughly perpendicular to the main axis.

A crucial dynamic process known as a "ring flip" allows for the rapid interconversion between two chair conformations. During this flip, all axial positions become equatorial, and all equatorial positions become axial.[1] For an unsubstituted cyclohexane ring, these two chair conformers are identical in energy. However, when substituents are introduced, the two conformers are often no longer energetically equivalent. The distribution of these substituents into axial or equatorial positions becomes the primary determinant of the molecule's overall stability.[3]

Conformational Analysis of cis-1,3,5-Trimethylcyclohexane

The cis isomer is defined by having all three methyl groups on the same face of the cyclohexane ring (all "up" or all "down"). This specific arrangement allows for a uniquely stable conformation.

  • Conformer 1 (All-Equatorial): The molecule can adopt a chair conformation where all three methyl groups occupy equatorial positions. In this arrangement, the bulky methyl groups are directed away from the ring, minimizing steric interactions.[4][5] This conformation is exceptionally stable.

  • Conformer 2 (All-Axial): Following a ring flip, the all-equatorial conformer converts into a conformation where all three methyl groups are forced into crowded axial positions. Each axial methyl group experiences severe steric repulsion from the other two axial methyl groups and the axial hydrogens on the same face of the ring.[6] This steric clash, known as a 1,3-diaxial interaction, is highly destabilizing.[7]

The energy difference between these two conformers is substantial, meaning the equilibrium lies overwhelmingly in favor of the all-equatorial form.

Conformational Analysis of trans-1,3,5-Trimethylcyclohexane

The trans isomer has one methyl group on the opposite face of the ring relative to the other two. For example, two methyl groups might be "up" while the third is "down". This arrangement makes it impossible for all three substituents to occupy equatorial positions simultaneously.

  • Conformer 1 (Two Equatorial, One Axial): The most stable conformation for the trans isomer places two of the methyl groups in equatorial positions and one in an axial position. While more stable than having multiple axial groups, the single axial methyl group still introduces significant steric strain.

  • Conformer 2 (One Equatorial, Two Axial): After a ring flip, this conformer converts to a less stable arrangement with one equatorial and two axial methyl groups. The presence of two axial substituents dramatically increases the 1,3-diaxial interactions and, consequently, the overall energy of the conformer.

The equilibrium for the trans isomer favors the conformer that maximizes the number of equatorial groups (two equatorial, one axial).

Head-to-Head Stability Comparison: cis vs. trans

The stability of a substituted cyclohexane is determined by the stability of its most populated conformer at equilibrium.

  • The most stable conformer of cis-1,3,5-trimethylcyclohexane has all three methyl groups in equatorial positions . This eliminates unfavorable 1,3-diaxial interactions involving the bulky substituents.[8]

  • The most stable conformer of trans-1,3,5-trimethylcyclohexane must have one methyl group in an axial position , which introduces significant steric strain.

dot

Figure 1. Conformational analysis of cis and trans-1,3,5-trimethylcyclohexane.

Quantitative Energetic Analysis

The steric strain associated with an axial substituent can be quantified. For a single methyl group, the energetic penalty of being in an axial position versus an equatorial one is approximately 7.6 kJ/mol (1.8 kcal/mol).[9][10] This value arises from two 1,3-diaxial interactions with axial hydrogens, with each interaction contributing about 3.8 kJ/mol of strain, a value similar to that of a gauche butane interaction.[7][11]

IsomerMost Stable Conformer# of Axial Methyl GroupsEstimated Steric Strain (kJ/mol)Relative Stability
cis-1,3,5-Trimethylcyclohexane All Equatorial00More Stable
trans-1,3,5-Trimethylcyclohexane 2 Equatorial, 1 Axial1~7.6Less Stable

Note: This estimation considers only the 1,3-diaxial interactions between a methyl group and axial hydrogens. In conformers with multiple axial methyl groups, additional and more severe methyl-methyl 1,3-diaxial interactions would dramatically increase the strain energy. A 1,3-diaxial interaction between two methyl groups carries a much larger steric strain penalty, estimated to be around 15.4 kJ/mol.

Experimental Protocol: Computational Energy Profiling

Modern computational chemistry provides a robust method for verifying these stability differences. By calculating the ground-state energies of the most stable conformers for both isomers, a precise energy difference (ΔE) can be determined.

Step-by-Step Methodology
  • Structure Generation:

    • Using molecular modeling software (e.g., Avogadro, GaussView), construct 3D models of the most stable conformers:

      • cis-1,3,5-trimethylcyclohexane (all-equatorial).

      • trans-1,3,5-trimethylcyclohexane (two-equatorial, one-axial).

  • Geometry Optimization:

    • Perform a full geometry optimization on each structure to find its lowest energy conformation. This is crucial to ensure the calculated energy corresponds to a stable point on the potential energy surface.

    • Method: Density Functional Theory (DFT) is a reliable and widely used method.[12]

    • Functional/Basis Set: A common and effective combination is the B3LYP functional with the 6-31G(d) basis set.[12]

  • Frequency Calculation:

    • Run a frequency calculation on each optimized structure. This step serves two purposes:

      • It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).[12]

      • It provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for a more accurate total energy.

  • Energy Comparison:

    • Extract the final electronic energies (including ZPVE correction) for both optimized conformers.

    • Calculate the energy difference: ΔE = E(trans) - E(cis). A positive ΔE confirms that the cis isomer is more stable.

dot

G cluster_workflow Computational Workflow start 1. Build 3D Structures (cis-all-eq & trans-2eq,1ax) opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation (Confirm Minimum & get ZPVE) opt->freq energy 4. Extract Total Energies (Electronic + ZPVE) freq->energy compare 5. Calculate ΔE (E_trans - E_cis) energy->compare result Stability Conclusion compare->result

Figure 2. Workflow for computational stability analysis.

References

A Comprehensive Guide to the Stereochemical Stability of Trimethylcyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principle: Conformational Isomerism in Cyclohexane

The cyclohexane ring is not a planar structure; its most stable conformation is the "chair" form. In this conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions: axial (a) , which are perpendicular to the general plane of the ring, and equatorial (e) , which are located around the periphery of the ring.

The key to understanding the stability of substituted cyclohexanes lies in the energetic penalty associated with placing substituents in the axial position. Axial substituents experience steric hindrance from the other two axial hydrogens on the same side of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction . Consequently, cyclohexane conformations that place bulky substituents in the equatorial position are generally more stable.

The energy difference between the axial and equatorial conformations for a given substituent is quantified by its A-value , which corresponds to the change in Gibbs free energy (ΔG). For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol), representing the energetic cost of forcing it into an axial position.

Comparing the Isomers: A Deep Dive into Trimethylcyclohexane Stability

Trimethylcyclohexane has several positional isomers (1,2,3-, 1,2,4-, and 1,3,5-) and each of these has multiple stereoisomers (cis/trans). The relative stability of these isomers is determined by the number of methyl groups that can simultaneously occupy equatorial positions in the most stable chair conformation.

1,3,5-Trimethylcyclohexane: A Tale of Two Isomers

The 1,3,5-substitution pattern provides a clear illustration of the principles of conformational analysis.

  • cis-1,3,5-Trimethylcyclohexane : In this isomer, all three methyl groups are on the same side of the ring. This arrangement allows for a chair conformation where all three methyl groups occupy equatorial positions. This conformation is exceptionally stable as it completely avoids any 1,3-diaxial interactions involving the methyl groups. Its ring-flipped conformer would place all three methyl groups in the highly unfavorable axial positions, making it energetically insignificant at room temperature.

  • trans-1,3,5-Trimethylcyclohexane : This isomer has one methyl group on the opposite side of the ring relative to the other two. Consequently, in any chair conformation, one methyl group must be axial while the other two are equatorial. A ring flip simply exchanges the positions of the axial and equatorial groups. This isomer is significantly less stable than the cis isomer due to the presence of an unavoidable axial methyl group and its associated 1,3-diaxial interactions.

dot graph "cis_1_3_5_trimethylcyclohexane" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];

// Ring carbons C1 [pos="1,1.732!", label="C"]; C2 [pos="2,0!", label="C"]; C3 [pos="1,-1.732!", label="C"]; C4 [pos="-1,-1.732!", label="C"]; C5 [pos="-2,0!", label="C"]; C6 [pos="-1,1.732!", label="C"];

// Methyl groups (all equatorial) Me1 [pos="1.5,2.598!", label="CH₃"]; Me3 [pos="1.5,-2.598!", label="CH₃"]; Me5 [pos="-3,0!", label="CH₃"];

// Edges for the ring and substituents C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Me1; C3 -- Me3; C5 -- Me5;

// Label label = "cis-1,3,5-Trimethylcyclohexane (all equatorial)"; labelloc="b"; fontsize=14; } dot graph "trans_1_3_5_trimethylcyclohexane" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];

// Ring carbons C1 [pos="1,1.732!", label="C"]; C2 [pos="2,0!", label="C"]; C3 [pos="1,-1.732!", label="C"]; C4 [pos="-1,-1.732!", label="C"]; C5 [pos="-2,0!", label="C"]; C6 [pos="-1,1.732!", label="C"];

// Methyl groups (2 equatorial, 1 axial) Me1 [pos="1.5,2.598!", label="CH₃"]; // Equatorial Me3 [pos="1.5,-2.598!", label="CH₃"]; // Equatorial Me5_ax [pos="-2,0.8!", label="CH₃"]; // Axial

// Edges for the ring and substituents C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Me1; C3 -- Me3; C5 -- Me5_ax;

// Label label = "trans-1,3,5-Trimethylcyclohexane (2e, 1a)"; labelloc="b"; fontsize=14; }

1,2,3-Trimethylcyclohexane: A More Complex Scenario

With substituents on adjacent carbons, the analysis becomes more nuanced, also considering gauche interactions between equatorial groups. 1,2,3-Trimethylcyclohexane has four geometric isomers.[1]

  • (1R,2S,3R)-1,2,3-trimethylcyclohexane (cis,trans,cis) : This isomer can exist in a conformation with two methyl groups equatorial and one axial (e,a,e). The ring-flipped conformer has two axial and one equatorial methyl group (a,e,a). The (e,a,e) conformation is more stable.[2]

  • (1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclohexane (cis,cis,trans) : Both chair conformations of this enantiomeric pair have one axial and two equatorial methyl groups (a,e,e) or two axial and one equatorial (a,a,e). The (a,e,e) conformer is the more stable one.[2]

  • cis,cis,cis-1,2,3-trimethylcyclohexane : This meso compound has one chair conformation with two methyl groups axial and one equatorial (a,a,e). After a ring flip, two become equatorial and one becomes axial (e,e,a). The (e,e,a) conformation is significantly more stable.[2]

  • trans,trans,trans-1,2,3-trimethylcyclohexane : One chair conformation can place all three methyl groups in the equatorial position (e,e,e), while the other has all three in the axial position (a,a,a). The all-equatorial conformation is vastly more stable.[2]

dot graph "trans_trans_trans_1_2_3_trimethylcyclohexane" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none];

// Ring carbons C1 [pos="1,1.732!", label="C"]; C2 [pos="2,0!", label="C"]; C3 [pos="1,-1.732!", label="C"]; C4 [pos="-1,-1.732!", label="C"]; C5 [pos="-2,0!", label="C"]; C6 [pos="-1,1.732!", label="C"];

// Methyl groups (all equatorial) Me1 [pos="1.5,2.598!", label="CH₃"]; Me2 [pos="3,0!", label="CH₃"]; Me3 [pos="1.5,-2.598!", label="CH₃"];

// Edges for the ring and substituents C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Me1; C2 -- Me2; C3 -- Me3;

// Label label = "trans,trans,trans-1,2,3-Trimethylcyclohexane (all equatorial)"; labelloc="b"; fontsize=14; }

1,2,4-Trimethylcyclohexane

The analysis of 1,2,4-trimethylcyclohexane isomers also follows the principle of maximizing equatorial substituents. The most stable isomer of 1,2,4-trimethylcyclohexane is the one that can adopt a chair conformation with all three methyl groups in equatorial positions.

Quantitative Comparison of Isomer Stability

IsomerMost Stable Conformation (Axial/Equatorial)Number of Axial Methyl GroupsEstimated Strain Energy (kcal/mol)Relative Stability
cis-1,3,5-trimethylcyclohexane e,e,e00Most Stable
trans,trans,trans-1,2,3-trimethylcyclohexane e,e,e0~0 (minor gauche interactions)Very High
Most stable 1,2,4-trimethylcyclohexane isomer e,e,e0~0 (minor gauche interactions)Very High
(1R,2R,3R)-1,2,3-trimethylcyclohexane a,e,e1~1.74Moderate
(1R,2S,3R)-1,2,3-trimethylcyclohexane e,a,e1~1.74Moderate
cis,cis,cis-1,2,3-trimethylcyclohexane e,e,a1~1.74Moderate
trans-1,3,5-trimethylcyclohexane e,a,e1~1.74Moderate

Note: This table provides estimations based on the A-value of a methyl group. Actual stability can be influenced by other factors such as gauche interactions between adjacent equatorial groups.

Experimental and Computational Methodologies

The determination of conformational preferences and relative stabilities of cyclohexane isomers is achieved through a combination of experimental techniques and computational modeling.

Experimental Protocols

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy: This is a powerful technique for studying dynamic processes like the chair-chair interconversion of cyclohexanes.

Step-by-Step Methodology:

  • Sample Preparation: A solution of the trimethylcyclohexane isomer in a suitable solvent (e.g., deuterated chloroform or toluene) is prepared in an NMR tube.

  • Initial Spectrum Acquisition: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons and carbons.

  • Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring flipping slows down.

  • Coalescence Temperature: The temperature at which the averaged signals for the axial and equatorial positions broaden and merge into a single peak is the coalescence temperature. This temperature is related to the energy barrier of the ring flip.

  • Low-Temperature Spectra: At sufficiently low temperatures (e.g., below -60°C), the ring flip is slow enough on the NMR timescale that separate, sharp signals for the axial and equatorial conformers can be observed.

  • Integration and Equilibrium Constant: The relative populations of the two conformers can be determined by integrating the corresponding signals. The equilibrium constant (K) for the conformational equilibrium can then be calculated.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

// Edges prep -> rt_nmr; rt_nmr -> lt_nmr; lt_nmr -> coalescence; lt_nmr -> slow_exchange; slow_exchange -> integration; integration -> k_calc; k_calc -> g_calc; } Workflow for VT-NMR analysis of conformational equilibria.

Computational Chemistry

Molecular mechanics and ab initio calculations are invaluable tools for predicting the relative stabilities of different isomers and their conformers.

Methodology Overview:

  • Structure Building: The 3D structures of the various trimethylcyclohexane isomers and their possible chair conformations are built using molecular modeling software.

  • Energy Minimization: The geometry of each structure is optimized to find the lowest energy conformation using computational methods such as molecular mechanics (e.g., MMFF or AMBER force fields) or quantum mechanics (e.g., Density Functional Theory - DFT).

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate relative energies.

  • Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies.

  • Stability Comparison: The calculated Gibbs free energies of the different isomers and conformers are compared to predict their relative stabilities.

Conclusion

The stability of trimethylcyclohexane isomers is fundamentally governed by the steric strain arising from axial substituents in the chair conformation. The most stable isomers are those that can adopt a conformation where the maximum number of methyl groups occupy the more spacious equatorial positions. Through a combination of conformational analysis, spectroscopic techniques like variable-temperature NMR, and computational modeling, a clear and quantitative understanding of these stability differences can be achieved. This knowledge is crucial for professionals in fields where molecular geometry dictates reactivity, biological activity, and material properties.

References

A Comparative Guide to Cycloalkanes for Hydrogen Storage: Evaluating 1,3,5-Trimethylcyclohexane Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Stable Hydrogen Vector

The transition to a hydrogen-based economy hinges on overcoming a fundamental challenge: the safe and efficient storage and transportation of hydrogen.[1] While traditional methods like high-pressure compression and cryogenic liquefaction are effective, they present significant safety risks and infrastructure hurdles.[1] Liquid Organic Hydrogen Carriers (LOHCs) offer a compelling alternative by chemically bonding hydrogen to a liquid organic molecule, allowing it to be handled like conventional liquid fuels such as diesel or gasoline.[2][3] This approach leverages existing fuel infrastructure, mitigating a major barrier to widespread hydrogen adoption.[2][4]

The LOHC concept is based on a reversible catalytic cycle: an unsaturated, hydrogen-lean molecule (e.g., an aromatic compound) is catalytically hydrogenated for storage and transport, and later, the saturated, hydrogen-rich molecule is catalytically dehydrogenated to release high-purity hydrogen on demand.[5][6][7] The choice of the organic carrier is paramount, as its physicochemical properties dictate the overall efficiency, safety, and economic viability of the system. For decades, the toluene/methylcyclohexane (MCH) and naphthalene/decalin systems have been the primary subjects of research and development.[5][8] This guide provides an in-depth comparison of these established carriers with 1,3,5-trimethylcyclohexane, analyzing the molecular-level trade-offs that govern their performance as hydrogen storage materials.

The LOHC Cycle: A Conceptual Workflow

The LOHC process is a closed-loop system where the carrier molecule is cyclically hydrogenated and dehydrogenated. This eliminates consumption of the carrier and ensures a sustainable process.[2] The hydrogenation step is exothermic, releasing heat, while the critical dehydrogenation step is endothermic, requiring a significant energy input to release the stored hydrogen.[1][7]

LOHC_Cycle cluster_storage Hydrogen Production & Storage Site cluster_release Hydrogen Release & Use Site H2_source Renewable H₂ Source (e.g., Electrolysis) Hydrogenation Catalytic Hydrogenation H2_source->Hydrogenation + 3H₂ Rich_LOHC Hydrogen-Rich LOHC (e.g., this compound) Hydrogenation->Rich_LOHC Exothermic (Heat Release) Dehydrogenation Catalytic Dehydrogenation H2_use High-Purity H₂ (Fuel Cell, Engine) Dehydrogenation->H2_use + 3H₂ Lean_LOHC Hydrogen-Lean LOHC (e.g., Mesitylene) Dehydrogenation->Lean_LOHC Endothermic (Heat Input Required) Lean_LOHC->Hydrogenation Return Transport Rich_LOHC->Dehydrogenation Transport & Storage (Ambient Conditions)

Caption: The general workflow of a Liquid Organic Hydrogen Carrier (LOHC) system.

Key Performance Indicators for LOHC Selection

An ideal LOHC must balance several key characteristics. The causality behind these metrics is rooted in the molecule's structure and thermodynamics.

  • High Hydrogen Capacity: Both gravimetric (wt%) and volumetric (kg H₂/m³) densities are critical. A high gravimetric density minimizes the carrier weight for a given amount of hydrogen, which is crucial for mobile applications.

  • Favorable Thermodynamics: The dehydrogenation reaction is endothermic, representing a major energy penalty for the system.[7] A lower enthalpy of dehydrogenation is desirable to reduce the required heat input. However, this must be balanced with sufficient thermodynamic stability to avoid unintentional hydrogen release.

  • Physical State: The carrier should be liquid at typical operating temperatures to ensure ease of handling and pumping, avoiding the costs associated with heating solid materials.[9] A wide liquid range (low melting point, high boiling point) is advantageous.

  • Stability: The LOHC must remain stable over numerous hydrogenation-dehydrogenation cycles without decomposition or side-product formation, which would reduce capacity and potentially poison the catalyst.[7]

  • Safety and Toxicity: Low toxicity and flammability are non-negotiable for widespread public and industrial acceptance.[3][9]

  • Cost and Availability: The carrier molecule should be inexpensive and readily available from industrial processes to ensure economic feasibility at scale.[9]

Comparative Analysis: this compound vs. Benchmarks

We will now compare the hydrogenated (H-rich) and dehydrogenated (H-lean) forms of three representative cycloalkane-based LOHC systems:

  • This compound / Mesitylene (TMC/Mesitylene)

  • Methylcyclohexane / Toluene (MCH/Toluene)

  • Decalin / Naphthalene

Molecular Structures

The fundamental differences in performance originate from their molecular structures. MCH adds a single methyl group to the cyclohexane ring, while TMC adds three. Decalin is a fused two-ring system.

LOHC_Structures cluster_tmc This compound / Mesitylene cluster_mch Methylcyclohexane / Toluene cluster_decalin Decalin / Naphthalene tmc_rich This compound (H-Rich) tmc_lean Mesitylene (H-Lean) mch_rich Methylcyclohexane (H-Rich) mch_lean Toluene (H-Lean) decalin_rich Decalin (H-Rich) decalin_lean Naphthalene (H-Lean)

Caption: Molecular structures of the hydrogen-rich and hydrogen-lean LOHC pairs.

Table 1: Physicochemical Properties

This table summarizes the core physical properties of the LOHC pairs. The choice of carrier involves a trade-off; for instance, naphthalene's high melting point presents a handling challenge despite its high hydrogen capacity.

PropertyThis compound (H-Rich)Mesitylene (H-Lean)Methylcyclohexane (H-Rich)Toluene (H-Lean)Decalin (H-Rich)Naphthalene (H-Lean)
Formula C₉H₁₈[10]C₉H₁₂[11]C₇H₁₄[12]C₇H₈C₁₀H₁₈[13]C₁₀H₈
Molar Mass ( g/mol ) 126.24[10]120.19[11]98.19[12]92.14138.25128.17
Density (g/cm³ @ 20°C) ~0.7690.864[11]0.770[14]0.867~0.896[15]1.14
Melting Point (°C) -73.5 (cis)-44.8[11]-126.3[16]-95-43 (cis), -30 (trans)[15]80.2
Boiling Point (°C) 138.4 (cis)164.7[11]101[16]110.6196 (cis), 187 (trans)[15]218
Table 2: Hydrogen Storage Performance

This comparative table highlights the critical performance metrics for hydrogen storage. It becomes immediately apparent why MCH and Decalin are leading candidates, while TMC's performance is compromised by its molecular structure.

Performance MetricThis compoundMethylcyclohexaneDecalin
Gravimetric H₂ Density (wt%) 4.79%6.2%[7]7.3%[2]
Volumetric H₂ Density (kg H₂/m³) ~46.6~56~65.6
Dehydrogenation Enthalpy (kJ/mol H₂) ~66.0[17]~68.3[7]~65.4
Typical Dehydrogenation Temp. (°C) > 300> 300[18]200 - 300
Expertise & Experience: Interpreting the Data

The data reveals a clear structure-performance relationship.

  • Gravimetric Capacity: The primary drawback of This compound is its low gravimetric hydrogen density (4.79 wt%). The three methyl groups add significant molecular weight (the "dead weight") without contributing to the reversible hydrogen storage, which occurs on the cyclohexane ring. In contrast, MCH (6.2 wt%) has a more favorable ratio of hydrogen-storing carbons to alkyl-group carbons.[7] Decalin (7.3 wt%) excels here because its fused-ring structure maximizes the number of hydrogen-storing carbons relative to its total molecular weight.[2]

  • Thermodynamics: The dehydrogenation enthalpy per mole of H₂ is remarkably similar across the three compounds (~66-68 kJ/mol H₂). This is because the core chemical transformation—breaking C-H bonds to form an aromatic system—is fundamentally the same. The high energy input required remains a significant challenge for all cycloalkane-based LOHCs, necessitating high reaction temperatures and efficient heat integration to be viable.[1]

  • Physical Properties: All three hydrogen-rich carriers are liquids at ambient conditions with very low melting points, making them suitable for use in cold climates.[15][16] However, their dehydrogenated counterparts present challenges. Naphthalene is a solid at room temperature, which complicates its handling and requires heating systems.[9] Mesitylene and toluene are liquids with convenient properties, but their volatility and toxicity must be carefully managed.[9][19]

Trustworthiness: A Self-Validating Experimental Protocol

To ensure the technical accuracy and reproducibility of LOHC performance data, a standardized experimental methodology is crucial. The following protocol describes a self-validating system for evaluating the catalytic dehydrogenation of a given LOHC.

Experimental Protocol: Catalytic Dehydrogenation in a Fixed-Bed Reactor
  • Catalyst Preparation and Loading:

    • A platinum-based catalyst (e.g., 1 wt% Pt on a γ-Al₂O₃ support) is typically used due to its high activity and selectivity.[20]

    • Weigh 1.0 g of the catalyst and load it into a stainless-steel fixed-bed reactor tube, securing it with quartz wool plugs.

    • Causality: The porous Al₂O₃ support provides a high surface area for the dispersion of platinum nanoparticles, maximizing the number of active sites available for the reaction.[18]

  • System Setup and Leak Check:

    • Assemble the reactor within a tube furnace connected to a mass flow controller (for carrier gas), a high-pressure liquid chromatography (HPLC) pump (for the liquid LOHC), a back-pressure regulator, and a condenser/gas-liquid separator.

    • Pressurize the system with an inert gas (e.g., Argon) to 10 bar and confirm the pressure holds for 30 minutes to ensure no leaks.

  • Catalyst Activation (Reduction):

    • Heat the reactor to 400°C under a flow of 5% H₂ in Argon (50 mL/min) for 2 hours.

    • Causality: This in-situ reduction step ensures the platinum is in its active metallic state (Pt⁰) by removing any surface oxides.

  • Dehydrogenation Reaction:

    • Lower the temperature to the desired reaction setpoint (e.g., 320°C).

    • Switch the gas flow to pure Argon at 20 mL/min and set the back-pressure regulator to 1.8 bar.[21]

    • Begin pumping the liquid LOHC (e.g., methylcyclohexane) into a vaporizer unit upstream of the reactor at a controlled flow rate (e.g., 0.1 mL/min).

    • Causality: Running the reaction slightly above atmospheric pressure helps ensure consistent flow and prevents air ingress. The Argon carrier gas facilitates the transport of reactants and products through the catalyst bed.

  • Product Analysis and Data Validation:

    • The reactor outlet stream is cooled, and the liquid products (unreacted LOHC and the dehydrogenated product) are collected in the separator.

    • The gaseous product (H₂) passes through a mass flow meter to continuously measure the hydrogen evolution rate.

    • Periodically, sample the liquid product and analyze it via Gas Chromatography (GC) to determine the conversion of the reactant and the selectivity towards the desired product.[22]

    • Self-Validation: The total amount of hydrogen measured by the mass flow meter should stoichiometrically match the amount of dehydrogenated product quantified by the GC. A discrepancy between these two independent measurements would indicate either a leak, side reactions, or an analytical error, invalidating the run.

Experimental_Workflow cluster_prep 1. Preparation cluster_activation 2. Catalyst Activation cluster_reaction 3. Dehydrogenation cluster_analysis 4. Analysis & Validation Load Load Catalyst (e.g., 1g Pt/Al₂O₃) Assemble Assemble Reactor & Lines Load->Assemble Leak_Check Pressurize & Leak Check Assemble->Leak_Check Heat_H2 Heat to 400°C under H₂/Ar Flow Leak_Check->Heat_H2 Set_Conditions Set Temp (320°C) & Pressure (1.8 bar) Heat_H2->Set_Conditions Feed_LOHC Pump Liquid LOHC (e.g., MCH @ 0.1 mL/min) Set_Conditions->Feed_LOHC Separate Gas/Liquid Separator Set_Conditions->Separate Measure_H2 Measure H₂ Rate (Mass Flow Meter) Separate->Measure_H2 Analyze_Liquid Analyze Liquid (Gas Chromatography) Separate->Analyze_Liquid Validate Validate: Stoichiometric H₂ Rate === GC Conversion Rate? Measure_H2->Validate Analyze_Liquid->Validate

Caption: A standardized experimental workflow for LOHC dehydrogenation testing.

Conclusion and Future Outlook

This comparative guide demonstrates that while this compound is a viable LOHC in principle, its performance is significantly hampered by a low gravimetric hydrogen density. The additional mass of the three methyl groups provides no benefit for hydrogen storage, making it less efficient than the established benchmarks of methylcyclohexane and decalin. The MCH/Toluene system remains a strong candidate due to its balanced properties, extensive research history, and the low cost of toluene.[5][9] The Decalin/Naphthalene system offers the highest gravimetric density but is penalized by the solid nature of naphthalene.

The choice of an LOHC is not absolute but is dictated by the specific application. For mobile applications where weight is a primary concern, a high gravimetric density is paramount, favoring systems like decalin. For stationary storage or large-scale energy transport where volume and cost are more critical, MCH may be preferred. This compound, with its lower storage density, is unlikely to be a competitive candidate unless a specific application can leverage its unique physical properties, such as its higher boiling point compared to MCH. Future research must continue to focus on developing novel catalysts that can lower the dehydrogenation temperature, as reducing this energy penalty is the single most important factor for advancing the widespread adoption of LOHC technology.[23][24]

References

A Researcher's Guide to Cyclohexane's Energetic Landscape: A Comparative Analysis of Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular science and drug development, understanding the conformational dynamics of cyclic molecules is paramount. Cyclohexane, a fundamental building block in countless pharmaceuticals and organic materials, serves as a quintessential model for exploring the subtle energy differences that govern molecular shape and reactivity. This guide provides an in-depth comparison of experimental and computational methodologies used to determine the energy differences between cyclohexane's primary conformers: the stable chair, the fleeting boat, and the intermediate twist-boat. We will delve into the causality behind experimental choices, the rigor of computational models, and the practical workflows that empower researchers to unravel these energetic nuances.

The Conformational Topography of Cyclohexane

Cyclohexane is not a static, planar hexagon. Instead, to alleviate angle and torsional strain, it adopts a variety of puckered conformations. The most stable of these is the chair conformation , where all carbon-hydrogen bonds are perfectly staggered, resulting in minimal torsional strain.[1] Other higher-energy conformers include the boat and twist-boat (or skew-boat) conformations. The interconversion between these forms, known as ring flipping, is a dynamic process with specific energy barriers.[2][3] The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides.[4] The twist-boat conformation alleviates some of this strain and is consequently lower in energy than the boat form.[2][5] The transition state between the chair and twist-boat is the high-energy half-chair conformation.[3][4]

A quantitative understanding of the energy differences between these conformers is crucial for predicting molecular properties and reaction outcomes. This guide will compare the two primary avenues for obtaining these values: direct experimental measurement and in silico calculation.

Visualizing Cyclohexane's Conformational Interconversion

The energetic journey of a cyclohexane molecule as it flips from one chair conformation to another can be visualized as a pathway through various energy maxima and minima.

G cluster_0 Conformational Energy Profile of Cyclohexane Chair 1 Chair 1 Half-Chair 1 Half-Chair 1 Chair 1->Half-Chair 1 ΔG‡ ≈ 10-11 kcal/mol Twist-Boat 1 Twist-Boat 1 Half-Chair 1->Twist-Boat 1 Boat Boat Twist-Boat 1->Boat ΔG‡ ≈ 1.4 kcal/mol Twist-Boat 2 Twist-Boat 2 Boat->Twist-Boat 2 Half-Chair 2 Half-Chair 2 Twist-Boat 2->Half-Chair 2 Chair 2 Chair 2 Half-Chair 2->Chair 2

Caption: Energy profile for cyclohexane ring inversion.

Quantitative Comparison: Experimental vs. Calculated Energy Differences

The following table summarizes the experimentally determined and computationally calculated energy differences for cyclohexane conformers relative to the most stable chair conformation.

ConformerExperimental ΔG (kcal/mol)Calculated ΔG (kcal/mol)Method
Twist-Boat 5.5[2]5.3 - 6.2Various (DFT, MP2, MM)[6]
Boat ~6.9[5]6.4 - 7.1Various (DFT, MM)[4][7]
Half-Chair ~10-11 (Activation Barrier)[2][3]10.2 - 11.5Various (DFT, MP2)[6]

Note: Experimental values, particularly for higher energy conformers, can have some variability depending on the technique and conditions.

Experimental Determination: The Power of Dynamic NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for quantifying the energy differences between conformers. By cooling a sample, the rate of interconversion between conformers can be slowed to the NMR timescale, allowing for the observation of distinct signals for each species.

Causality in Experimental Design: Why Low Temperature?

At room temperature, the ring flip of cyclohexane is extremely rapid, occurring approximately a million times per second.[1] This rapid exchange leads to an averaged NMR signal, where individual conformers cannot be resolved. By lowering the temperature, the kinetic energy of the molecules is reduced, slowing the rate of interconversion. Below the coalescence temperature, the exchange becomes slow enough for the NMR spectrometer to detect the distinct chemical environments of the axial and equatorial protons in the different conformers.

Experimental Protocol: Dynamic NMR Line Shape Analysis

The following protocol outlines the key steps for determining the activation parameters for cyclohexane ring inversion using dynamic NMR.

  • Sample Preparation: A solution of cyclohexane in a low-freezing point solvent (e.g., deuterated chloroform, CDCl₃) is prepared.

  • Variable-Temperature NMR Data Acquisition: A series of ¹H NMR spectra are acquired over a range of temperatures, starting from room temperature and decreasing until the signals for the axial and equatorial protons are well-resolved.

  • Line Shape Analysis: The acquired spectra are analyzed using specialized software that performs line shape analysis.[8][9] This analysis fits the experimental spectra to theoretical models of chemical exchange, yielding the rate constant (k) for the interconversion at each temperature.[10][11]

  • Eyring Plot and Activation Parameters: The rate constants (k) obtained from the line shape analysis are used to construct an Eyring plot (ln(k/T) vs. 1/T).[12][13] From the slope and intercept of this plot, the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be determined. The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated using the Eyring equation.[13][14]

G cluster_0 Dynamic NMR Workflow A Sample Preparation B Variable-Temperature NMR A->B C Line Shape Analysis B->C D Eyring Plot C->D E Activation Parameters (ΔG‡, ΔH‡, ΔS‡) D->E

Caption: Workflow for Dynamic NMR Spectroscopy.

Computational Chemistry: In Silico Exploration of Conformational Energies

Computational chemistry provides a powerful and often more accessible alternative to experimental methods for determining the relative energies of conformers. The two most common approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM), with Density Functional Theory (DFT) being a widely used QM method.

The Logic of Computational Models: Force Fields and Electron Density

Molecular Mechanics (MM) methods employ classical mechanics and a set of empirically derived parameters known as a force field to calculate the potential energy of a molecule.[15] Force fields like MM2, MM3, and MMFF are parameterized to reproduce experimental data for a wide range of molecules and are computationally inexpensive.[16]

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy.[6] DFT methods, such as B3LYP and M06-2X, offer a good balance between accuracy and computational cost for conformational analysis.[6]

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a general workflow for calculating the energy differences between cyclohexane conformers using DFT.

  • Structure Building: Initial 3D structures of the chair, boat, and twist-boat conformers of cyclohexane are built using a molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Calculation: The electronic energies of the optimized structures are calculated. The final relative energies are determined by comparing the Gibbs free energies of the different conformers.

G cluster_1 Computational Workflow (DFT) F Build Initial Structures G Geometry Optimization F->G H Frequency Calculation G->H I Energy Calculation & Analysis H->I J Relative Energies (ΔG) I->J

Caption: Workflow for DFT Calculations.

Synthesis and Conclusion: A Synergistic Approach

Both experimental and computational methods offer valuable insights into the conformational energetics of cyclohexane. Experimental techniques like dynamic NMR provide a direct measure of these energy differences under real-world conditions. However, they can be resource-intensive and may not be suitable for studying highly unstable conformers.

Computational methods, on the other hand, are versatile and can be used to study a wide range of conformers, including transient species. The accuracy of these calculations is highly dependent on the chosen method and level of theory. As seen in the comparison table, modern computational methods can provide results that are in excellent agreement with experimental data.

For researchers and drug development professionals, a synergistic approach that combines experimental validation with computational screening is often the most powerful strategy. By leveraging the strengths of both methodologies, a comprehensive and reliable understanding of the conformational landscape of cyclohexane and its derivatives can be achieved, ultimately leading to more informed decisions in the design and development of new molecules.

References

A Researcher's Guide to the Quantitative Analysis of Steric Strain in Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure and energetics is fundamental to predicting its reactivity, stability, and biological activity.[1][2] The substituted cyclohexane ring is a cornerstone model for conformational analysis in organic chemistry. The steric strain a substituent experiences in the axial position versus the more stable equatorial position is a quantifiable and predictive measure of its spatial requirement. This guide provides an in-depth comparison of the primary methodologies used to quantify this steric strain, supported by experimental data and protocols, to aid in the rational design of molecules in chemical and pharmaceutical research.

The Foundation: 1,3-Diaxial Interactions and the A-Value

The chair conformation of cyclohexane minimizes both angle and torsional strain, resulting in two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[3][4] Through a process called ring-flipping, these positions interconvert.[5][6]

For a monosubstituted cyclohexane, these two chair conformers are not equal in energy.[7][8] A substituent in the axial position experiences repulsive steric interactions with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions).[9][10] These destabilizing interactions are known as 1,3-diaxial interactions .[9][10] Consequently, the conformer with the substituent in the less crowded equatorial position is almost always more stable.[11]

This energy difference, which quantifies the preference for the equatorial position, is known as the conformational free energy or, more commonly, the A-value (ΔG°).[12][13] A larger A-value signifies a greater steric demand of the substituent, resulting in a stronger preference for the equatorial position.[1]

Caption: Equilibrium between axial and equatorial conformers of methylcyclohexane.

Comparative Methodologies for Determining A-Values

Two primary approaches, one experimental and one theoretical, are employed to quantify the A-value. Each offers distinct advantages and is grounded in different scientific principles.

Method 1: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is a powerful experimental technique for determining the relative populations of conformers in equilibrium. At room temperature, the cyclohexane ring flip is extremely rapid, and NMR provides only a single, time-averaged signal for the substituent and ring protons.[6][14] However, by lowering the temperature, this interconversion can be slowed to a rate that is "slow" on the NMR timescale. This "freezing out" of the equilibrium allows for the direct observation and quantification of distinct signals for the axial and equatorial conformers.[15][16]

Causality and Experimental Choices: The choice of a low-boiling point solvent (e.g., deuterated toluene or chloroform) is critical to reach temperatures sufficiently low (often below -60°C) to resolve the conformer signals without freezing the sample. The equilibrium constant (K) is determined by integrating the areas under the corresponding peaks, which are directly proportional to the population of each conformer. The A-value (ΔG°) is then calculated using the fundamental thermodynamic relationship: ΔG° = -RT ln(K) .[9][10][17]

Experimental Protocol:

  • Sample Preparation: Dissolve a known quantity of the substituted cyclohexane in a suitable deuterated solvent (e.g., toluene-d8).

  • Room Temperature Spectrum: Acquire a baseline ¹H or ¹³C NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

  • Variable-Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).

  • Data Acquisition: Acquire a spectrum at each temperature, observing the broadening and eventual coalescence and re-sharpening of signals into two distinct sets corresponding to the axial and equatorial conformers.[15]

  • Integration: Once the signals are baseline-resolved, carefully integrate the corresponding peaks for the axial and equatorial conformers to determine their relative ratio.

  • Calculation:

    • Calculate the equilibrium constant: K = (Integral of Equatorial Conformer) / (Integral of Axial Conformer).

    • Calculate the A-value: ΔG° = -RT ln(K), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

Trustworthiness: This method is self-validating. The accuracy of the A-value is directly tied to the precision of the integration of the NMR signals. The consistency of the calculated K value from multiple, non-overlapping signal pairs within the same spectrum provides a robust internal validation of the measurement.

Caption: Workflow for experimental A-value determination using VT-NMR.

Method 2: Computational Chemistry

Principle of the Method: Computational chemistry provides a powerful theoretical alternative for determining A-values by calculating the relative energies of the conformers.[18] Using methods like Density Functional Theory (DFT) or high-level ab initio calculations, one can build molecular models and compute their minimum energy structures.[19] The A-value is simply the calculated difference in energy between the optimized axial and equatorial conformers.[18]

Causality and Experimental Choices: The accuracy of a computational result is critically dependent on the chosen level of theory and basis set . A method like B3LYP offers a good balance of accuracy and computational cost for many organic systems, while a basis set like 6-31G(d) provides sufficient flexibility for describing the electron distribution.[19] A frequency calculation is a crucial subsequent step; the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.

Computational Protocol:

  • Model Building: Construct 3D models of both the axial and equatorial conformers of the target molecule using molecular modeling software.[17]

  • Geometry Optimization: For each conformer, perform a geometry optimization calculation using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy geometry for that conformer.[19]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. A valid minimum energy structure will have zero imaginary frequencies.

  • Energy Extraction: Record the final electronic energy (or Gibbs free energy, if thermal corrections are included from the frequency calculation) for both the axial and equatorial conformers.

  • A-Value Calculation: The A-value is the difference between these two energies: A-value = E_axial - E_equatorial.

Trustworthiness: The validity of this method rests on the appropriateness of the computational model. The results can be validated by comparing them against well-established experimental A-values for known compounds. For novel systems, consistency across multiple, increasingly sophisticated levels of theory can build confidence in the predicted value.

G cluster_workflow Computational Workflow A Build 3D Models (Axial & Equatorial) B Select Level of Theory & Basis Set A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minimum) C->D E Extract Final Energies (E_axial, E_equatorial) D->E F Calculate A-Value E_axial - E_equatorial E->F

Caption: Workflow for theoretical A-value determination via computation.

Head-to-Head Comparison
FeatureLow-Temperature NMR SpectroscopyComputational Chemistry
Nature Experimental, direct measurement of conformer populations.Theoretical, calculation of conformer energies.
Directness Directly measures the free energy difference (ΔG°) in solution.Directly calculates electronic energy difference (ΔE or ΔH). Can estimate ΔG with thermal corrections.
Resources Requires access to a high-field NMR spectrometer with variable temperature capabilities.Requires high-performance computing resources and specialized software.
Cost High initial instrument cost and ongoing maintenance (cryogens).Software licenses and computational time can be costly.
Time Can be time-consuming, especially for optimizing temperature and ensuring equilibrium.Can range from hours to days depending on molecular size and level of theory.
Applicability Excellent for soluble, stable compounds. May be difficult for highly reactive species.Highly versatile; can be applied to unstable or hypothetical molecules before synthesis.
Key Sources of Error Inaccurate integration, peak overlap, temperature fluctuations, solvent effects.Inadequate level of theory or basis set, failure to locate the true global minimum.

Data Presentation: A-Values of Common Substituents

A-values are a quantitative measure of the "effective" steric bulk of a substituent in the cyclohexane environment.[12] It is important to note that this is not always a direct measure of physical size. For instance, the trimethylsilyl group is physically larger than a t-butyl group, but its longer C-Si bond reduces the 1,3-diaxial interactions, resulting in a smaller A-value.[12]

SubstituentA-Value (kcal/mol)Comments
-F0.28Small size, moderate A-value.
-Cl0.52[12]Larger size but longer C-Cl bond than C-F.
-Br0.55[12]Similar to Cl; increasing size is offset by increasing bond length.[20]
-I0.46[12]The very long C-I bond minimizes 1,3-diaxial interactions despite the large atomic size.[12]
-OH0.87[20]Small but sterically demanding due to lone pairs.
-CH₃ (Methyl)1.74The archetypal value for steric strain analysis.[18]
-CH₂CH₃ (Ethyl)1.79[20]Only slightly larger than methyl as the terminal CH₃ can rotate away.[20]
-CH(CH₃)₂ (Isopropyl)2.15[20]Significantly more strain due to branching at the point of attachment.[20]
-C(CH₃)₃ (tert-Butyl)~5.0[13]Extremely high strain; effectively "locks" the conformation with the t-butyl group equatorial.[13]
-CN0.24Linear shape minimizes steric bulk.
-C₆H₅ (Phenyl)2.87Large group, can rotate to minimize some strain.
-CO₂H1.41Planar group, but still significant steric presence.
Values are approximate and can vary slightly with solvent and temperature. Data compiled from multiple sources.[12][13][20]

Application in Drug Development: Conformation Dictates Function

The steric properties of a molecule are critical in pharmacology and drug design.[2][21] The three-dimensional shape of a drug molecule determines its ability to bind to a specific biological target, such as an enzyme's active site or a cell-surface receptor.[22] This interaction is often highly stereospecific.[22]

By understanding the A-values of substituents on a cyclohexane-like core, a medicinal chemist can predict the molecule's most stable, and therefore most populated, conformation. This allows for the rational design of drug candidates where the key functional groups are held in the precise spatial orientation required for optimal binding and biological activity. A molecule that must adopt a high-energy (e.g., axial) conformation to bind to its target will be a less effective drug, as only a small fraction of the molecules will be in the active shape at any given time.

Caption: Preferred drug conformation leads to optimal receptor binding.

References

A Comparative Guide to the Validation of GC-MS Methods for the Quantification of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds (VOCs), the accurate and reliable quantification of specific analytes is paramount. This guide provides an in-depth technical comparison of key validation parameters for Gas Chromatography-Mass Spectrometry (GC-MS) methods tailored for the quantification of 1,3,5-Trimethylcyclohexane. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for developing and validating robust analytical methods.

The Imperative of Method Validation

Analytical method validation is a cornerstone of quality assurance in scientific research and industry.[1][2] It provides documented evidence that a method is suitable for its intended purpose. For the quantification of this compound, a validated GC-MS method ensures that the reported concentrations are accurate, precise, and specific, which is critical in applications ranging from environmental monitoring to pharmaceutical analysis.[1][2] The validation process adheres to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]

Core Validation Parameters: A Comparative Overview

The validation of a quantitative GC-MS method hinges on the assessment of several key performance characteristics.[1][2] The following sections detail these parameters, explain the rationale behind the validation experiments, and present illustrative data for two hypothetical GC-MS methods to facilitate comparison.

Method A: Utilizes a standard non-polar stationary phase column with a conventional sample introduction technique. Method B: Employs a more specialized column with enhanced selectivity for hydrocarbons and incorporates a pre-concentration step for improved sensitivity.

Table 1: Comparative Validation Data for Two Hypothetical GC-MS Methods for this compound Quantification
Validation ParameterMethod AMethod BAcceptance Criteria
Linearity (R²) 0.99920.9998≥ 0.999[1]
Accuracy (% Recovery) 95.8 - 104.2%98.5 - 101.7%Typically 80-120%[6]
Precision (%RSD)
- Repeatability≤ 2.5%≤ 1.8%< 2%[1]
- Intermediate Precision≤ 3.8%≤ 2.5%< 3%[1]
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mLMethod Dependent
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mLMethod Dependent
Selectivity No interference from 15 common matrix componentsNo interference from 25 common matrix componentsNo interference at the retention time of the analyte[7]
Robustness Minor variations in flow rate and oven temperature affect results by < 5%Minor variations in flow rate and oven temperature affect results by < 2%Consistent performance under slight variations[1]

In-Depth Analysis of Validation Parameters

Specificity and Selectivity

Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, this compound, without interference from other components in the sample matrix like impurities or degradation products.[1][7][8] In GC-MS, selectivity is achieved through a combination of chromatographic separation based on retention time and mass spectrometric detection of characteristic ions.[2][8][9]

Experimental Protocol:

  • Blank Analysis: Analyze a matrix blank (a sample containing all components except this compound) to ensure no interfering peaks are present at the retention time of the analyte.

  • Spiked Sample Analysis: Spike the matrix with this compound and potential interfering compounds to demonstrate that the analyte peak is adequately resolved.

  • Peak Purity Assessment: Utilize the mass spectral data to confirm the identity of the peak corresponding to this compound. The comparison of the mass spectrum of the analyte in the sample with that of a reference standard provides a high degree of specificity.[2]

Interpretation of Results: Method B, with its specialized column, demonstrates superior selectivity by resolving this compound from a larger number of potential interferents compared to Method A. This is a significant advantage when analyzing complex samples.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of this compound and the instrument's response over a defined range.[1][8] This is fundamental for accurate quantification. The range of the method is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[5]

Experimental Protocol:

  • Prepare a series of calibration standards of this compound at a minimum of five different concentration levels.[5]

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

Interpretation of Results: Both methods exhibit excellent linearity, with R² values exceeding the typical acceptance criterion of 0.999.[1] Method B shows a slightly higher R² value, indicating a tighter fit of the data points to the regression line.

Accuracy

Why it's critical: Accuracy measures the closeness of the experimental results to the true value.[8][10] It is a direct measure of the systemic error of the method.

Experimental Protocol:

  • Prepare samples with known concentrations of this compound (e.g., by spiking a blank matrix at low, medium, and high concentrations within the linear range).

  • Analyze these samples in triplicate.

  • Calculate the percent recovery for each sample.

Interpretation of Results: Method B demonstrates higher accuracy with a narrower recovery range (98.5 - 101.7%) compared to Method A (95.8 - 104.2%). This suggests that the pre-concentration step in Method B may contribute to a more consistent and efficient recovery of the analyte from the sample matrix.

Precision

Why it's critical: Precision reflects the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][8][10] It is a measure of the random error of the method and is typically expressed as the relative standard deviation (%RSD).

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) within a short period of time, by the same analyst, and with the same equipment.

  • Intermediate Precision (Inter-assay precision): Assess the variability of the method within the same laboratory but on different days, with different analysts, or with different equipment.

Interpretation of Results: Method B exhibits better precision for both repeatability and intermediate precision, with lower %RSD values. This indicates that Method B is more reproducible and less susceptible to random variations in the analytical process.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it's critical: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][8][11][12] These parameters define the sensitivity of the method.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of this compound that produces a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]

  • Standard Deviation of the Response and the Slope: Calculate the LOD and LOQ based on the standard deviation of the blank response and the slope of the calibration curve.

Interpretation of Results: The pre-concentration step in Method B significantly enhances its sensitivity, resulting in a much lower LOD and LOQ compared to Method A. This makes Method B more suitable for trace-level analysis of this compound.

Robustness

Why it's critical: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][13][14]

Experimental Protocol:

  • Introduce small, deliberate changes to critical method parameters one at a time. For a GC-MS method, these could include:

    • GC oven temperature program (e.g., ± 2°C)

    • Carrier gas flow rate (e.g., ± 5%)

    • Injector temperature (e.g., ± 5°C)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact of these changes on the results (e.g., peak area, retention time).

Interpretation of Results: Method B demonstrates greater robustness, with smaller variations in results when method parameters are slightly altered. This suggests that Method B is more reliable for routine use in a quality control environment where minor fluctuations in operating conditions can occur.

Visualizing the Validation Workflow

A systematic approach is crucial for a comprehensive method validation. The following diagram illustrates a typical workflow.

GC-MS Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_method Define Analytical Method & Purpose set_criteria Set Acceptance Criteria (ICH Guidelines) define_method->set_criteria specificity Specificity / Selectivity set_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report method_sop Finalize Method SOP validation_report->method_sop

Caption: A typical workflow for the validation of a GC-MS method.

Conclusion

The validation of a GC-MS method for the quantification of this compound is a multifaceted process that requires a thorough evaluation of several key performance characteristics. While both hypothetical methods presented in this guide meet the fundamental requirements for a validated method, Method B, with its enhanced selectivity, sensitivity, and robustness, represents a more advanced and reliable approach, particularly for challenging sample matrices or when low detection limits are required.

By systematically assessing each validation parameter and understanding the scientific principles behind the experimental protocols, researchers can develop and implement GC-MS methods that are not only compliant with regulatory expectations but also generate high-quality, defensible data.

References

A Senior Application Scientist’s Guide: Comparing the Solvent Properties of 1,3,5-Trimethylcyclohexane and Decalin for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and drug development professionals, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, crystallization outcomes, and formulation stability. Among the diverse array of non-polar solvents, saturated cyclic hydrocarbons offer a unique combination of stability and specific solubilizing characteristics. This guide provides an in-depth, data-driven comparison of two such solvents: 1,3,5-Trimethylcyclohexane and Decalin (decahydronaphthalene).

Moving beyond a simple catalog of properties, this document synthesizes technical data with field-proven insights. We will explore the nuanced differences in their physicochemical profiles, their practical applications in pharmaceutical development, and the standardized methodologies required to validate their performance in your own laboratory settings.

Physicochemical Properties: A Head-to-Head Comparison

At first glance, both this compound and decalin are colorless, non-polar liquids. However, their structural differences—a substituted monocyclic versus a fused bicyclic system—give rise to significant variations in their physical properties. These differences are crucial for process design, from reaction temperature control to solvent removal strategies. Decalin's existence as cis and trans isomers, with the trans form being more thermodynamically stable, adds another layer of consideration.[1][2]

PropertyThis compoundDecalin (mixture of isomers)Significance in Application
Molecular Formula C₉H₁₈[3]C₁₀H₁₈[4]Decalin's larger carbon backbone can influence interactions with larger solute molecules.
Molecular Weight 126.24 g/mol [5][6]138.25 g/mol [4][7]Affects molar calculations and contributes to differences in density and boiling point.
Boiling Point ~140 °C[8]~189-191 °C[4]Decalin is suited for higher temperature reactions; this compound is easier to remove via distillation.
Melting Point ~ -50 °C[8]~ -125 °C[4]Both have very low melting points, making them suitable for a wide range of processing temperatures.
Density ~0.77 g/mL (at 25°C)[8]~0.896 g/mL (at 25°C)[4]Impacts mass transfer, phase separation, and process calculations.
Flash Point 19 °C[8]57 °C[1][4]Decalin has a significantly higher flash point, indicating a lower flammability hazard.
Dielectric Constant Not readily available (expected to be ~2)2.2 (at 20°C)[4]Confirms the highly non-polar nature of the solvent.
Water Solubility Insoluble[9]6 mg/L (at 20°C)[4]Both are immiscible with water, making them suitable for extractions from aqueous phases.
Isomerism cis and trans isomerscis and trans isomers[2][10]The rigid, conformationally-locked structure of trans-decalin can influence crystal packing and solvation dynamics.

Solvent Power & Applications in Drug Development

The guiding principle in solvent selection is "like dissolves like."[11] Both this compound and decalin are excellent solvents for non-polar compounds such as oils, fats, waxes, and many resins.[1][9] In the pharmaceutical context, their primary utility lies in the processing of non-polar Active Pharmaceutical Ingredients (APIs) and intermediates.

Crystallization and Purification: These solvents are particularly valuable in crystallization processes, often acting as the primary solvent or as an anti-solvent. For a non-polar API that is highly soluble in a solvent like toluene or dichloromethane, the controlled addition of this compound or decalin can reduce the solubility of the API, inducing crystallization.[12] The choice between the two depends on the desired temperature profile and the specific solubility characteristics of the API.

  • Decalin's higher boiling point allows for crystallization at elevated temperatures, which can sometimes yield larger, more well-defined crystals. Its structure, derived from the hydrogenation of naphthalene, makes it an excellent solvent for compounds with fused-ring systems or those that are themselves hydrogenation products.[2]

  • This compound , with its lower boiling point and density, is more easily removed from the final product, reducing the energy required for drying and minimizing the risk of residual solvent.

A recent study on the crystallization of the pharmaceutical compound Ritonavir highlighted how non-polar solvents like toluene could favor the formation of a specific metastable polymorph (Form I), whereas polar solvents yielded the stable Form II.[13][14] This demonstrates the critical role that non-polar environments, such as those provided by decalin or trimethylcyclohexane, play in controlling solid-state outcomes.

Standardized Protocols for Solvent Characterization

To ensure reproducibility and adhere to regulatory standards, solvent properties must be verified using standardized methods. Below are detailed protocols for two fundamental characterizations: viscosity and polarity.

Protocol 1: Kinematic Viscosity Measurement (per ASTM D445)

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for process engineering, affecting pumping, mixing, and filtration rates. The ASTM D445 standard is a universally recognized method for determining kinematic viscosity.[15][16]

Causality: This method leverages gravity to measure the time it takes for a fixed volume of liquid to flow through a calibrated capillary.[17] This time is directly proportional to the kinematic viscosity. The dynamic viscosity, which accounts for the fluid's density, can then be calculated.[18]

Step-by-Step Methodology:

  • Select Viscometer: Choose a calibrated glass capillary viscometer where the flow time will be at least 200 seconds.

  • Temperature Control: Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 25 °C) with a stability of ±0.02 °C.[18]

  • Sample Preparation: Filter the solvent sample to remove any particulate matter. For transparent liquids, ensure the sample is free of air bubbles.[18]

  • Load Viscometer: Charge the viscometer with the solvent sample in the manner prescribed for its type (e.g., Cannon-Fenske).

  • Equilibration: Allow the loaded viscometer to equilibrate in the bath for at least 30 minutes to ensure thermal uniformity.

  • Measure Flow Time: Using suction, draw the liquid up through the capillary to slightly above the upper timing mark. Release the vacuum and accurately measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

  • Repeat Measurement: Perform a second measurement. The two flow times should agree within the viscometer's specified repeatability.

  • Calculation: Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t.

  • Calculate Dynamic Viscosity: If the solvent's density (ρ) is known at the test temperature, calculate the dynamic viscosity (η) as: η = ν × ρ.

Experimental Workflow for Viscosity Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation N1 Select Calibrated Viscometer N2 Set Constant Temperature Bath N1->N2 N3 Filter Solvent Sample N2->N3 N4 Load Sample into Viscometer N3->N4 N5 Equilibrate in Bath (>=30 min) N4->N5 N6 Measure Flow Time (t) N5->N6 N7 Repeat Measurement for Repeatability N6->N7 N8 Calculate Kinematic Viscosity ν = C * t N7->N8 N9 Calculate Dynamic Viscosity η = ν * ρ N8->N9

Caption: Workflow for ASTM D445 Viscosity Measurement.

Protocol 2: Empirical Polarity Determination using Solvatochromism

While dielectric constant is a physical measure of polarity, empirical scales based on solvatochromism often provide a more practical measure of how a solvent will behave on a molecular level.[19] Solvatochromic dyes, like Reichardt's dye, change color depending on the polarity of the surrounding solvent, and this color change can be quantified using a UV-Vis spectrophotometer.[20][21]

Causality: The ground state of Reichardt's dye is non-polar, while its excited state is highly polar. A polar solvent stabilizes the polar excited state more than the non-polar ground state, thus increasing the energy gap for electronic transition. This results in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift) in more polar solvents. The transition energy (ET) is therefore a direct measure of solvent polarity.

Step-by-Step Methodology:

  • Prepare Dye Solution: Dissolve a small, consistent amount of a solvatochromic probe (e.g., Reichardt's Dye, CAS 10081-39-7) in the test solvent (this compound or decalin) to achieve an absorbance between 0.6 and 1.0.

  • Spectrophotometer Setup: Calibrate a UV-Vis spectrophotometer using the pure solvent as a blank.

  • Acquire Spectrum: Scan the absorbance of the dye solution across the visible range (typically 400-900 nm) to find the wavelength of maximum absorbance (λmax).

  • Calculation: Calculate the molar transition energy, ET(30), in kcal/mol using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

  • Comparison: Compare the calculated ET(30) values. A higher ET(30) value indicates higher solvent polarity. For these non-polar solvents, the values will be low, but subtle differences can be detected.

Experimental Workflow for Polarity Determination

G N1 Dissolve Solvatochromic Dye in Solvent N2 Calibrate UV-Vis Spectrophotometer with Blank (Pure Solvent) N1->N2 N3 Measure Absorbance Spectrum N2->N3 N4 Identify Wavelength of Max Absorbance (λmax) N3->N4 N5 Calculate E_T(30) = 28591 / λmax N4->N5 N6 Compare E_T(30) Values (Higher Value = Higher Polarity) N5->N6

Caption: Workflow for Solvatochromic Polarity Measurement.

Senior Application Scientist's Perspective: Practical Selection Criteria

The choice between this compound and decalin is not about which is "better," but which is "fitter for purpose." The following decision logic, grounded in the data presented, can guide your selection process.

Decision Logic for Solvent Selection

G N_Start Start: Need a Non-Polar Saturated Cyclic Solvent N_Temp Is Process Temperature > 140°C? N_Start->N_Temp N_Removal Is Ease of Solvent Removal a High Priority? N_Temp->N_Removal No N_Decalin Choose Decalin N_Temp->N_Decalin Yes N_Safety Is Flammability a Major Concern? N_Removal->N_Safety No N_TMC Choose 1,3,5-Trimethyl- cyclohexane N_Removal->N_TMC Yes N_Safety->N_Decalin Yes N_Safety->N_TMC No

Caption: Decision Tree for Solvent Selection.

  • Choose Decalin when:

    • High-Temperature Processes are required: Its high boiling point provides a wide operational window.

    • Enhanced Safety is paramount: The significantly higher flash point reduces flammability risks.

    • Solubilizing large, rigid molecules: Its bicyclic structure may offer better solvation for complex, non-polar APIs.

  • Choose this compound when:

    • Ease of Removal is critical: Its lower boiling point simplifies downstream processing and reduces energy costs for drying.

    • Lower Viscosity is beneficial: This can improve mixing efficiency and filtration speed.

    • Working with temperature-sensitive compounds: Its lower boiling point allows for effective reflux or distillation at more moderate temperatures.

Conclusion

This compound and decalin are both highly capable non-polar solvents, but they are not interchangeable. Decalin is a robust, high-boiling, and safer option for high-temperature applications, while this compound offers advantages in processability and ease of removal for more moderate conditions. By understanding their distinct physicochemical properties and applying rigorous, standardized methods for their evaluation, researchers can make an informed solvent choice that optimizes their chemical processes and accelerates the path of drug development.

References

A Practical Guide to Cross-Referencing IR Spectra: The Case of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. Infrared (IR) spectroscopy remains a frontline technique for this purpose, offering a molecular fingerprint that is often unique to a specific compound. However, the true power of this technique is realized when an experimentally acquired spectrum is meticulously compared against a validated database reference.

This guide provides an in-depth, practical workflow for the cross-referencing of an experimental IR spectrum with database values, using 1,3,5-trimethylcyclohexane as a case study. We will delve into the rationale behind experimental choices, present a detailed protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR)-FTIR, and compare the results with established database values.

The Importance of a Systematic Approach

A casual comparison of spectra can be misleading. Factors such as instrumentation, sample preparation, and data processing can introduce variations that might be misinterpreted as actual differences in chemical structure.[1] A robust, self-validating system of analysis is therefore crucial. This involves not only acquiring a clean experimental spectrum but also understanding the expected vibrational modes of the target molecule and systematically comparing them to a reliable reference.

Experimental Protocol: Acquiring the IR Spectrum of this compound via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid samples in FTIR spectroscopy due to its simplicity and the minimal sample preparation required.[2][3] The following protocol outlines the steps for acquiring a high-quality IR spectrum of this compound.

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe the crystal surface with a solvent appropriate for cleaning, such as isopropanol, and allow it to fully evaporate.[4]

    • Acquire a background spectrum. This is a critical step to account for atmospheric interferences (e.g., CO2 and water vapor) and any intrinsic absorbance of the ATR crystal.[5] The background scan serves as the reference against which the sample spectrum is compared.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal. For a typical ATR accessory, a single drop is sufficient.[2][6]

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a standard mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[3]

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[3][7]

  • Data Processing:

    • The acquired spectrum should be automatically ratioed against the background spectrum by the instrument software.

    • If necessary, apply a baseline correction to ensure the baseline is flat.[8]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean ATR Crystal Clean ATR Crystal Acquire Background Acquire Background Clean ATR Crystal->Acquire Background Apply Sample Apply Sample Acquire Background->Apply Sample Acquire Spectrum Acquire Spectrum Apply Sample->Acquire Spectrum Ratio against Background Ratio against Background Acquire Spectrum->Ratio against Background Baseline Correction Baseline Correction Ratio against Background->Baseline Correction Final Spectrum Final Spectrum Baseline Correction->Final Spectrum logical_flow Experimental Spectrum Experimental Spectrum Identify Key Peaks Identify Key Peaks Experimental Spectrum->Identify Key Peaks Database Spectrum Database Spectrum Database Spectrum->Identify Key Peaks Compare Frequencies Compare Frequencies Identify Key Peaks->Compare Frequencies Compare Intensities Compare Intensities Compare Frequencies->Compare Intensities Analyze Fingerprint Region Analyze Fingerprint Region Compare Intensities->Analyze Fingerprint Region Confirmation of Identity Confirmation of Identity Analyze Fingerprint Region->Confirmation of Identity

References

The A-Value of the Methyl Group: A Comparative Guide to Conformational Equilibrium Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular design, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is paramount. The conformational preferences of substituents on cyclic scaffolds, such as the ubiquitous cyclohexane ring, dictate molecular shape, receptor binding affinity, and ultimately, pharmacological activity. The A-value, a cornerstone of conformational analysis, provides a quantitative measure of the steric demand of a substituent, offering invaluable predictive power to the discerning researcher.[1][2]

This guide provides an in-depth comparison of the primary methodologies used to determine the conformational preference of one of the most fundamental substituents in organic chemistry: the methyl group. We will dissect both the experimental and computational approaches, offering not just protocols, but the rationale behind the procedural steps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational analysis in their work.

The Essence of the A-Value: Quantifying Steric Preference

In a monosubstituted cyclohexane, the substituent can occupy one of two positions in the stable chair conformation: axial or equatorial.[3] These two conformers are in rapid equilibrium at room temperature through a process known as a ring flip.[4] However, these two positions are not energetically equivalent. The A-value, or conformational free energy, is defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[1][5] A positive A-value signifies that the equatorial conformation is more stable, a preference driven by the avoidance of destabilizing steric interactions.[3]

For a methyl group, these destabilizing interactions in the axial position are primarily 1,3-diaxial interactions, where the axial methyl group experiences steric repulsion with the two axial hydrogens on the same face of the ring.[4][6] This steric strain is analogous to gauche interactions in butane.[4]

Methodologies for Determining the A-Value of a Methyl Group

The A-value for a methyl group is widely accepted to be approximately 1.7-1.8 kcal/mol, indicating a strong preference for the equatorial position.[5][7][8] At room temperature, this energy difference corresponds to an equilibrium mixture containing roughly 95% of the equatorial conformer and only 5% of the axial conformer.[2][4][9] This fundamental value has been established and corroborated through two principal methodologies: low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

The Experimental Approach: Low-Temperature NMR Spectroscopy

The gold standard for experimentally determining A-values is low-temperature NMR spectroscopy. The causality behind this choice lies in the kinetics of the chair-flip. At room temperature, the interconversion between the axial and equatorial conformers is too rapid on the NMR timescale, resulting in a single, time-averaged spectrum. By lowering the temperature, the rate of this interconversion can be slowed to a point where distinct signals for the axial and equatorial conformers can be resolved and quantified.[4]

Objective: To resolve the signals for the axial and equatorial conformers of methylcyclohexane and determine their relative populations by integrating the corresponding peaks.

Materials:

  • Methylcyclohexane

  • Deuterated solvent suitable for low-temperature work (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈)

  • High-resolution NMR spectrometer with variable temperature capabilities

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of methylcyclohexane in the chosen deuterated solvent in a standard NMR tube. A typical concentration is around 10-20 mM.

  • Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). This spectrum will show time-averaged signals, and the methyl group will appear as a single doublet.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe. It is crucial to allow the sample to equilibrate at each new temperature before acquiring a spectrum. A common target temperature for methylcyclohexane is around -80 °C (193 K).

  • Observation of Signal Coalescence and Resolution: As the temperature is lowered, the signals will broaden, coalesce, and eventually sharpen into two distinct sets of signals corresponding to the axial and equatorial conformers. The rate of the chair flip becomes slow enough that the NMR experiment captures a "snapshot" of each conformer.

  • Data Acquisition at Low Temperature: Once the signals for the two conformers are well-resolved, acquire a high-quality ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.[10]

  • Signal Assignment and Integration: Identify the signals corresponding to the methyl group in both the axial and equatorial conformers. The area under each peak is directly proportional to the number of protons giving rise to that signal.[5][11] Carefully integrate the area of the methyl doublet for the axial conformer (Areaaxial) and the equatorial conformer (Areaequatorial).

  • Calculation of the Equilibrium Constant (K): The equilibrium constant is the ratio of the concentrations of the two conformers, which is directly proportional to the ratio of their integrated peak areas.

    • K = [Equatorial] / [Axial] = Areaequatorial / Areaaxial

  • Calculation of the A-Value (ΔG): The A-value is calculated from the equilibrium constant using the Gibbs free energy equation:

    • ΔG = -RTln(K)

    • Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Diagram of the Experimental Workflow for A-Value Determination by NMR

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_calc Data Analysis prep Prepare Methylcyclohexane in Deuterated Solvent rt_nmr Acquire Spectrum at Room Temperature prep->rt_nmr lt_nmr Cool Sample & Acquire Spectrum at Low Temp. rt_nmr->lt_nmr Lower Temperature integrate Integrate Axial & Equatorial Signals lt_nmr->integrate Process Data calc_k Calculate K (K = Area_eq / Area_ax) integrate->calc_k calc_g Calculate ΔG (ΔG = -RTlnK) calc_k->calc_g Gibbs Equation

Caption: Workflow for the experimental determination of the A-value using low-temperature NMR spectroscopy.

The Computational Approach: Density Functional Theory (DFT)

With the advancement of computational power, theoretical calculations have become a reliable and complementary method for determining A-values.[12] Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It allows for the accurate calculation of the energies of different conformers.

The logic behind this approach is to build virtual models of the axial and equatorial conformers of methylcyclohexane and calculate their respective free energies. The difference between these energies yields the A-value.

Objective: To calculate the Gibbs free energies of the axial and equatorial conformers of methylcyclohexane and determine the A-value from their difference.

Software:

  • A molecular modeling program (e.g., Avogadro, GaussView)

  • A quantum chemistry software package (e.g., Gaussian, ORCA)

Step-by-Step Methodology:

  • Structure Generation: Build the 3D structures of both the axial and equatorial chair conformers of methylcyclohexane using a molecular modeling program.

  • Initial Conformational Search (Optional but Recommended): For more complex molecules, it is advisable to perform an initial conformational search using a faster, less computationally expensive method (e.g., a semi-empirical method like XTB) to ensure the lowest energy chair conformations are identified.[13]

  • Geometry Optimization: Perform a geometry optimization for each conformer (axial and equatorial) using a suitable DFT functional and basis set. A common and reliable choice is the ωB97X-D functional with a 6-31G(d) or larger basis set. The optimization process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Following a successful geometry optimization, perform a frequency calculation for each optimized structure at the same level of theory. This step serves two critical purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the necessary thermodynamic data, including the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Extraction: Extract the calculated Gibbs free energies (G) for both the axial (Gaxial) and equatorial (Gequatorial) conformers from the output files of the frequency calculations.

  • Calculation of the A-Value (ΔG): The A-value is the difference between the Gibbs free energies of the two conformers.

    • A-value = ΔG = Gaxial - Gequatorial

    • The energies are typically given in Hartrees and need to be converted to kcal/mol (1 Hartree ≈ 627.5 kcal/mol).

Diagram of the Computational Workflow for A-Value Determination

G cluster_build Structure Generation cluster_dft DFT Calculations cluster_analysis Energy Analysis build_ax Build Axial Conformer opt_ax Geometry Optimization (Axial) build_ax->opt_ax build_eq Build Equatorial Conformer opt_eq Geometry Optimization (Equatorial) build_eq->opt_eq freq_ax Frequency Calculation (Axial) opt_ax->freq_ax freq_eq Frequency Calculation (Equatorial) opt_eq->freq_eq extract_g Extract Gibbs Free Energies (G_axial, G_equatorial) freq_ax->extract_g freq_eq->extract_g calc_a Calculate A-Value (ΔG = G_axial - G_eq) extract_g->calc_a

Caption: Workflow for the computational determination of the A-value using Density Functional Theory.

Comparison of Methodologies and A-Values for Common Substituents

Both experimental and computational methods provide excellent agreement for the A-value of the methyl group and other common substituents. The choice of method often depends on the available resources and the specific research question. Low-temperature NMR provides direct experimental evidence of the conformational equilibrium, while computational methods offer a powerful predictive tool, especially for novel or synthetically challenging molecules.

Table 1: Comparison of A-Values for Selected Substituents

SubstituentA-Value (kcal/mol)Comments
-H0Reference
-CH₃ (Methyl)1.7-1.8The benchmark for alkyl group steric strain.[5][7][14]
-CH₂CH₃ (Ethyl)~1.8Similar to methyl as the ethyl group can rotate to minimize steric interactions.[2][7]
-CH(CH₃)₂ (Isopropyl)~2.2Increased branching leads to greater steric strain.[2][15]
-C(CH₃)₃ (tert-Butyl)>4.5The large steric bulk effectively "locks" the conformation with the tert-butyl group in the equatorial position.[2][15]
-OH (Hydroxy)0.6-0.9Smaller A-value than methyl; can be solvent-dependent due to hydrogen bonding.[15]
-Cl (Chloro)~0.5The longer C-Cl bond length mitigates some of the steric repulsion despite the size of the chlorine atom.[7]
-Br (Bromo)~0.5Similar to chloro, with the effect of increased size balanced by a longer bond length.[2]
-CN (Cyano)~0.2The linear geometry of the cyano group results in minimal steric hindrance.[7][15]
-C₆H₅ (Phenyl)~3.0The bulky phenyl group has a significant preference for the equatorial position.[15]

Limitations and Considerations

While A-values are a powerful tool, it is important to recognize their limitations. They are measured in monosubstituted cyclohexanes and represent the steric effect of a substituent. In more complex systems, other factors such as electronic effects, hydrogen bonding, or dipole-dipole interactions can influence conformational equilibria and may even favor an axial orientation for certain substituents.[5] Additionally, A-values are additive for disubstituted cyclohexanes only as a first approximation.

Conclusion

The A-value of the methyl group serves as a fundamental paradigm in conformational analysis, quantifying the energetic cost of placing this common substituent in a sterically hindered axial position. The convergence of data from low-temperature NMR spectroscopy and high-level computational chemistry provides a robust and reliable value that is a cornerstone of modern stereochemical understanding. By mastering these methodologies, researchers and drug development professionals can make more informed decisions in the design and synthesis of molecules with desired three-dimensional structures and biological functions.

References

A Comparative Analysis of Steric Stability: 1,2,4- vs. 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of Conformation in Molecular Stability

In the realm of alicyclic chemistry, the three-dimensional arrangement of atoms—the molecule's conformation—is a paramount determinant of its energetic stability and, consequently, its chemical behavior. For substituted cyclohexanes, the puckered chair conformation represents the most stable arrangement, as it minimizes both angle strain and torsional strain.[1] However, the introduction of substituents onto this ring system creates a landscape of stereoisomers and conformers with distinct energy levels. The stability of these isomers is primarily dictated by the steric interactions of the substituents, both with the ring and with each other. This guide provides an in-depth comparative study of the thermodynamic stabilities of 1,2,4-trimethylcyclohexane and 1,3,5-trimethylcyclohexane, grounded in the principles of conformational analysis and supported by available thermochemical data. We will dissect the stereoisomers of each compound to identify the most stable configuration and provide the scientific rationale for the observed stability hierarchy.

Pillar 1: The Energetic Cost of Steric Hindrance in Substituted Cyclohexanes

The chair conformation of cyclohexane features two distinct types of substituent positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds radiate out from the "equator" of the ring.[2]

A fundamental principle of conformational analysis is that substituents preferentially occupy the equatorial position to minimize steric strain.[3] When a substituent is in the axial position, it experiences destabilizing steric repulsion with the other two axial hydrogens (or substituents) on the same face of the ring.[4] This unfavorable interaction is termed a 1,3-diaxial interaction . Each methyl-hydrogen 1,3-diaxial interaction introduces approximately 3.8 kJ/mol of strain energy.[5]

The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG) for the axial-to-equatorial equilibrium. For a methyl group, the A-value is approximately 7.3 kJ/mol (1.74 kcal/mol), indicating a strong preference for the equatorial position.

Pillar 2: Conformational Analysis of this compound Isomers

This compound exists as two primary geometric isomers: cis and trans.

  • cis-1,3,5-Trimethylcyclohexane ((1α,3α,5α)-1,3,5-trimethylcyclohexane): In this isomer, all three methyl groups are on the same side of the cyclohexane ring. This arrangement is uniquely suited to adopt a chair conformation where all three methyl groups can simultaneously occupy equatorial positions.[6] This all-equatorial conformation is exceptionally stable as it completely avoids any unfavorable 1,3-diaxial interactions involving the bulky methyl groups. The alternative ring-flipped conformation, where all three methyl groups would be axial, is extremely high in energy and does not contribute significantly to the overall population of conformers.

  • trans-1,3,5-Trimethylcyclohexane ((1α,3α,5β)-1,3,5-trimethylcyclohexane): In the trans isomer, one methyl group is on the opposite side of the ring relative to the other two. Consequently, in any chair conformation, one methyl group must be in an axial position while the other two are equatorial.[6] This necessitates the presence of two methyl-hydrogen 1,3-diaxial interactions, leading to significant steric strain and rendering this isomer less stable than the all-cis isomer.

Caption: Logical relationship for cis-1,3,5-trimethylcyclohexane stability.

Pillar 3: Conformational Analysis of 1,2,4-Trimethylcyclohexane Isomers

The conformational analysis of 1,2,4-trimethylcyclohexane is more complex due to the larger number of possible stereoisomers. The key to identifying the most stable isomer remains the same: finding the arrangement that allows the maximum number of methyl groups to occupy equatorial positions in a single chair conformation.

Through a systematic analysis of the possible stereoisomers, the most stable arrangement is found to be the (1S,2S,4R)-1,2,4-trimethylcyclohexane isomer (and its enantiomer, (1R,2R,4S)).[7] This specific stereochemistry allows for a chair conformation where all three methyl groups can reside in equatorial positions.

Other isomers of 1,2,4-trimethylcyclohexane will have at least one methyl group forced into an axial position in their most stable chair conformation, leading to destabilizing 1,3-diaxial interactions. For instance, the all-cis isomer of 1,2,4-trimethylcyclohexane will have one axial and two equatorial methyl groups in its most stable conformation.[8]

Caption: Logical relationship for 1,2,4-trimethylcyclohexane stability.

Pillar 4: Comparative Stability and Thermochemical Data

Having established that the most stable isomers of both 1,3,5- and 1,2,4-trimethylcyclohexane are those that can adopt an all-equatorial conformation, we can infer that their thermodynamic stabilities should be quite similar. The primary destabilizing interactions have been minimized in both cases.

However, a subtle difference arises from the relative positions of the substituents. In the all-equatorial (1S,2S,4R)-1,2,4-trimethylcyclohexane, there is a gauche interaction between the adjacent methyl groups at positions 1 and 2. This is analogous to the gauche interaction in butane and introduces a small amount of torsional strain. In contrast, the all-equatorial cis-1,3,5-trimethylcyclohexane has no such adjacent substituents, and therefore lacks this gauche interaction.

This leads to the prediction that cis-1,3,5-trimethylcyclohexane is slightly more stable than the most stable isomer of 1,2,4-trimethylcyclohexane.

CompoundMost Stable IsomerKey Stability FeatureStandard Enthalpy of Formation (ΔfH°gas)Standard Gibbs Free Energy of Formation (ΔfG°)
This compound cis-(1α,3α,5α)All three methyl groups can be equatorial; no gauche interactions between methyls.No direct experimental value found for cis-isomerNo data available
1,2,4-Trimethylcyclohexane (1S,2S,4R)All three methyl groups can be equatorial; one gauche interaction between C1 and C2 methyls.-215.45 kJ/mol (Calculated for general CAS)[9]+33.93 kJ/mol (Calculated for general CAS)[9]

Pillar 5: Experimental Protocol for Determining Isomer Stability via Acid-Catalyzed Equilibration

The relative thermodynamic stabilities of the various isomers of trimethylcyclohexane can be determined experimentally by allowing a mixture of isomers to reach equilibrium under acid catalysis. The composition of the mixture at equilibrium directly reflects the relative Gibbs free energies of the isomers.

Objective:

To determine the equilibrium ratio of 1,2,4- and this compound isomers starting from a non-equilibrium mixture.

Materials:
  • A mixture of 1,2,4- and this compound isomers

  • Amberlyst 15 ion-exchange resin (or another strong acid catalyst)

  • Anhydrous toluene (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC) with a suitable capillary column (e.g., non-polar)

  • Internal standard (e.g., n-dodecane)

  • Standard samples of pure trimethylcyclohexane isomers for GC calibration

Workflow Diagram:

G A 1. Reaction Setup: Mix trimethylcyclohexane isomers, toluene, and Amberlyst 15 in a flask. B 2. Equilibration: Reflux the mixture with stirring for 24-48 hours. A->B C 3. Sampling: Withdraw aliquots at regular intervals (e.g., 0, 8, 16, 24, 32, 48 hours). B->C D 4. Sample Preparation: Quench the catalyst (e.g., filter through a small plug of basic alumina), add internal standard. C->D E 5. GC Analysis: Inject the prepared sample into the GC to determine the relative concentrations of isomers. D->E F 6. Data Analysis: Plot isomer concentrations vs. time. The equilibrium ratio is reached when concentrations become constant. E->F G 7. Calculation of ΔG°: Use the equilibrium constant (K_eq) to calculate the Gibbs free energy difference between isomers. F->G

Caption: Experimental workflow for determining isomer stability.

Step-by-Step Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a known quantity of the trimethylcyclohexane isomer mixture (e.g., 5 g), anhydrous toluene (20 mL), and the acid catalyst (e.g., 0.5 g of Amberlyst 15).

  • Equilibration: Heat the mixture to reflux using a heating mantle and stir vigorously. Allow the reaction to proceed for at least 24 hours to ensure equilibrium is reached.

  • Sampling: At specified time points (e.g., t = 0, 8, 16, 24, 32, and 48 hours), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Sample Preparation: Immediately pass the aliquot through a small pipette packed with a neutral or basic agent (like basic alumina) to remove the acid catalyst and quench the reaction. To the filtered sample, add a precise amount of an internal standard.

  • Gas Chromatography (GC) Analysis: Analyze the prepared samples by GC. The retention times will be used to identify the different isomers (based on prior calibration with pure standards), and the peak areas (corrected by the internal standard) will be used to determine their relative concentrations.

  • Data Analysis: Plot the concentration of each isomer as a function of time. The reaction has reached equilibrium when the concentrations of all isomers remain constant over several consecutive time points.

  • Calculation of Gibbs Free Energy: Once the equilibrium concentrations are known, the equilibrium constant (K_eq) for the isomerization between any two isomers can be calculated. The standard Gibbs free energy difference (ΔG°) can then be determined using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the reaction temperature in Kelvin.

Conclusion

References

Enthalpy of hydrogenation of mesitylene to 1,3,5-trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aromatic Hydrogenation Enthalpy

The enthalpy of hydrogenation (ΔHhydro) is a critical thermodynamic parameter that quantifies the heat released during the catalytic addition of hydrogen to an unsaturated compound. For aromatic systems like mesitylene, this value is not merely a measure of the energy change of a reaction; it is a direct reflection of the molecule's exceptional stability due to aromaticity. A lower (less negative) than expected enthalpy of hydrogenation indicates a higher degree of initial stability.

Understanding the enthalpy of hydrogenation is paramount in various fields, including catalyst development, process design for the production of cycloalkanes, and in the development of hydrogen storage technologies using liquid organic hydrogen carriers (LOHCs). Accurate enthalpy data allows for precise thermal management of hydrogenation reactors and provides fundamental insights into the structure-stability relationships of cyclic hydrocarbons.

This guide will focus on the experimentally determined enthalpy of hydrogenation of mesitylene, providing a comparative analysis with other key aromatic compounds and a detailed look at the methodologies employed to obtain these crucial data.

Experimental Determination of Mesitylene's Hydrogenation Enthalpy

The seminal work in the experimental determination of the thermodynamic properties of the mesitylene hydrogenation system was conducted by Egan and Buss in 1959.[1] Their research provides the most authoritative experimental data to date. They did not use direct calorimetry to measure the heat of reaction but instead determined the equilibrium constants for the hydrogenation of mesitylene over a range of temperatures (200 to 300°C). From these equilibrium data, they calculated the enthalpy of hydrogenation.

The hydrogenation of mesitylene yields two stereoisomers of 1,3,5-trimethylcyclohexane: a cis isomer and a trans isomer. Egan and Buss determined the enthalpy of hydrogenation for the formation of both individual isomers and for the equilibrium mixture.

Experimental Protocol: Equilibrium Constant Determination

The experimental setup employed by Egan and Buss was designed to establish and analyze the chemical equilibrium between mesitylene, hydrogen, and the resulting this compound isomers. This self-validating system ensured that true equilibrium was reached, lending high confidence to the derived thermodynamic data.

Step-by-Step Methodology:

  • Reactant Preparation: High-purity mesitylene was used, further purified by distillation. Hydrogen gas was also of high purity.

  • Catalyst: A nickel-on-kieselguhr catalyst was utilized to facilitate the hydrogenation and dehydrogenation reactions, allowing the system to reach equilibrium from either side of the reaction.

  • Flow Reactor: The experiments were conducted in a flow reactor system where a mixture of mesitylene and hydrogen was passed over the heated catalyst bed.

  • Temperature and Pressure Control: The temperature of the catalyst bed was precisely controlled and measured using a calibrated chromel-alumel thermocouple. The pressure was monitored using a mercury manometer.

  • Product Analysis: The product stream was analyzed using gas-liquid chromatography (GLC) to determine the relative amounts of mesitylene, cis-1,3,5-trimethylcyclohexane, and trans-1,3,5-trimethylcyclohexane. Refractometry was also used as a complementary analytical method.

  • Equilibrium Confirmation: To ensure that true equilibrium was established, the reaction was approached from both the hydrogenation (starting with mesitylene) and dehydrogenation (starting with a mixture of this compound isomers) directions. The consistent product composition from both approaches confirmed that a true equilibrium had been reached.

Diagram of the Experimental Workflow:

experimental_workflow cluster_reactants Reactant Preparation cluster_reactor Equilibrium Reactor cluster_analysis Product Analysis Mesitylene Purified Mesitylene Reactor Flow Reactor with Ni-Kieselguhr Catalyst Mesitylene->Reactor Hydrogen High-Purity H₂ Hydrogen->Reactor GLC Gas-Liquid Chromatography Reactor->GLC Product Stream Refractometer Refractometry Reactor->Refractometer Data Equilibrium Composition Data GLC->Data Refractometer->Data

Caption: Experimental workflow for determining the equilibrium constants for mesitylene hydrogenation.

Comparative Analysis of Hydrogenation Enthalpies

The data derived by Egan and Buss for the hydrogenation of mesitylene provide a solid foundation for comparison with other aromatic compounds.[1] This comparison allows us to understand the influence of methyl substituents on the stability of the benzene ring.

CompoundEnthalpy of Hydrogenation (ΔHhydro) in kcal/molEnthalpy of Hydrogenation (ΔHhydro) in kJ/mol
Benzene ~ -49.8~ -208.4[2]
Toluene ~ -49.0~ -205[2]
Mesitylene to cis-1,3,5-trimethylcyclohexane -45.2 ± 0.5-189.1 ± 2.1
Mesitylene to trans-1,3,5-trimethylcyclohexane -47.3 ± 0.5-197.9 ± 2.1
Mesitylene to equilibrium mixture of isomers -46.7 ± 0.5-195.4 ± 2.1

Note: The values for benzene and toluene are widely accepted literature values for comparison. The values for mesitylene are from the work of Egan and Buss (1959) and have been converted to kJ/mol for consistency (1 cal = 4.184 J).

Insights from the Data:
  • Increased Stability with Methylation: The enthalpy of hydrogenation of mesitylene is significantly less exothermic (less negative) than that of benzene. This indicates that mesitylene is more stable than benzene. The three electron-donating methyl groups increase the electron density of the aromatic ring through inductive effects and hyperconjugation, thereby enhancing its stability.

  • Comparison with Toluene: Toluene, with a single methyl group, also exhibits a slightly less exothermic enthalpy of hydrogenation compared to benzene, indicating stabilization by the methyl group.[2] The effect is more pronounced with the three methyl groups of mesitylene.

  • Stereoisomer Stability: The formation of the cis-isomer of this compound from mesitylene is less exothermic than the formation of the trans-isomer. This suggests that the cis-isomer is less stable than the trans-isomer. In the cis-isomer, all three methyl groups can be in equatorial positions, which is a very stable conformation. The reason for the observed difference in enthalpy of formation would require a more detailed conformational analysis of the products.

Theoretical vs. Experimental Values

While the experimental data from Egan and Buss provides a robust benchmark, modern computational chemistry offers a powerful alternative for determining thermochemical properties like the enthalpy of hydrogenation.

Computational Approaches

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. By calculating the total electronic energy of the reactants (mesitylene and hydrogen) and the product (this compound), the enthalpy of reaction can be derived. Different functionals, such as B3LYP or M06-2X, can be employed, and the choice of basis set also influences the accuracy of the results.

High-Level Ab Initio Methods (e.g., G3(MP2), CBS-QB3): These are composite methods that aim for high accuracy by combining calculations at different levels of theory and basis sets to approximate the results of even more computationally expensive methods. These methods are often used to provide benchmark theoretical values for thermochemical data.[3]

Diagram of the Theoretical Calculation Workflow:

theoretical_workflow cluster_input Input Structures cluster_calculation Quantum Chemical Calculation cluster_output Calculated Energies Mesitylene Mesitylene Geometry DFT DFT or Ab Initio (e.g., G3(MP2)) Mesitylene->DFT H2 H₂ Geometry H2->DFT TMCH This compound Geometry (cis and trans) TMCH->DFT E_Mesitylene E(Mesitylene) DFT->E_Mesitylene E_H2 E(H₂) DFT->E_H2 E_TMCH E(TMCH) DFT->E_TMCH Delta_H Calculated Enthalpy of Hydrogenation E_Mesitylene->Delta_H ΔH = E(TMCH) - E(Mesitylene) - 3*E(H₂) E_H2->Delta_H ΔH = E(TMCH) - E(Mesitylene) - 3*E(H₂) E_TMCH->Delta_H ΔH = E(TMCH) - E(Mesitylene) - 3*E(H₂)

Caption: A simplified workflow for the theoretical calculation of the enthalpy of hydrogenation.

Comparison and Outlook

A specific, citable high-level theoretical value for the enthalpy of hydrogenation of mesitylene was not found in the immediate search of the literature. However, computational studies on similar aromatic systems have shown that methods like G3(MP2) can predict enthalpies of hydrogenation to within 1-2 kcal/mol of experimental values.[3]

A direct comparison of a modern, high-level calculated value with the experimental data from Egan and Buss would be a valuable undertaking for future research. Such a study would not only provide a modern theoretical benchmark for this important reaction but also serve as a validation of the accuracy of both the computational methods and the half-century-old experimental data.

Conclusion

The enthalpy of hydrogenation of mesitylene to this compound is a key thermochemical parameter that reflects the enhanced stability of the mesitylene ring due to its three methyl substituents. The meticulous experimental work of Egan and Buss, which determined the enthalpy of hydrogenation through equilibrium studies, remains the authoritative source for this value.[1]

Their findings show a significantly less exothermic reaction compared to the hydrogenation of benzene, providing quantitative evidence for the stabilizing effect of alkyl substitution on an aromatic ring. The comparison between the formation of cis- and trans-1,3,5-trimethylcyclohexane also offers insights into the relative stabilities of these stereoisomers.

While modern computational methods provide a powerful means to calculate such thermodynamic data, a direct, high-level theoretical value for mesitylene's enthalpy of hydrogenation to compare with the established experimental data is an area ripe for further investigation. Such a comparison would bridge the gap between classic experimental thermodynamics and modern computational chemistry, providing a more complete picture of this fundamental chemical transformation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory chemicals extends far beyond their application in research and development. The final step, disposal, is a critical juncture where safety, environmental stewardship, and regulatory compliance converge. This guide provides a detailed, authoritative framework for the proper disposal of 1,3,5-Trimethylcyclohexane, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision. The procedures outlined herein are designed to create a self-validating system of safety and compliance for your laboratory.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

This compound is a saturated aliphatic hydrocarbon. Its chemical properties, particularly its high flammability, dictate the stringent protocols required for its disposal.[1][2] Mismanagement of this substance can lead to significant fire hazards, and improper release can contribute to environmental contamination.[3] The primary directive for its disposal, as mandated by the Globally Harmonized System (GHS), is to "Dispose of contents/container to an approved waste disposal plant."[4][5][6] This is not merely a recommendation but a foundational requirement for laboratory safety and environmental law.

PropertyDescriptionSource(s)
Chemical Name This compound[2][7]
CAS Number 1839-63-0[2][7]
Molecular Formula C₉H₁₈[2][7]
GHS Hazard Statement H225: Highly flammable liquid and vapor[2][4][7]
OSHA Flammability Category Category 2 Flammable Liquid[8]
EPA Hazardous Waste Code D001 (Ignitability)[9]

This profile underscores that this compound waste must be treated as an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10]

Pre-Disposal Operations: Safety and PPE

Before handling any chemical waste, establishing a safe working environment is paramount. The volatility and flammability of this compound mean its vapors can form an ignitable mixture with air at ambient temperatures.[5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. In situations with a risk of splashing, additional protective clothing may be necessary.[7]

Work Area Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]

  • Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[7]

  • Use only non-sparking tools and explosion-proof equipment for any transfer operations.[4][5]

  • Have a Class B fire extinguisher (e.g., dry chemical, CO₂) readily accessible.[4][5]

Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of proper disposal is meticulous collection and segregation at the point of generation. Never mix incompatible waste streams.

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with hydrocarbons, such as a high-density polyethylene (HDPE) carboy or a safety can designed for flammable liquids.

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[7]

    • Ensure the container is clean and dry before the first addition of waste.

  • Label the Container:

    • Before adding any waste, clearly label the container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

    • The label should also include the date of the first accumulation and the associated hazards (e.g., Ignitable).

  • Transferring the Waste:

    • Perform all transfers inside a chemical fume hood.

    • Ground and bond the waste container and the source container to prevent the buildup of static electricity, which can ignite the flammable vapors.[4][5]

    • Use a funnel to minimize the risk of spills.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Segregation:

    • This waste stream must be segregated from other waste types, particularly oxidizers, acids, and bases, with which it may react.[11]

    • Keep halogenated and non-halogenated solvent waste streams separate, as disposal costs and methods differ. This compound is a non-halogenated hydrocarbon.

Guidelines for Temporary On-Site Storage

Once collected, hazardous waste must be stored safely while awaiting pickup by a certified disposal company. Adherence to OSHA and institutional guidelines is mandatory.

  • Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area.[12] The container must be kept cool and in a dry place.[4][11]

  • Containment: Always place waste containers in secondary containment (e.g., a spill tray or a designated cabinet) to contain any potential leaks.

  • Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[13] Conspicuously post "Flammable - Keep Fire Away" signs.[14]

  • Quantity Limits: Per OSHA regulations, no more than 60 gallons of Category 1, 2, or 3 flammable liquids shall be stored in any one storage cabinet.[14][15]

The Final Disposal Pathway: A Mandate for Professional Management

Under no circumstances should this compound be disposed of down the drain or evaporated in a fume hood.[13] Such actions are illegal and environmentally harmful. The only acceptable method is through a licensed hazardous waste management company.[3][16]

These companies are equipped to handle hydrocarbon waste through processes such as:

  • Fuel Blending/Incineration: The high fuel value of hydrocarbons like this compound makes them suitable for use as an alternative fuel source in industrial furnaces or for destruction via high-temperature incineration.[17]

  • Recycling: Some facilities can recover and reprocess hydrocarbon waste streams, reducing environmental impact and promoting a circular economy.[3]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G Disposal Workflow for this compound start Generation of This compound Waste ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check segregate Segregate as Flammable, Non-Halogenated Hydrocarbon Waste ppe_check->segregate container Transfer to a Labeled & Grounded Hazardous Waste Container (Fill <90%) segregate->container spill_check Spill Occurred? container->spill_check storage Store in a Cool, Ventilated Area in Secondary Containment pickup Arrange Pickup by Licensed EHS Waste Vendor storage->pickup end Maintain Disposal Records (Waste Manifest) pickup->end spill_check->storage No spill_procedure Follow Spill Protocol: Absorb with Inert Material, Collect & Dispose as Waste spill_check->spill_procedure Yes spill_procedure->container

References

Navigating the Handling of 1,3,5-Trimethylcyclohexane: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of 1,3,5-Trimethylcyclohexane, focusing on the critical selection and use of Personal Protective Equipment (PPE). Beyond a simple checklist, this document elucidates the rationale behind each safety measure, empowering you with the knowledge to work confidently and securely.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound (CAS RN: 1839-63-0) is a highly flammable liquid and vapor[1][2][3]. Its primary hazard, as indicated by the H225 statement, necessitates stringent controls to prevent ignition. The colorless to almost colorless liquid also presents a risk of skin and eye irritation upon contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate these risks.

The core principle of chemical safety is to establish multiple barriers between the handler and the hazardous material. Engineering controls, such as fume hoods and proper ventilation, are the first and most effective barrier. Administrative controls, including safety protocols and training, form the second. PPE constitutes the final, and crucial, personal barrier.

Essential Personal Protective Equipment for this compound

The selection of appropriate PPE is contingent on the nature of the task being performed. The following table summarizes the recommended PPE for handling this compound, categorized by the level of exposure risk.

Risk Level Task Examples Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low Transporting sealed containers, visual inspectionNitrile or Neoprene glovesSafety glasses with side shieldsFlame-resistant lab coatNot generally required
Medium Dispensing, weighing, preparing solutions in a fume hoodNitrile or Neoprene gloves (consider double-gloving)Chemical splash gogglesFlame-resistant lab coatRecommended if ventilation is inadequate or for sensitive individuals
High Large-scale transfers, potential for splashing or aerosol generation, emergency responseViton or Butyl rubber gloves over nitrile glovesChemical splash goggles and a face shieldFlame-resistant coveralls, chemical-resistant apronAir-purifying respirator with organic vapor cartridges
A Deeper Dive into Glove Selection

The choice of glove material is critical to prevent skin contact and potential absorption. While a specific breakthrough time for this compound is not readily published, we can make informed decisions based on its chemical class (aliphatic hydrocarbon).

  • Nitrile and Neoprene: These materials offer good resistance to a wide range of chemicals, including hydrocarbons, and are suitable for tasks with a low to medium risk of splash. Nitrile gloves are a common and effective choice for general laboratory work with this compound[4].

  • Butyl and Viton: For prolonged contact or in situations with a high risk of exposure, Butyl or Viton gloves are recommended due to their superior resistance to aliphatic hydrocarbons. It is best practice to wear a lighter pair of nitrile gloves underneath for added protection and ease of removal.

Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation information.

Step-by-Step Protocol for Donning and Doffing PPE

The effectiveness of PPE is intrinsically linked to its correct application and removal. Follow this protocol to minimize the risk of contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Coveralls: Put on your flame-resistant lab coat or coveralls, ensuring it is fully buttoned or zipped.

  • Respiratory Protection (if required): Perform a fit check on your respirator.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first, followed by the outer, more resistant pair.

Doffing (Taking Off) PPE

The goal is to remove PPE without contaminating yourself.

  • Gloves:

    • Outer Gloves (if double-gloved): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.

    • Inner Gloves/Single Pair: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat/Coveralls: Unbutton or unzip your lab coat. Peel it away from your body, touching only the inside. Fold it inside out and place it in the designated receptacle.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respiratory Protection (if required): Remove by the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents[1].

  • The storage area should be clearly labeled with the appropriate hazard pictograms (flammable liquid).

  • Keep the container tightly closed when not in use[1][2].

Handling Procedures
  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use non-sparking tools and equipment to prevent ignition[2].

  • Ground and bond containers when transferring the liquid to prevent static discharge[2].

  • Have a chemical spill kit readily accessible.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[1].

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1]. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Fire: In case of fire, use dry chemical, foam, or carbon dioxide extinguishers. Do not use water, as it may spread the fire[1].

Disposal Plan
  • Dispose of this compound and any contaminated materials (including used PPE) as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Process start Start: Task with This compound task_assessment Assess Task: - Scale - Potential for Splash/Aerosol - Duration start->task_assessment low_risk Low Risk (e.g., handling sealed containers) task_assessment->low_risk Minimal medium_risk Medium Risk (e.g., dispensing in fume hood) task_assessment->medium_risk Controlled high_risk High Risk (e.g., large transfers, spill) task_assessment->high_risk High Potential ppe_low PPE: - Nitrile/Neoprene Gloves - Safety Glasses - Flame-Resistant Lab Coat low_risk->ppe_low ppe_medium PPE: - Nitrile/Neoprene Gloves (consider double-gloving) - Chemical Splash Goggles - Flame-Resistant Lab Coat medium_risk->ppe_medium ppe_high PPE: - Viton/Butyl over Nitrile Gloves - Goggles & Face Shield - Flame-Resistant Coveralls - Respirator (Organic Vapor) high_risk->ppe_high end Proceed with Task Safely ppe_low->end ppe_medium->end ppe_high->end

Caption: PPE selection workflow for this compound.

By adhering to these guidelines and fostering a culture of safety, you can confidently and responsibly handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethylcyclohexane
Reactant of Route 2
Reactant of Route 2
1,3,5-Trimethylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.